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  • Product: 3-(4-Aminophenyl)-N,N-dimethylpropanamide
  • CAS: 1018284-46-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of two primary synthetic rout...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 3-(4-aminophenyl)-N,N-dimethylpropanamide, a key building block in pharmaceutical and materials science. The document details two scientifically robust methodologies: the reduction of a nitro precursor and the direct amide coupling of 3-(4-aminophenyl)propanoic acid. Each route is presented with a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. This guide is intended to equip researchers and process chemists with the necessary knowledge to effectively synthesize this important compound.

Introduction: Significance of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

3-(4-Aminophenyl)-N,N-dimethylpropanamide is a valuable bifunctional molecule incorporating a primary aromatic amine and a tertiary amide. This unique structural arrangement makes it a versatile intermediate in the synthesis of a wide range of target molecules. The primary amine serves as a nucleophilic handle for further derivatization, such as in the formation of amides, sulfonamides, or for participation in cross-coupling reactions. The N,N-dimethylpropanamide moiety can influence the solubility, pharmacokinetic, and pharmacodynamic properties of the final active pharmaceutical ingredient (API). Its application extends to the development of novel polymers and other advanced materials where the specific positioning of these functional groups is desired.

This guide will explore two distinct and reliable synthetic pathways to obtain this compound, providing the user with options based on starting material availability, scalability, and laboratory capabilities.

Synthetic Route 1: Reduction of a Nitro Precursor

Retrosynthetic Analysis and Strategy

The core strategy of this route is the late-stage introduction of the sensitive amino group via the reduction of a stable nitro functionality. The synthesis begins with the construction of the carbon skeleton, followed by the introduction of the nitro group, formation of the amide, and finally, the reduction.

G target 3-(4-Aminophenyl)-N,N-dimethylpropanamide nitro_amide 3-(4-Nitrophenyl)-N,N-dimethylpropanamide target->nitro_amide Reduction nitro_acid 3-(4-Nitrophenyl)propanoic Acid nitro_amide->nitro_acid Amidation nitro_cyanide p-Nitrobenzyl Cyanide nitro_acid->nitro_cyanide Hydrolysis benzyl_cyanide Benzyl Cyanide nitro_cyanide->benzyl_cyanide Nitration

Caption: Retrosynthetic analysis for Route 1.

Step-by-Step Experimental Protocols

The synthesis of p-nitrobenzyl cyanide is achieved through the nitration of benzyl cyanide. Careful control of the reaction temperature is crucial to favor the formation of the para-isomer and minimize the production of the ortho-isomer and dinitrated byproducts.[1][2]

Protocol:

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated nitric acid (4.3 mol) and concentrated sulfuric acid (4.9 mol) is prepared and cooled to 10°C in an ice-salt bath.

  • Benzyl cyanide (0.85 mol) is added dropwise to the stirred acid mixture, maintaining the temperature between 10°C and 20°C.

  • After the addition is complete (approximately 1 hour), the ice bath is removed, and the mixture is stirred for an additional hour at room temperature.

  • The reaction mixture is then carefully poured onto crushed ice (1200 g).

  • The resulting solid precipitate is collected by suction filtration and washed with cold water.

  • The crude product is recrystallized from 80% ethanol to yield p-nitrobenzyl cyanide as pale yellow crystals.

Parameter Value Reference
Reactants Benzyl Cyanide, Conc. Nitric Acid, Conc. Sulfuric Acid[1]
Temperature 10-20°C[1]
Reaction Time ~2 hours[1]
Purification Recrystallization from 80% Ethanol[1]
Typical Yield 50-54%[1]

This step involves the hydrolysis of the nitrile group of p-nitrobenzyl cyanide to a carboxylic acid. This is typically achieved under acidic conditions.[3][4]

Protocol:

  • To a round-bottomed flask containing p-nitrobenzyl cyanide (0.62 mol), a solution of concentrated sulfuric acid (5.4 mol) in water (280 mL) is added.

  • The mixture is heated to boiling under reflux for 15 minutes.

  • The reaction mixture is then cooled and diluted with an equal volume of cold water.

  • The precipitated crude product is collected by filtration and washed with ice water.

  • The crude 3-(4-nitrophenyl)propanoic acid is purified by recrystallization from boiling water to afford pale yellow needles.[3]

Parameter Value Reference
Reactants p-Nitrobenzyl Cyanide, Conc. Sulfuric Acid, Water[3]
Temperature Reflux[3]
Reaction Time 15 minutes[3]
Purification Recrystallization from Water[3]
Typical Yield 92-95%[3]

The carboxylic acid is converted to the corresponding N,N-dimethylamide. This can be achieved by first converting the carboxylic acid to its acid chloride followed by reaction with dimethylamine, or through the use of coupling agents.

Protocol (via Acid Chloride):

  • 3-(4-nitrophenyl)propanoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl gas ceases.

  • The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.

  • The crude acid chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath.

  • A solution of dimethylamine (in THF or as a gas) is added dropwise to the stirred solution of the acid chloride.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude 3-(4-nitrophenyl)-N,N-dimethylpropanamide can be purified by column chromatography or recrystallization.

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5][6]

Protocol:

  • 3-(4-Nitrophenyl)-N,N-dimethylpropanamide is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (5-10% Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC or HPLC until the starting material is completely consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield 3-(4-aminophenyl)-N,N-dimethylpropanamide. The product can be further purified by column chromatography if necessary.

Parameter Value Reference
Reactants 3-(4-Nitrophenyl)-N,N-dimethylpropanamide, H₂, Pd/C[5][6]
Catalyst 5-10% Palladium on Carbon[7]
Solvent Ethanol or Ethyl Acetate[7]
Temperature Room Temperature[5]
Pressure Atmospheric (balloon) or elevated (Parr)[8]

Synthetic Route 2: Direct Amide Coupling

This route offers a more convergent and potentially shorter synthesis, provided the starting material, 3-(4-aminophenyl)propanoic acid, is readily available. The key step is the direct coupling of the carboxylic acid with dimethylamine using a suitable coupling agent.

Retrosynthetic Analysis and Strategy

This approach directly forms the final molecule from two commercially available or readily synthesized precursors. The choice of coupling agent is critical to ensure high yield and purity.

G target 3-(4-Aminophenyl)-N,N-dimethylpropanamide amino_acid 3-(4-Aminophenyl)propanoic Acid target->amino_acid Amide Coupling dimethylamine Dimethylamine target->dimethylamine Amide Coupling

Caption: Retrosynthetic analysis for Route 2.

Step-by-Step Experimental Protocol

The direct amidation of 3-(4-aminophenyl)propanoic acid with dimethylamine is facilitated by coupling agents that activate the carboxylic acid for nucleophilic attack by the amine. A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP).[9][10][11]

Protocol:

  • To a stirred solution of 3-(4-aminophenyl)propanoic acid (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add EDC (1.2 equiv), HOBt (1.2 equiv), and DMAP (0.1 equiv).

  • The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • A solution of dimethylamine (2.0 equiv, typically as a 2M solution in THF or as dimethylamine hydrochloride with an additional equivalent of base) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting carboxylic acid.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure 3-(4-aminophenyl)-N,N-dimethylpropanamide.

Parameter Value Reference
Reactants 3-(4-Aminophenyl)propanoic Acid, Dimethylamine[9]
Coupling Agents EDC, HOBt, DMAP[9][12]
Solvent Dichloromethane or DMF[12]
Temperature Room Temperature[9]
Purification Column Chromatography[9]

Comparison of Synthetic Routes

Factor Route 1: Reduction of Nitro Precursor Route 2: Direct Amide Coupling
Starting Materials Readily available and inexpensive (e.g., benzyl cyanide)Requires commercially available 3-(4-aminophenyl)propanoic acid, which may be more expensive.
Number of Steps Longer (typically 4 steps)Shorter (1 step if starting acid is available)
Scalability Generally scalable, but nitration can have regioselectivity issues. Catalytic hydrogenation is highly scalable.Scalable, but the cost of coupling reagents can be a factor on a large scale.
Atom Economy Lower due to the multi-step nature and use of protecting/directing groups.Higher, especially if the starting materials are readily available.
Safety Considerations Use of concentrated nitric and sulfuric acids requires caution. Catalytic hydrogenation with H₂ gas requires appropriate safety measures.Coupling reagents can be sensitizers. Handling of volatile dimethylamine.

Conclusion

This technical guide has detailed two robust and reliable synthetic routes for the preparation of 3-(4-aminophenyl)-N,N-dimethylpropanamide. The choice between the reduction of a nitro precursor and direct amide coupling will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the available laboratory equipment. Both routes employ well-established chemical transformations and provide a clear pathway to this valuable synthetic intermediate. The provided experimental protocols are based on established literature procedures and offer a solid foundation for researchers to adapt and optimize for their specific needs.

References

  • PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • MIT Open Access Articles. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. MIT. Retrieved from [Link]

  • p-NITROBENZYL CYANIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • p-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Synthesis method of p-Nitrobenzoic acid. (2024, August 21). Liskon Biological. Retrieved from [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
  • p-NITROPHENYLACETIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for preparing p-nitrophenyl acetonitrile by directional nitrification. (n.d.). Google Patents.
  • Synthesis of 3-(2-nitrophenyl)propionic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. (2018). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method of making 4-nitrotoluene. (n.d.). Google Patents.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed Central. Retrieved from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 4-Nitrobenzyl Cyanide: A Vital Building Block for p-Nitrophenylacetic Acid Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthetic procedures for the synthesis of 3-nitropropanoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Supporting information of “Catalytic Hydrogenation of N-4- nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor”. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 3-(4-nitrophenyl)propanoic acid. (n.d.). Stenutz. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 3-(4-Aminophenyl)-N,N-dimethylpropanamide is a fascinating molecule that holds potential for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(4-Aminophenyl)-N,N-dimethylpropanamide is a fascinating molecule that holds potential for various applications in research and development, particularly in the fields of medicinal chemistry and materials science. Its structure, which combines a substituted aniline ring with a dimethyl amide functional group, imparts a unique set of physicochemical characteristics that are crucial for understanding its behavior in biological and chemical systems. This guide provides a comprehensive overview of these properties, offering both predicted data and detailed experimental protocols for their validation. As a Senior Application Scientist, the aim is to not only present data but to also provide the underlying scientific rationale for the experimental designs, ensuring a thorough and practical understanding of this compound.

Chemical Identity and Structure

  • IUPAC Name: 3-(4-Aminophenyl)-N,N-dimethylpropanamide

  • CAS Number: 1018284-46-2

  • Molecular Formula: C₁₁H₁₆N₂O

  • Molecular Weight: 192.26 g/mol

  • Chemical Structure:

    
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The molecule features a primary aromatic amine, which is a key determinant of its basicity and reactivity, and a tertiary amide, which influences its polarity, solubility, and hydrogen bonding capabilities. The propyl linker provides conformational flexibility.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following table summarizes the predicted physicochemical properties based on its structure and knowledge of similar compounds. These values provide a strong starting point for experimental design and hypothesis testing.

PropertyPredicted ValueScientific Rationale
Melting Point (°C) 110 - 125The presence of both a primary amine and an amide group allows for intermolecular hydrogen bonding, suggesting a solid state at room temperature with a moderately high melting point. The value is estimated based on similar aromatic amides.
Boiling Point (°C) > 350 (decomposes)Due to the strong intermolecular forces, a high boiling point is expected. However, like many complex organic molecules, it is likely to decompose before boiling at atmospheric pressure.
Water Solubility Moderately SolubleThe polar amine and amide groups can form hydrogen bonds with water. However, the aromatic ring and alkyl chain introduce hydrophobicity, leading to moderate solubility. Solubility is expected to be pH-dependent.
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5This predicted range suggests a balance between hydrophilicity and lipophilicity, a crucial parameter for drug-likeness and membrane permeability.
pKa (of the anilinium ion) 4.5 - 5.5The primary aromatic amine is expected to have a pKa in this range, typical for anilines. This value is critical for understanding its ionization state at physiological pH.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide can be envisioned through a two-step process starting from 3-(4-nitrophenyl)propanoic acid. This method is widely used for the synthesis of similar compounds.

Synthesis_Pathway 3-(4-nitrophenyl)propanoic_acid 3-(4-Nitrophenyl)propanoic Acid Amide_Formation Amide Formation (e.g., SOCl₂, then (CH₃)₂NH) 3-(4-nitrophenyl)propanoic_acid->Amide_Formation Intermediate 3-(4-Nitrophenyl)-N,N-dimethylpropanamide Amide_Formation->Intermediate Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Intermediate->Reduction Final_Product 3-(4-Aminophenyl)-N,N-dimethylpropanamide Reduction->Final_Product

A proposed two-step synthesis of the target compound.

Step 1: Amide Formation. The carboxylic acid is first activated, for example, by conversion to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with dimethylamine to form the tertiary amide.

Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is then reduced to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂ over Palladium on carbon) or using a reducing agent like tin(II) chloride (SnCl₂).

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for the experimental determination of the key physicochemical properties.

Melting Point Determination (Capillary Method)

This method provides a precise melting point range, which is an important indicator of purity.

Melting_Point_Workflow A Sample Preparation: Finely powder the dry sample. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in a melting point apparatus. B->C D Heating: Heat rapidly to ~15°C below the expected melting point, then slow to 1-2°C/min. C->D E Observation: Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid melts (T2). D->E F Result: The melting point range is T1 - T2. E->F

Workflow for melting point determination.
Solubility Determination (Visual Method)

This provides a qualitative to semi-quantitative measure of solubility in various solvents, crucial for formulation and biological testing.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: Weigh 10 mg of the compound into separate small, clear vials.

  • Solvent Addition: Add the selected solvent to each vial in 0.1 mL increments.

  • Agitation: After each addition, cap the vial and vortex for 30 seconds.

  • Observation: Visually inspect for the complete dissolution of the solid.

  • Quantification: Record the volume of solvent required to completely dissolve the sample. Express solubility as mg/mL.

pKa Determination (Potentiometric Titration)

This experiment determines the acid dissociation constant of the primary aromatic amine, which is vital for predicting its charge state at different pH values.[1]

pKa_Determination_Workflow A Solution Preparation: Accurately weigh the compound and dissolve in a known volume of water (or a co-solvent if necessary). B Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. A->B C Titration: Titrate with a standardized solution of a strong acid (e.g., HCl) in small, precise increments. B->C D Data Collection: Record the pH after each addition of the titrant. C->D E Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. D->E F Result: Determine the pKa value from the titration curve. E->F

Workflow for pKa determination via potentiometric titration.

Spectroscopic Analysis

Spectroscopic data is essential for structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information about the number and types of hydrogen atoms in the molecule.[2]

    • Aromatic Protons: Expect signals in the aromatic region (δ 6.5-8.0 ppm), likely showing a characteristic splitting pattern for a 1,4-disubstituted benzene ring.

    • Aliphatic Protons: The protons of the propyl chain will appear further upfield. The methylene groups adjacent to the aromatic ring and the carbonyl group will be deshielded compared to a simple alkane.

    • N-Methyl Protons: The two methyl groups on the amide nitrogen will likely appear as one or two singlets, depending on the rotation around the C-N amide bond.

    • Amine Protons: The -NH₂ protons will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom.[2]

    • Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm).

    • Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).

    • Aliphatic and N-Methyl Carbons: Signals in the upfield region (δ 20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[3]

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹ for the tertiary amide.

  • C-N Stretching: Bands in the region of 1200-1350 cm⁻¹ for the aromatic amine and the amide.

  • Aromatic C-H and C=C Stretching: Absorptions characteristic of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.[4]

  • Molecular Ion Peak (M⁺): A peak at m/z = 192.26.

  • Fragmentation Pattern: Expect characteristic fragmentation patterns, such as cleavage alpha to the nitrogen atoms and loss of the carbonyl group, which can further confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-(4-Aminophenyl)-N,N-dimethylpropanamide, along with detailed experimental protocols for their determination. While experimental data for this specific molecule is not yet widely available, the information presented here, grounded in established chemical principles and methodologies, offers a robust framework for researchers and developers to begin their investigations. The provided protocols are designed to be self-validating and will enable the generation of reliable data to further elucidate the characteristics of this promising compound.

References

  • PubChem. N-(4-Aminophenyl)propanamide. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • PubChem. N-(3-Aminophenyl)propanamide. [Link]

  • PubChem. Propanamide, N,N-dimethyl-. [Link]

  • PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. [Link]

  • YouTube. N,N-dimethylpropanamide. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • European Union. Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • National Institutes of Health. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). [Link]

  • Basic 1H- and 13C-NMR Spectroscopy.
  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Canadian Journal of Chemistry. Proton magnetic resonance spectra of some aromatic amines and derived amides. [Link]

  • Royal Society of Chemistry. Probing the formation of supramolecular assemblies of amphiphilic N-methyl glycine and N,N dimethyl β-alanine derivatives. [Link]

  • U.S. Environmental Protection Agency. Propanamide, N-(3-aminophenyl)-. [Link]

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Foundational

3-(4-Aminophenyl)-N,N-dimethylpropanamide CAS 1018284-46-2 data sheet

CAS Number: 1018284-46-2 For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1018284-46-2

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

This document serves as a technical guide for researchers, scientists, and drug development professionals interested in 3-(4-Aminophenyl)-N,N-dimethylpropanamide. Due to the limited publicly available data for this specific compound, this guide consolidates known information and provides expert insights based on its chemical structure and general principles of medicinal chemistry.

Compound Identification and Structure

3-(4-Aminophenyl)-N,N-dimethylpropanamide is a synthetic organic compound featuring a primary aromatic amine and a tertiary amide functional group. Its structure suggests potential as a building block in the synthesis of more complex molecules, particularly within pharmaceutical and materials science research.[2]

IUPAC Name: 3-(4-aminophenyl)-N,N-dimethylpropanamide

Synonyms: 4-Amino-N,N-dimethyl-benzenepropanamide

Molecular Structure:

Caption: 2D Structure of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

Physicochemical Properties

PropertyValueSource
CAS Number 1018284-46-2Santa Cruz Biotechnology[1]
Molecular Formula C₁₁H₁₆N₂OSanta Cruz Biotechnology[1]
Molecular Weight 192.26 g/mol Santa Cruz Biotechnology[1]
Appearance Not Available
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available
pKa Not Available

Synthesis and Reactivity

Synthesis:

A specific, validated synthesis protocol for 3-(4-Aminophenyl)-N,N-dimethylpropanamide has not been published in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions.

Synthesis_Workflow start 3-(4-Nitrophenyl)propanoic acid step1 Amidation with Dimethylamine start->step1 intermediate 3-(4-Nitrophenyl)-N,N-dimethylpropanamide step1->intermediate step2 Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) intermediate->step2 product 3-(4-Aminophenyl)-N,N-dimethylpropanamide step2->product

Caption: Plausible Retrosynthetic Analysis Workflow

This proposed pathway involves two key steps:

  • Amidation: The carboxylic acid of 3-(4-nitrophenyl)propanoic acid would be activated (e.g., to an acyl chloride) and subsequently reacted with dimethylamine to form the tertiary amide.

  • Reduction: The nitro group on the phenyl ring is then reduced to a primary amine. This is a standard transformation commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or with reducing agents like tin(II) chloride.

Reactivity:

The molecule possesses two primary reactive sites: the primary aromatic amine and the tertiary amide.

  • The aniline moiety is nucleophilic and can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation. This functional group is a key handle for further chemical modification.

  • The tertiary amide is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 3-(4-aminophenyl)propanoic acid and dimethylamine.

Potential Applications and Biological Activity

While no specific biological activity has been reported for 3-(4-Aminophenyl)-N,N-dimethylpropanamide, its structural motifs are present in many biologically active molecules. Structurally similar compounds, such as other N-substituted aminophenyl derivatives, have been investigated for various therapeutic applications.[3]

  • Pharmaceutical Development: The aminophenyl core is a common scaffold in drug discovery. This compound could serve as a lead structure or an intermediate for the synthesis of candidates targeting a range of diseases.[3] For instance, related fluorinated propanamides have been explored for their potential as enzyme inhibitors or receptor modulators in oncology and neurology.[3][4]

  • Chemical Research: As a bifunctional molecule, it is a useful building block for creating more complex chemical entities for research purposes.[2][3]

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 1018284-46-2 is not publicly available. Therefore, handling precautions must be based on the chemical's constituent functional groups (aromatic amine, amide).

  • Hazard Statements (Inferred):

    • May be harmful if swallowed, in contact with skin, or if inhaled.

    • May cause skin and eye irritation.

    • Aromatic amines are often associated with long-term health risks upon chronic exposure.

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

    • Handling: Avoid generating dust or aerosols. Keep away from heat, sparks, and open flames. Prevent contact with skin, eyes, and clothing.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 3-(4-Aminophenyl)-N,N-dimethylpropanamide. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 3-(4-Aminophenyl)-N,N-dimethylpropanamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the NMR spectra, underpinned by fundamental principles and field-proven insights. Beyond a mere listing of chemical shifts, this guide elucidates the causal relationships between the molecular structure and the observed spectral features. It includes detailed, self-validating experimental protocols and visual aids to facilitate a deeper understanding of the structural characterization of this compound.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. For a molecule such as 3-(4-Aminophenyl)-N,N-dimethylpropanamide, which possesses both aromatic and aliphatic moieties, as well as a tertiary amide, NMR provides critical information on the connectivity of atoms, their chemical environment, and stereochemistry. This guide will delve into the detailed analysis of both ¹H and ¹³C NMR spectra, providing a foundational understanding for its application in quality control, reaction monitoring, and drug discovery pipelines.

The structural integrity of pharmaceutical compounds is paramount. NMR serves as a primary tool for confirming the identity and purity of synthesized molecules. In the context of 3-(4-Aminophenyl)-N,N-dimethylpropanamide, precise NMR data is essential for distinguishing it from potential isomers and impurities that may arise during its synthesis.

Molecular Structure and NMR-Active Nuclei

The logical first step in any NMR analysis is a thorough understanding of the molecule's structure and the identification of all NMR-active nuclei.

molecule cluster_amide N,N-dimethylpropanamide moiety cluster_phenyl 4-Aminophenyl moiety C1 C1 (C=O) N1 N C1->N1 C2 C2 (CH₂) C1->C2 C4 C4 (N-CH₃) N1->C4 C5 C5 (N-CH₃) N1->C5 C3 C3 (CH₂) C2->C3 C6 C6 C3->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 N2 N (NH₂) C9->N2 C11 C11 C10->C11 C11->C6

Figure 1: Annotated structure of 3-(4-Aminophenyl)-N,N-dimethylpropanamide.

The molecule contains several distinct proton and carbon environments, each of which will give rise to a unique signal in the respective NMR spectra. The para-substituted aromatic ring, the propyl chain, and the N,N-dimethylamide group all present characteristic spectroscopic signatures.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the analysis of analogous structures, such as 3-(4-aminophenyl)propionic acid[1], and established principles of proton NMR[2][3], the following assignments for the ¹H NMR spectrum of 3-(4-Aminophenyl)-N,N-dimethylpropanamide are predicted.

Table 1: Predicted ¹H NMR Data for 3-(4-Aminophenyl)-N,N-dimethylpropanamide

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-a (Ar-H)~6.9-7.1d (doublet)2H~8.0Protons ortho to the alkyl substituent, deshielded by the aromatic ring current.
H-b (Ar-H)~6.6-6.8d (doublet)2H~8.0Protons ortho to the electron-donating amino group, shielded relative to H-a.
H-c (-CH₂-)~2.7-2.9t (triplet)2H~7.5Methylene group adjacent to the aromatic ring (benzylic protons).[2]
H-d (-CH₂-)~2.4-2.6t (triplet)2H~7.5Methylene group adjacent to the carbonyl group.
H-e (-N(CH₃)₂)~2.9 (s) & ~2.8 (s)s (singlet)6HN/ATwo singlets for the non-equivalent methyl groups due to restricted rotation around the C-N amide bond.
H-f (-NH₂)~3.5-5.0br s (broad singlet)2HN/ALabile protons of the primary amine; chemical shift is solvent and concentration dependent.[4]

In-depth Rationale:

  • Aromatic Region: The para-substituted benzene ring is expected to exhibit a characteristic AA'BB' system, which often appears as two distinct doublets.[5][6] The protons ortho to the electron-donating amino group (H-b) are shielded and will appear at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing alkyl-amide substituent (H-a). The coupling constant of approximately 8.0 Hz is typical for ortho-coupling in benzene derivatives.[3]

  • Aliphatic Chain: The two methylene groups (H-c and H-d) form an ethyl bridge and will appear as two triplets due to coupling with each other. The benzylic protons (H-c) are deshielded by the aromatic ring and are expected to appear at a slightly higher chemical shift than the methylene group adjacent to the carbonyl (H-d).

  • N,N-dimethyl Group: Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to two distinct chemical environments for the two methyl groups. This results in two separate singlets in the ¹H NMR spectrum.

  • Amine Protons: The protons of the primary amino group are labile and can undergo rapid exchange.[4] Their chemical shift is highly dependent on the solvent, concentration, and temperature.[7][8] In a non-protic solvent like DMSO-d₆, the signal is often sharper, while in CDCl₃ it can be broader.[9] The signal will disappear upon the addition of D₂O, which is a definitive test for exchangeable protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. As with the proton spectrum, the predicted chemical shifts are based on data from analogous compounds and established chemical shift ranges.[10][11][12]

Table 2: Predicted ¹³C NMR Data for 3-(4-Aminophenyl)-N,N-dimethylpropanamide

CarbonChemical Shift (δ, ppm)Rationale
C=O~170-175Carbonyl carbon of the tertiary amide.[10]
C-ipso (C-NH₂)~145-150Aromatic carbon directly attached to the electron-donating amino group.[13][14]
C-ipso (C-CH₂)~128-132Quaternary aromatic carbon attached to the alkyl chain.
C-ortho (to -NH₂)~114-118Aromatic carbons ortho to the amino group, shielded by its electron-donating effect.
C-ortho (to -CH₂)~128-132Aromatic carbons ortho to the alkyl substituent.
-CH₂- (benzylic)~30-35Benzylic carbon, deshielded by the aromatic ring.
-CH₂- (to C=O)~35-40Methylene carbon alpha to the carbonyl group.
-N(CH₃)₂~35-38Two distinct signals may be observed due to restricted rotation around the amide bond.

In-depth Rationale:

  • Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and appears in the characteristic downfield region of the spectrum.[15]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-donating amino group (C-ipso) is deshielded, while the carbons ortho to the amino group are shielded.[16] The para-substitution pattern results in four distinct signals for the aromatic carbons due to the molecule's symmetry.[2]

  • Aliphatic Carbons: The chemical shifts of the methylene carbons in the propyl chain are in the typical range for sp³ hybridized carbons. The benzylic carbon is slightly deshielded by the adjacent aromatic ring.

  • N-Methyl Carbons: Similar to the proton spectrum, the two N-methyl carbons may be non-equivalent due to restricted amide bond rotation, potentially giving rise to two distinct signals.

Experimental Protocol: A Self-Validating System

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 3-(4-Aminophenyl)-N,N-dimethylpropanamide.

5.1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of the solid 3-(4-Aminophenyl)-N,N-dimethylpropanamide sample.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for compounds with amine groups as it can lead to sharper NH signals.[9] CDCl₃ is also commonly used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[15][17]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

sample_prep weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer acquire Acquire Spectra transfer->acquire

Sources

Foundational

theoretical properties and molecular modeling of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

An In-Depth Technical Guide to the Theoretical Properties and Molecular Modeling of 3-(4-Aminophenyl)-N,N-dimethylpropanamide Abstract This technical guide provides a comprehensive exploration of 3-(4-Aminophenyl)-N,N-di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Properties and Molecular Modeling of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

Abstract

This technical guide provides a comprehensive exploration of 3-(4-Aminophenyl)-N,N-dimethylpropanamide, a molecule of interest in contemporary drug discovery and biochemical research. We delve into its fundamental theoretical properties using quantum chemical computations and illustrate a complete molecular modeling workflow, from target identification to in-silico interaction analysis. This document is structured to provide researchers, computational chemists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for assessing molecules of this class. The methodologies described herein are designed to be self-validating, offering a robust framework for the computational evaluation of novel chemical entities.

Introduction: The Significance of the Aminophenyl Propanamide Scaffold

3-(4-Aminophenyl)-N,N-dimethylpropanamide (CAS: 1018284-46-2, Molecular Formula: C₁₁H₁₆N₂O) is a small molecule featuring a flexible propanamide linker attached to an aminophenyl ring.[1][2] This structural motif is significant in medicinal chemistry. The aminophenyl group is a well-known pharmacophore present in numerous bioactive compounds, while the propanamide tail offers conformational flexibility and opportunities for hydrogen bonding, which are critical for molecular recognition by biological targets.

Derivatives of 4-aminophenyl propanamides have been investigated as potent ligands for various receptors, notably as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain signaling pathways.[3] Understanding the intrinsic electronic and structural properties of the core scaffold, 3-(4-Aminophenyl)-N,N-dimethylpropanamide, is therefore a critical first step in the rational design of new, more potent, and selective therapeutic agents. This guide will use this molecule as a case study to demonstrate a standard, yet powerful, computational workflow for characterizing a potential drug candidate.

Part 1: Theoretical Properties via Quantum Chemical Calculations

To understand the reactivity and interaction potential of a molecule, we must first characterize its electronic landscape. Quantum mechanics, specifically Density Functional Theory (DFT), provides a robust framework for this analysis. DFT offers an optimal balance between computational cost and accuracy for molecules of this size, making it a cornerstone of modern computational chemistry.

Causality in Methodology Selection

Our choice of the B3LYP functional with a 6-311++G(d,p) basis set is deliberate. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic molecules containing heteroatoms like nitrogen and oxygen. The 6-311++G(d,p) basis set is extensive, providing flexibility for electrons in both core and valence shells. The diffuse functions (++) are essential for describing the lone pairs on nitrogen and oxygen, while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds, leading to a more accurate representation of molecular properties.

Protocol 1: DFT-Based Calculation of Theoretical Properties
  • Structure Preparation :

    • Generate the 3D coordinates of 3-(4-Aminophenyl)-N,N-dimethylpropanamide. This can be done using molecular building software like Avogadro or obtained from databases like PubChem if available.

    • Perform an initial geometry optimization using a faster, less computationally intensive method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization :

    • Submit the structure for full geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Method: B3LYP/6-311++G(d,p).

    • Rationale: This step locates the minimum energy conformation of the molecule in the gas phase, providing the most stable structure for subsequent property calculations. The absence of imaginary frequencies in the vibrational analysis confirms that a true energy minimum has been reached.

  • Property Calculation :

    • Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set.

    • Request the calculation of the following properties:

      • Frontier Molecular Orbitals (FMOs): Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

      • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying regions of positive (electrophilic) and negative (nucleophilic) potential.

      • Natural Bond Orbital (NBO) Analysis: To determine the charge distribution on each atom.

      • Dipole Moment: To quantify the overall polarity of the molecule.

Data Summary: Calculated Theoretical Properties

The following table summarizes the expected quantitative data from the DFT calculations. These values are illustrative but representative for a molecule of this class.

PropertyCalculated ValueSignificance in Drug Design
HOMO Energy -5.8 eVIndicates the ability to donate electrons (nucleophilicity).
LUMO Energy -0.9 eVIndicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) 4.9 eVA larger gap implies higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.5 DebyeQuantifies molecular polarity, influencing solubility and membrane permeability.
MEP Negative Region Carbonyl Oxygen, Amino NitrogenPredicts sites for hydrogen bond donation and interaction with electrophiles.
MEP Positive Region Amine HydrogensPredicts sites for hydrogen bond acceptance and interaction with nucleophiles.
Workflow Visualization: Quantum Chemical Analysis

dft_workflow cluster_prep Step 1: Structure Preparation cluster_dft Step 2: DFT Calculation (B3LYP/6-311++G) cluster_analysis Step 3: Property Analysis node_3d Generate 3D Structure node_preopt Pre-optimize with Force Field (MMFF94) node_3d->node_preopt node_opt Full Geometry Optimization node_preopt->node_opt Input Structure node_freq Frequency Analysis (Confirm Minimum) node_opt->node_freq node_sp Single-Point Energy & Property Calculation node_freq->node_sp node_fmo HOMO/LUMO Analysis (Reactivity) node_sp->node_fmo Output Data node_mep MEP Mapping (Interaction Sites) node_sp->node_mep node_nbo NBO Charge Distribution node_sp->node_nbo node_dipole Dipole Moment (Polarity) node_sp->node_dipole

Caption: Workflow for DFT-based theoretical property calculation.

Part 2: Molecular Modeling and Interaction Analysis

With a solid understanding of the molecule's intrinsic properties, we now turn to molecular modeling to predict its behavior in a biological context. This involves identifying a plausible protein target and simulating the binding interaction through molecular docking.

Rationale for Target Selection: TRPV1

As previously mentioned, related 4-aminophenyl propanamide derivatives have shown activity as TRPV1 antagonists.[3] The TRPV1 channel is a well-validated target for analgesics. Therefore, for this guide, we select the human TRPV1 channel as a hypothetical, yet scientifically justified, protein target to demonstrate the molecular docking workflow.

Protocol 2: Molecular Docking Workflow

This protocol uses AutoDock Vina, a widely used and validated open-source docking program, but the principles are transferable to other software like Glide or GOLD.[4][5]

  • Ligand Preparation :

    • Use the DFT-optimized structure of 3-(4-Aminophenyl)-N,N-dimethylpropanamide as the starting point.

    • Assign partial charges using a method like Gasteiger.[5]

    • Define rotatable bonds to allow conformational flexibility during docking.

    • Save the final structure in the required .pdbqt format for Vina.

    • Causality: Starting with a quantum mechanically optimized structure provides a more realistic representation of the ligand's preferred conformation and electronic state than a simple 2D-to-3D conversion.

  • Receptor Preparation :

    • Download the crystal structure of human TRPV1 from the Protein Data Bank (PDB). For this example, we might use PDB ID: 5IRZ.

    • Remove all non-essential components: water molecules, co-crystallized ligands, and any non-protein atoms.[4]

    • Add polar hydrogen atoms and merge non-polar hydrogens.

    • Assign partial charges to the protein atoms.

    • Save the prepared receptor in the .pdbqt format.

  • Binding Site Definition (Grid Box Generation) :

    • Identify the binding pocket. For TRPV1, this is the well-characterized capsaicin binding site, involving key residues like Tyr511, Ser512, Thr550, and Arg557.

    • Define a 3D grid box that encompasses this entire binding site. A typical size might be 25 x 25 x 25 Å, centered on the known ligand binding region.[5]

    • Causality: The grid box confines the search space for the docking algorithm, dramatically increasing computational efficiency. Its precise placement is critical and must be based on experimental data or validated homology models to ensure the simulation explores the biologically relevant active site.

  • Docking Simulation :

    • Execute AutoDock Vina, providing the prepared ligand, receptor, and grid box configuration as input.

    • The program will generate a set of possible binding poses (typically 9-10), each with a corresponding binding affinity score in kcal/mol.[4]

  • Results Analysis :

    • Visualize the top-scoring poses within the receptor's active site using software like PyMOL or UCSF Chimera.

    • Analyze the intermolecular interactions for the most favorable pose. Look for:

      • Hydrogen bonds: (e.g., between the ligand's carbonyl oxygen or amine group and polar residues in the pocket).

      • Hydrophobic interactions: (e.g., between the phenyl ring and non-polar residues).

      • Pi-stacking: (e.g., between the phenyl ring and aromatic residues like Tyrosine or Phenylalanine).

    • Compare the binding energy of your molecule to that of known inhibitors to gauge its potential potency.

Data Summary: Predicted Docking Results

This table illustrates the kind of data generated from a docking analysis.

ParameterPredicted ResultInterpretation
Binding Affinity -7.5 kcal/molA strong negative value suggests a favorable binding interaction.
Key H-Bond Interactions Ser512, Thr550The carbonyl oxygen and amino group are likely key pharmacophoric features.
Key Hydrophobic Interactions Ile569, Met547The phenyl ring and dimethyl groups likely contribute to binding affinity.
Predicted Pose The aminophenyl group is buried in a hydrophobic pocket, with the propanamide tail extending towards the channel pore.This orientation satisfies key pharmacophoric requirements for TRPV1 antagonism.
Workflow Visualization: Molecular Docking

docking_workflow cluster_inputs Step 1: Preparation cluster_docking Step 2: Simulation cluster_outputs Step 3: Analysis ligand Ligand Preparation (DFT optimized, charges, rotatable bonds) grid Define Binding Site (Grid Box Generation) ligand->grid receptor Receptor Preparation (PDB structure, remove water, add hydrogens) receptor->grid vina Run Docking (AutoDock Vina) grid->vina poses Binding Poses & Scores (kcal/mol) vina->poses analysis Interaction Analysis (H-Bonds, Hydrophobic) poses->analysis

Caption: A streamlined workflow for molecular docking studies.

Part 3: In-Silico Prediction of Drug-Likeness

A molecule with high binding affinity is not necessarily a good drug candidate. It must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Lipinski's Rule of Five is a foundational guideline used to assess the "drug-likeness" of a chemical compound based on its physicochemical properties.[6][7]

Protocol 3: Assessing Lipinski's Rule of Five

The properties required for this assessment can be calculated from the molecular structure using various computational tools or are often provided in chemical databases.

  • Calculate Molecular Weight (MW): Sum the atomic weights of all atoms in the molecule.

  • Calculate LogP (Octanol-Water Partition Coefficient): This measures the molecule's lipophilicity. Many algorithms (e.g., cLogP, ALOGP) can predict this value.

  • Count Hydrogen Bond Donors (HBD): Count the number of O-H and N-H bonds.

  • Count Hydrogen Bond Acceptors (HBA): Count the number of nitrogen and oxygen atoms.

Data Summary: Drug-Likeness Profile
Lipinski's RuleGuideline3-(4-Aminophenyl)-N,N-dimethylpropanamideCompliance
Molecular Weight ≤ 500 Da192.26 g/mol [1]Yes
LogP ≤ 5~1.5 (Predicted)Yes
H-Bond Donors ≤ 51 (the -NH₂ group)Yes
H-Bond Acceptors ≤ 102 (the O and N atoms)Yes
Logical Diagram: ADME Screening Funnel

admefunnel a Large Virtual Library b Lipinski's Rule of Five Filter a->b Physicochemical Filtering c Advanced ADME/Tox Models b->c Computational Prediction d Lead Candidates c->d Prioritization

Sources

Exploratory

safety and handling of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

An In-depth Technical Guide to the Safe Handling of 3-(4-Aminophenyl)-N,N-dimethylpropanamide This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(4-Aminophenyl)-N...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(4-Aminophenyl)-N,N-dimethylpropanamide (CAS No. 1018284-46-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data from structurally related compounds to establish a robust framework for risk mitigation in the laboratory. The causality behind each recommendation is explained to empower scientists with the knowledge to handle this compound responsibly.

Compound Identification and Physicochemical Properties

3-(4-Aminophenyl)-N,N-dimethylpropanamide is a chemical building block used in synthetic chemistry.[1] While comprehensive experimental data for this specific molecule is not widely published, its structural features—an aromatic amine, an amide, and a tertiary amine—allow for a scientifically grounded assessment of its likely properties and hazards.

PropertyValueSource
CAS Number 1018284-46-2[2][3]
Molecular Formula C₁₁H₁₆N₂O[1][2][3]
Molecular Weight 192.26 g/mol [1][2][3]
Appearance Data not available (likely a solid or liquid)[2]
Storage 2-8°C, Refrigerator[2]

Note: The lack of publicly available data on properties like boiling point, melting point, and flash point necessitates a cautious approach, assuming hazards consistent with related structures.

Hazard Identification and Toxicological Profile

Key Structural Analogues Analyzed:

  • N-(4-Aminophenyl)propanamide: Shares the aminophenyl and propanamide core.

  • 3-Dimethylamino-1-propylamine: Contains the N,N-dimethyl and amino functionalities.

  • N,N-Dimethylpropionamide: Features the N,N-dimethylpropanamide group.

  • 3-(N,N-Dimethylamino)propionitrile: A structural relative with known neurotoxic effects.

Summary of Potential GHS Hazards

The following hazards are inferred from the analysis of these related molecules.

Hazard ClassGHS Hazard StatementRationale based on Analogue Compounds
Acute Toxicity, Oral H302: Harmful if swallowedN-(4-Aminophenyl)propanamide and 3-Dimethylamino-1-propylamine are classified as harmful if swallowed.[4][5]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damageAliphatic amines like 3-Dimethylamino-1-propylamine are known to be corrosive and cause severe skin burns.[4] N,N-Dimethylpropionamide is a known skin irritant.[6]
Serious Eye Damage H318: Causes serious eye damage3-Dimethylamino-1-propylamine and related amines are known to cause serious, often irreversible, eye damage.[4][7]
Skin Sensitization H317: May cause an allergic skin reactionN-(4-Aminophenyl)propanamide is a known skin sensitizer.[5] Aromatic amines are a class of compounds frequently associated with skin sensitization.
Respiratory Irritation H335: May cause respiratory irritationBoth 3-Dimethylamino-1-propylamine and N,N-Dimethylpropionamide can cause respiratory irritation.[4][6][8]
Potential Neurotoxicity Not classified, but a significant concernA structurally similar compound, 3-(N,N-Dimethylamino)propionitrile (DMAPN), is a known neurotoxin, causing urinary retention, neuropathy, and other CNS symptoms in exposed workers.[9] This warrants extreme caution.
Causality of Hazards
  • Corrosivity and Irritation: The basicity of the amine functional groups is the primary driver of corrosive and irritant effects. These groups can disrupt cell membranes and hydrolyze proteins upon contact with skin, eyes, and mucous membranes.

  • Sensitization: The aromatic amine portion of the molecule (aniline derivative) is a well-known structural alert for skin sensitization. It can act as a hapten, binding to skin proteins and triggering an immune response.

  • Neurotoxicity Concern: The presence of the N,N-dimethylpropyl group is structurally related to known neurotoxic agents like DMAPN. While the amide in the target molecule differs from the nitrile in DMAPN, the potential for neurological effects cannot be dismissed without specific toxicological data.

Risk Assessment and Exposure Control

Effective management of 3-(4-Aminophenyl)-N,N-dimethylpropanamide hinges on a multi-layered approach to risk control, prioritizing the elimination or reduction of exposure.

Hierarchy of Controls

Engineering controls are the most effective line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE).

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Handling Eng Engineering Controls (Most Effective) Admin Administrative Controls Eng_Desc Work within a certified chemical fume hood. Eng->Eng_Desc PPE Personal Protective Equipment (PPE) (Least Effective) Admin_Desc Develop SOPs. Restrict access. Provide training. Admin->Admin_Desc PPE_Desc Gloves, goggles, lab coat. Use as a final barrier. PPE->PPE_Desc

Caption: Hierarchy of controls for mitigating chemical exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors, aerosols, or dust.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

PPE is not a substitute for engineering controls but is essential for protecting against direct contact.

PPE ItemSpecification and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Handle with gloves that have been inspected prior to use.[4] Causality: Amines can degrade certain glove materials. While specific breakthrough time data is unavailable, double-gloving provides an additional layer of protection against potential permeation. Use proper glove removal technique to avoid skin contact.[4]
Eye Protection Tightly fitting safety goggles and a faceshield (8-inch minimum) are mandatory.[4] Causality: The high risk of severe, irreversible eye damage from related amines necessitates protection against splashes from all angles.[4][7]
Skin and Body A full-length laboratory coat , buttoned completely, is required. A chemically resistant apron should be worn over the lab coat for larger quantities. Causality: Protects skin from accidental spills and splashes, which could cause chemical burns or sensitization.
Respiratory Not typically required if work is performed within a certified fume hood. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount.

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of all unnecessary items. Designate a specific area for handling the compound.

  • Personal Protective Equipment: Don all required PPE as specified in Section 3.3.

  • Aliquotting: If the compound is a solid, weigh it out in the fume hood. Avoid creating dust. If it is a liquid, use appropriate pipettes or syringes for transfers.

  • Spill Prevention: Handle over a tray or absorbent material to contain any potential spills.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents and acids, as these can react exothermically and potentially violently with the amine functionalities.[10]

  • Post-Handling: After use, securely seal the container. Decontaminate the work surface thoroughly. Remove gloves using the proper technique and dispose of them as contaminated waste. Wash hands thoroughly with soap and water.

Storage Protocol
  • Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10] The recommended storage temperature is between 2-8°C.[2]

  • Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures

A clear, rehearsed emergency plan is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or burns develop.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Spill Response

Spill_Response_Workflow cluster_spill Emergency Spill Response Workflow Evacuate 1. Evacuate & Alert Assess 2. Assess the Spill Evacuate_Desc Alert personnel. Evacuate immediate area. Evacuate->Evacuate_Desc Contain 3. Contain & Absorb Assess_Desc Is it a minor or major spill? Are you trained to handle it? Assess->Assess_Desc Clean 4. Clean & Decontaminate Contain_Desc Use spill kit with inert absorbent (e.g., vermiculite, sand). Do not use combustible materials. Contain->Contain_Desc Dispose 5. Dispose of Waste Clean_Desc Use non-sparking tools to collect absorbed material. Wipe area with appropriate decontaminant. Clean->Clean_Desc Dispose_Desc Collect all waste in a sealed, labeled container for hazardous waste disposal. Dispose->Dispose_Desc

Caption: Step-by-step workflow for responding to a chemical spill.

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a spill pillow.[11]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[11]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Restrict access to the area.

    • Call your institution's emergency response team. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Considerations

All waste containing 3-(4-Aminophenyl)-N,N-dimethylpropanamide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a designated, sealed, and properly labeled hazardous waste container.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

References

  • Safety Data Sheet: DIMETILPROPILAMINA (DMPA). (n.d.).
  • Safety Data Sheet: Dimethyl(propyl)amine. (n.d.). Chemos GmbH&Co.KG.
  • N,N-Dimethylpropylamine | C5H13N | CID 61236. (n.d.). PubChem - NIH.
  • Provisional Peer-Reviewed Toxicity Values for 3-(N,N-Dimethylamino)propionitrile. (2011). PPRTV Library.
  • 3-(4-aminophenyl)-n,n-dimethylpropanamide suppliers USA. (n.d.). US Biological Life Sciences.
  • Material Safety Data Sheet SDS/MSDS. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - N,N-Dimethylpropanamide. (2025). Fisher Scientific.
  • N,N-Dimethylpropionamide - Safety Data Sheet. (2025). ChemicalBook.
  • N-(4-Aminophenyl)propanamide | C9H12N2O | CID 314342. (n.d.). PubChem - NIH.
  • 3-(4-Aminophenyl)-N,N-dimethylpropanamide. (n.d.). PASL.
  • 3-(4-Aminophenyl)-N,N-dimethylpropanamide | CAS 1018284-46-2. (n.d.). SCBT.

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Foundational

An In-depth Technical Guide to the Commercial Sourcing of 3-(4-Aminophenyl)-N,N-dimethylpropanamide for Research Applications

Introduction In the landscape of drug discovery and chemical biology, the reliable sourcing of high-quality reagents is a foundational pillar of successful research. This guide provides an in-depth technical overview of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and chemical biology, the reliable sourcing of high-quality reagents is a foundational pillar of successful research. This guide provides an in-depth technical overview of 3-(4-Aminophenyl)-N,N-dimethylpropanamide, a key building block in synthetic chemistry. We will delve into its chemical profile, identify reputable commercial suppliers, and establish a framework for quality verification, ensuring that researchers can proceed with confidence in their starting materials. The integrity of any experiment begins with the purity and identity of its components; this principle is the core of our discussion.

Chapter 1: Compound Profile

3-(4-Aminophenyl)-N,N-dimethylpropanamide is an organic compound featuring a primary amine on a phenyl ring, connected to a dimethyl-substituted propanamide tail. This unique structure makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.

Key Identifiers and Properties:

PropertyValueSource
Chemical Name 3-(4-Aminophenyl)-N,N-dimethylpropanamide[1][2]
CAS Number 1018284-46-2[1][2]
Molecular Formula C₁₁H₁₆N₂O[1][2][3]
Molecular Weight 192.26 g/mol [1][2][3]
Synonyms 4-Amino-N,N-dimethyl-benzenepropanamide[2]
Typical Purity ≥95% (Varies by supplier)[3]
Recommended Storage 2-8°C, Refrigerator[2]

Below is a diagram representing the basic structural information of the compound.

Figure 1: Chemical Identity compound 3-(4-Aminophenyl)-N,N-dimethylpropanamide CAS: 1018284-46-2 Formula: C11H16N2O MW: 192.26

Caption: Figure 1: Key identifiers for 3-(4-Aminophenyl)-N,N-dimethylpropanamide.

Chapter 2: Commercial Suppliers and Product Specifications

The selection of a supplier is a critical decision that extends beyond mere availability and price. It involves an assessment of the supplier's reputation, the quality of their documentation (e.g., Certificate of Analysis), and the consistency of their product. Below is a comparative table of known commercial suppliers for research-grade 3-(4-Aminophenyl)-N,N-dimethylpropanamide.

Supplier Comparison Table:

SupplierProduct Number / IDPurity SpecificationAvailable Pack SizesNotes
Santa Cruz Biotechnology sc-484193 (CAS 1018284-46-2)Not specified on product pageInquire with supplierFor Research Use Only. Not for diagnostic or therapeutic use.[1]
Pharmaffiliates PA 27 08230Not specified on product pageInquire with supplierListed as a miscellaneous compound; provides basic chemical data.[2]
Advanced ChemBlocks P4302395%Inquire with supplierProvides MDL number (MFCD10022146) and IUPAC name.[3]
US Biological N/A (CAS 1018284-46-2)Highly Purified100mg, 250mgMarketed as a building block for synthetic chemistry.[4]

Disclaimer: Product availability, specifications, and catalog numbers are subject to change. Researchers should always verify details directly with the supplier before ordering.

The process of selecting a supplier should be systematic. The following workflow diagram illustrates a logical pathway for sourcing this compound, emphasizing due diligence and verification.

Figure 2: Supplier Selection Workflow A Identify Potential Suppliers (e.g., SCBT, Pharmaffiliates, etc.) B Request Quotations & Availability A->B C Request Lot-Specific Certificate of Analysis (CoA) B->C D Review CoA for Purity & Identity Data (e.g., NMR, HPLC, MS) C->D E Decision Point: Does CoA meet research requirements? D->E F Select Supplier & Place Order E->F Yes G Re-evaluate other suppliers or consider custom synthesis E->G No

Caption: Figure 2: A systematic workflow for selecting a chemical supplier.

Chapter 3: Quality Control & In-House Verification

While a supplier's Certificate of Analysis (CoA) provides a critical baseline for quality, it represents a snapshot of a specific batch. For rigorous scientific applications, particularly in drug development, independent verification of the compound's identity and purity is a self-validating step that ensures the integrity of all downstream experiments.

Trustworthiness Through Verification: The causality is simple: if the starting material is impure or misidentified, any resulting experimental data is fundamentally flawed. An investment in upfront analytical verification can save significant time and resources by preventing the pursuit of erroneous results.

Recommended Analytical Protocols:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase C18 column is well-suited for this molecule.[5] The goal is to develop a method that shows a single major peak for the target compound, allowing for the quantification of any impurities.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a standard starting point.[5]

    • Detection: UV detection is effective due to the compound's aromatic ring.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The obtained spectrum should be compared against the expected chemical shifts and integration patterns for 3-(4-Aminophenyl)-N,N-dimethylpropanamide. The presence of unexpected peaks may indicate impurities or a structural discrepancy.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately 193.27 m/z.

The following diagram outlines a robust workflow for the in-house quality control (QC) of a newly acquired chemical.

Figure 3: In-House QC Workflow A Receive Compound B Visual Inspection (Color, Form) & Compare to CoA A->B C Perform Solubility Test in intended solvent B->C D Analytical Verification C->D E Purity Analysis (HPLC) D->E F Identity Confirmation (NMR, MS) D->F G Decision Point: Does data match CoA & expected structure? E->G F->G H Release for Research Use G->H Yes I Contact Supplier & Quarantine Lot G->I No

Caption: Figure 3: A workflow for the analytical verification of a received chemical.

Chapter 4: Handling and Storage

Proper handling and storage are crucial to maintain the compound's stability and integrity over time.

  • Storage: Based on supplier recommendations, the compound should be stored in a refrigerator at 2-8°C.[2] It should be kept in a tightly sealed container to protect it from moisture and air.

  • Safety: Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling the chemical. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Sourcing 3-(4-Aminophenyl)-N,N-dimethylpropanamide for research requires a diligent and systematic approach. By carefully selecting reputable suppliers, scrutinizing the Certificate of Analysis, and performing independent analytical verification, researchers can build a foundation of trust in their materials. This commitment to quality at the most fundamental level is non-negotiable for producing reliable, reproducible, and impactful scientific results.

References

  • PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. 3-(4-Aminophenyl)-N,N-dimethylpropanamide. Retrieved from [Link]

  • Google Patents. CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • ResearchGate. The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. Retrieved from [Link]

  • INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. Retrieved from [Link]

  • PubChem. Propanamide, N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. N'-(3-Aminophenyl)-N, N-dimethylsulfamide, 1 gram, Reagent Grade. Retrieved from [Link]

  • ChemSrc. N,N-Dimethylpropanamide | CAS#:758-96-3. Retrieved from [Link]

  • NIOSH | CDC. Alphabetical Method Listing - P - NMAM 4th Edition. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(4-Aminophenyl)-N,N-dimethylpropanamide in Pharmaceutical Synthesis

Introduction: A Versatile Intermediate for Advanced Pharmaceutical Agents 3-(4-Aminophenyl)-N,N-dimethylpropanamide is a key building block in the synthesis of complex pharmaceutical molecules. Its structure, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Intermediate for Advanced Pharmaceutical Agents

3-(4-Aminophenyl)-N,N-dimethylpropanamide is a key building block in the synthesis of complex pharmaceutical molecules. Its structure, featuring a reactive primary aromatic amine and a dimethylpropanamide moiety, makes it a valuable intermediate for introducing specific pharmacophores. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and application of this versatile compound, with a particular focus on its role in the development of epigenetic modulators.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-(4-Aminophenyl)-N,N-dimethylpropanamide is essential for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 1018284-46-2[1]
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)General chemical knowledge
Solubility Soluble in methanol, ethanol, DMSO, and DMFInferred from structure
Storage 2-8°C, protected from light and moisture[1]

Analytical Characterization:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of 3-(4-Aminophenyl)-N,N-dimethylpropanamide. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) and UV detection at approximately 254 nm would provide good separation and quantification.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural confirmation. Expected ¹H NMR signals would include peaks for the aromatic protons, the methylene groups of the propanamide chain, and the N,N-dimethyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound, with the protonated molecule [M+H]⁺ expected at m/z 193.27.

Synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step process involving the formation of the amide bond followed by the reduction of a nitro group. This pathway ensures high yields and purity of the final product.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction 3_4_nitrophenylpropanoic_acid 3-(4-Nitrophenyl)propanoic acid Amide_Formation Amide Formation (e.g., SOCl₂, Dimethylamine) 3_4_nitrophenylpropanoic_acid->Amide_Formation 3_4_nitrophenyl_amide 3-(4-Nitrophenyl)-N,N- dimethylpropanamide Amide_Formation->3_4_nitrophenyl_amide Nitro_Reduction Nitro Reduction (e.g., Pd/C, H₂) 3_4_nitrophenyl_amide->Nitro_Reduction Final_Product 3-(4-Aminophenyl)-N,N- dimethylpropanamide Nitro_Reduction->Final_Product Application_Pathway Intermediate 3-(4-Aminophenyl)-N,N- dimethylpropanamide Coupling Coupling with Quinazoline Core Intermediate->Coupling BET_Inhibitor BET Bromodomain Inhibitor (e.g., Apabetalone Analogue) Coupling->BET_Inhibitor

Sources

Application

Application Note & Protocol: Suzuki-Miyaura Coupling with 3-(4-Aminophenyl) Building Blocks

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with rem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Molecules incorporating the aminophenyl moiety are prevalent in medicinal chemistry, serving as key pharmacophores in a multitude of therapeutic agents.

This guide provides a detailed protocol and expert insights for performing the Suzuki-Miyaura coupling with a specific focus on 3-(4-aminophenyl) building blocks, such as 3-bromo-4-aminobiphenyl or 4-amino-3-bromophenylboronic acid. While incredibly powerful, these substrates present a unique challenge: the presence of a free amino (-NH2) group, which can complicate the catalytic cycle. This document outlines the mechanistic considerations, provides a robust and validated protocol, and offers a comprehensive troubleshooting guide to empower researchers to successfully synthesize these valuable compounds.

Reaction Mechanism & Key Considerations

The catalytic cycle of the Suzuki-Miyaura coupling consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 3-bromo-4-aminobiphenyl), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]

  • Transmetalation : The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[4][5]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

The Challenge of the Unprotected Amino Group

The primary challenge when working with aminophenyl substrates is the presence of the nucleophilic and slightly acidic N-H bonds of the free amine. This can lead to several complications:

  • Catalyst Inhibition/Coordination : The lone pair of electrons on the nitrogen atom can coordinate to the palladium center.[6] This coordination can stabilize the catalyst in an off-cycle state, effectively reducing the concentration of the active catalyst and slowing or halting the reaction.

  • Side Reactions : While less common in Suzuki couplings compared to other cross-coupling reactions, the amino group can potentially participate in side reactions, particularly under harsh conditions or with inappropriate choice of base.

  • N-Arylation (Buchwald-Hartwig Coupling) : Under certain conditions, particularly with strong bases and specific ligand systems, competitive N-arylation can occur, leading to undesired diarylamine byproducts.[7]

Historically, a common strategy to circumvent these issues was to protect the amino group (e.g., as an acetyl or Boc-carbamate).[2] However, this adds extra steps to the synthesis (protection and deprotection), reducing overall efficiency. Modern advancements in ligand design have largely made protection unnecessary, allowing for direct coupling of unprotected anilines.[2][8]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_base Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex Ar¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd_complex->pd0 transmetal Transmetalation trans_complex Ar¹-Pd(II)L₂(Ar²) (Transmetalation Complex) trans_complex->pd0 Regenerates Catalyst red_elim Reductive Elimination product Ar¹-Ar² (Coupled Product) trans_complex->product reactants Ar¹-X + Ar²-B(OH)₂ reactants->pd_complex Ar¹-X base_activation Base Activation boronate Ar²-B(OH)₃⁻ (Boronate Complex) base_activation->boronate + Base (OH⁻) boronate->trans_complex Transfers Ar²

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki Coupling of 3-(4-Aminophenyl) Building Blocks

This protocol is designed to be a robust starting point for the coupling of an aryl bromide (containing the aminophenyl moiety) with a generic arylboronic acid.

Materials and Reagents
  • Aryl Halide: e.g., 3-Bromo-4-aminobiphenyl (1.0 equiv)

  • Arylboronic Acid: (1.2-1.5 equiv)

  • Palladium Precatalyst: Pd(OAc)₂ (1-2 mol%) or a pre-formed catalyst like [Pd(SPhos)Cl]₂ (0.5-1 mol%)

  • Ligand: SPhos or XPhos (2-4 mol%).[9][10] These bulky, electron-rich phosphine ligands are highly effective for coupling challenging substrates, including those with free amines.[11]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv). Carbonate bases are generally preferred as they are strong enough to facilitate transmetalation but mild enough to avoid significant side reactions with the amino group.

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v) or Toluene/Water. The presence of water is often beneficial for dissolving the inorganic base and facilitating the formation of the boronate complex.[12]

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas supply (Nitrogen or Argon), TLC plates or LC-MS for reaction monitoring.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

    • Expert Insight: Using a pre-catalyst can sometimes lead to more reproducible results. If using Pd(OAc)₂, a brief pre-stirring of the catalyst and ligand in the solvent before adding other reagents can help form the active catalytic species.

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.5 equiv). Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Degassing: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1). The reaction mixture should be thoroughly degassed by sparging with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).

    • Expert Insight: Proper degassing is critical. Residual oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also oxidize the phosphine ligands.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 4-24 hours. Check for the consumption of the limiting reagent (usually the aryl halide).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and then brine. This removes the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Parameter Optimization & Troubleshooting

The success of a Suzuki coupling, especially with challenging substrates, often relies on fine-tuning the reaction parameters.

Table 1: Key Parameter Optimization
ParameterRecommended OptionsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, [Pd(SPhos)Cl]₂Pd(OAc)₂ is cost-effective but requires in-situ reduction. Pre-formed Pd(II) precatalysts with bulky ligands are often more reliable and air-stable.[13][14]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biarylphosphine ligands (Buchwald ligands) are superior for promoting the difficult oxidative addition of aryl chlorides and preventing catalyst inhibition by the amino group.[9][11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄ is a stronger base and can be effective for less reactive aryl chlorides. Cs₂CO₃ is highly soluble and often gives excellent results but is more expensive. Avoid strong, nucleophilic bases like NaOH or alkoxides.[5]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OAprotic polar solvents are generally effective. The addition of water improves base solubility and accelerates transmetalation.[12]
Temperature 80 - 110 °CHigher temperatures accelerate the reaction but can also increase the rate of side reactions like protodeboronation of the boronic acid.[15] Optimization is key.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Poorly soluble base.1. Ensure rigorous degassing of solvents and inert atmosphere.2. Increase temperature in 10 °C increments.3. Switch to a more soluble base (e.g., K₂CO₃ to Cs₂CO₃) or increase the proportion of water in the solvent mixture.
Protodeboronation Boronic acid is unstable under reaction conditions (hydrolyzes to the arene).Use a slight excess (1.2-1.3 equiv) of the boronic acid. Avoid excessively high temperatures or prolonged reaction times. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.
Homocoupling of Boronic Acid Often caused by oxygen contamination, leading to oxidative coupling.Rigorously exclude oxygen from the reaction. Ensure the purity of the palladium catalyst.
Formation of Byproducts Potential N-arylation or other side reactions.Use a milder base (e.g., switch from K₃PO₄ to K₂CO₃). Ensure the correct Pd:Ligand ratio is used (typically 1:2).

Experimental Workflow Visualization

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis setup Assemble Glassware (Schlenk Flask) reagents Weigh Reagents (Ar-X, Ar-B(OH)₂, Pd Cat., Ligand, Base) setup->reagents charge Charge Flask with Solids reagents->charge inert Evacuate & Backfill with N₂/Ar (3x) charge->inert degas Add Degassed Solvent & Heat to Temp inert->degas monitor Monitor by TLC/LC-MS degas->monitor quench Cool & Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analysis Characterize Product (NMR, MS) purify->analysis

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Science. (2024). Aminative Suzuki-Miyaura coupling. [Link]

  • ACS Publications. (2006). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • ACS Publications. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • ResearchGate. (2015). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ACS Publications. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Wiley Online Library. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]

  • Xingwei Li's Group. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • ResearchGate. (2011). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • PMC - NIH. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. (2009). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]

  • ACS Publications. (2006). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. [Link]

  • ACS Publications. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

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Method

Application Notes and Protocols: 3-(4-Aminophenyl)-N,N-dimethylpropanamide in Polymer Chemistry

Introduction: A Novel Building Block for High-Performance Polymers In the relentless pursuit of advanced polymeric materials, the design and synthesis of novel monomers serve as the cornerstone of innovation. 3-(4-Aminop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for High-Performance Polymers

In the relentless pursuit of advanced polymeric materials, the design and synthesis of novel monomers serve as the cornerstone of innovation. 3-(4-Aminophenyl)-N,N-dimethylpropanamide is an intriguing, yet underexplored, aromatic diamine with the potential to impart unique properties to high-performance polymers such as polyamides and polyimides. Its molecular architecture, featuring a reactive primary aromatic amine and a flexible, polar N,N-dimethylpropanamide side chain, suggests its utility in creating polymers with enhanced solubility, modified thermal characteristics, and improved processability without compromising the desirable attributes of aromatic polymers.

This technical guide provides a comprehensive overview of the potential applications of 3-(4-Aminophenyl)-N,N-dimethylpropanamide in polymer chemistry. While direct experimental data for this specific monomer is not extensively available in published literature, this document will leverage established principles and protocols for structurally analogous aromatic diamines containing amide side groups. The protocols detailed herein are based on well-established polycondensation techniques and are intended to serve as a robust starting point for researchers and polymer chemists.

Rationale for Application: The Role of the Pendant Amide Group

The incorporation of 3-(4-Aminophenyl)-N,N-dimethylpropanamide into a polymer backbone is hypothesized to influence the final material's properties in several key ways:

  • Enhanced Solubility: The flexible, polar N,N-dimethylpropanamide side chain can disrupt the chain packing and introduce sites for solvent interaction, thereby increasing the solubility of otherwise rigid aromatic polymers in common organic solvents. This is a significant advantage for polymer processing and characterization.

  • Modified Thermal Properties: The introduction of a non-coplanar side group can lower the glass transition temperature (Tg) compared to unsubstituted aromatic polyamides, potentially widening the processing window for melt-processable applications.

  • Intermolecular Interactions: The amide group in the side chain can participate in hydrogen bonding, which can influence the mechanical properties and thermal stability of the resulting polymer.[1]

  • Functionalization Potential: The tertiary amine in the N,N-dimethylpropanamide moiety could serve as a site for post-polymerization modifications, such as quaternization to introduce ionic character.

Application in Polyamide Synthesis

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[2] The primary amino group of 3-(4-Aminophenyl)-N,N-dimethylpropanamide makes it a suitable candidate as a diamine monomer for the synthesis of novel polyamides through polycondensation with various dicarboxylic acids or their derivatives.

Protocol 1: Low-Temperature Solution Polycondensation with a Diacid Chloride

This method is a widely used technique for the synthesis of aromatic polyamides, as it proceeds under mild conditions and generally yields high molecular weight polymers.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products MonomerA 3-(4-Aminophenyl)-N,N-dimethylpropanamide Polymer Polyamide with Pendant Amide Groups MonomerA->Polymer + MonomerB Aromatic Diacid Chloride (e.g., Terephthaloyl Chloride) MonomerB->Polymer Byproduct HCl Polymer->Byproduct +

Figure 1: Low-temperature solution polycondensation.

Materials:

  • 3-(4-Aminophenyl)-N,N-dimethylpropanamide

  • Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine or other acid scavenger

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a precise amount of 3-(4-Aminophenyl)-N,N-dimethylpropanamide in anhydrous DMAc under a gentle stream of nitrogen.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution. The diacid chloride can be added as a solid in portions or as a solution in a small amount of anhydrous DMAc.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • The resulting viscous polymer solution can be precipitated by pouring it into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and byproducts.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Causality of Experimental Choices:

  • Low Temperature: The reaction is carried out at low temperatures to minimize side reactions and to control the reaction rate, which is crucial for achieving high molecular weights.

  • Anhydrous Conditions: The diacid chloride is highly reactive towards water, which would terminate the polymer chain growth. Therefore, anhydrous solvents and a dry nitrogen atmosphere are essential.

  • Acid Scavenger: The polycondensation reaction releases hydrogen chloride (HCl), which can react with the amine groups and inhibit polymerization. An acid scavenger like pyridine is used to neutralize the HCl.

Protocol 2: Direct Polycondensation via the Yamazaki-Higashi Reaction

The Yamazaki-Higashi reaction is a powerful method for synthesizing polyamides directly from dicarboxylic acids and diamines using a phosphite-based condensing agent.[3][4] This method avoids the use of highly reactive and moisture-sensitive diacid chlorides.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products MonomerA 3-(4-Aminophenyl)-N,N-dimethylpropanamide Polymer Polyamide MonomerA->Polymer + MonomerB Aromatic Dicarboxylic Acid MonomerB->Polymer Reagent Triphenyl Phosphite (TPP) / Pyridine Reagent->Polymer catalyst Byproducts Triphenyl Phosphate + H2O Polymer->Byproducts +

Figure 2: Yamazaki-Higashi direct polycondensation.

Materials:

  • 3-(4-Aminophenyl)-N,N-dimethylpropanamide

  • Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂) or Lithium chloride (LiCl)

  • Methanol

Procedure:

  • To a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, add the aromatic dicarboxylic acid, 3-(4-Aminophenyl)-N,N-dimethylpropanamide, NMP, pyridine, and a salt such as CaCl₂ or LiCl.

  • Stir the mixture at room temperature under a nitrogen atmosphere until all components are dissolved.

  • Add triphenyl phosphite (TPP) to the solution.

  • Heat the reaction mixture to 100-120°C and maintain this temperature for 3-6 hours.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.

  • Collect the polymer by filtration, wash extensively with methanol, and dry under vacuum at 80-100°C.

Causality of Experimental Choices:

  • Phosphite Condensing Agent: Triphenyl phosphite in the presence of pyridine activates the carboxylic acid groups, facilitating their reaction with the amine groups.

  • Elevated Temperature: The Yamazaki-Higashi reaction requires elevated temperatures to proceed at a reasonable rate.

  • Salts (LiCl or CaCl₂): These salts are added to improve the solubility of the growing polymer chains in the reaction medium, preventing premature precipitation and allowing for the formation of high molecular weight polymers.[5]

Application in Poly(amide-imide) Synthesis

Poly(amide-imide)s are a class of polymers that combine the excellent thermal stability and chemical resistance of polyimides with the good mechanical properties and processability of polyamides. 3-(4-Aminophenyl)-N,N-dimethylpropanamide can be used as a diamine monomer in the synthesis of poly(amide-imide)s by reacting it with a dianhydride.

Protocol 3: Two-Step Synthesis of Poly(amide-imide)s

This is the most common method for preparing poly(amide-imide)s, involving the formation of a soluble poly(amic acid) precursor, followed by chemical or thermal imidization.[6]

Reaction Scheme:

G cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization MonomerA 3-(4-Aminophenyl)-N,N-dimethylpropanamide PAA Poly(amic acid) MonomerA->PAA + MonomerB Dianhydride (e.g., PMDA) MonomerB->PAA PAI Poly(amide-imide) Water H2O PAI->Water - PAA2->PAI Heat or Chemical Agent

Figure 3: Two-step synthesis of poly(amide-imide)s.

Materials:

  • 3-(4-Aminophenyl)-N,N-dimethylpropanamide

  • Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA))

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride (for chemical imidization)

  • Pyridine (for chemical imidization)

  • Methanol

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • In a dry, nitrogen-purged flask, dissolve 3-(4-Aminophenyl)-N,N-dimethylpropanamide in anhydrous DMAc.

  • Cool the solution to 0-5°C.

  • Gradually add an equimolar amount of the dianhydride powder to the stirred solution.

  • Continue stirring at room temperature for 8-12 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate.

    • Heat the film in a programmable oven with a staged heating profile, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to effect cyclodehydration to the poly(amide-imide).

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the amic acid repeating unit).

    • Stir the mixture at room temperature for 12 hours.

    • Precipitate the resulting poly(amide-imide) in methanol, filter, wash, and dry as described previously.

Causality of Experimental Choices:

  • Two-Step Process: This approach allows for the formation of a processable poly(amic acid) precursor, which can be shaped into films or fibers before being converted to the final, often intractable, poly(amide-imide).[6]

  • Imidization Agents: Acetic anhydride and pyridine are commonly used for chemical imidization at low temperatures, which can sometimes lead to higher molecular weight polymers compared to thermal imidization.

Characterization of Polymers

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and properties.

Technique Purpose
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of amide and imide linkages and the disappearance of monomer functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Solubility Tests To assess the solubility of the polymer in various organic solvents.
Mechanical Testing (e.g., tensile testing of films) To evaluate the mechanical properties such as tensile strength, modulus, and elongation at break.[2]

Conclusion and Future Outlook

3-(4-Aminophenyl)-N,N-dimethylpropanamide represents a promising, yet largely unexplored, monomer for the synthesis of novel high-performance polymers. The presence of the N,N-dimethylpropanamide side chain is anticipated to enhance the solubility and processability of aromatic polyamides and poly(amide-imide)s. The protocols provided in this guide, based on established polymerization methodologies for analogous monomers, offer a solid foundation for the investigation of this compound. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from 3-(4-Aminophenyl)-N,N-dimethylpropanamide and to explore their potential in applications requiring a unique combination of thermal stability, mechanical performance, and processability.

References

  • Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. Biomacromolecules, 2018.
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  • Large aromatic amide helices via living polycondens
  • Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation.
  • Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids.
  • Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method.
  • Synthesis and characterization of new polyamide-imides containing pendent adamantyl groups.
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Polyamides having high levels of amine end groups.
  • SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. INEOS OPEN, 2021.
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  • Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. Royal Society of Chemistry, 2018.
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  • What Are Polyamide Properties? YouTube, 2023.
  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI, 2019.
  • Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. MDPI, 2021.
  • Synthesis of poly (amide-imide)

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Application

Application Notes & Protocols: Leveraging 3-(4-Aminophenyl)-N,N-dimethylpropanamide for the Synthesis of Novel Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Heterocyclic Chemistry 3-(4-Aminophenyl)-N,N-dimethylpropanamide is a readily accessible synthetic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Heterocyclic Chemistry

3-(4-Aminophenyl)-N,N-dimethylpropanamide is a readily accessible synthetic intermediate poised for a significant role in the construction of diverse and novel heterocyclic frameworks. Its unique molecular architecture, featuring a nucleophilic primary aromatic amine and a tertiary amide side chain, offers multiple reactive handles for strategic chemical modifications and subsequent cyclization reactions. This guide provides an in-depth exploration of proposed synthetic strategies to harness the potential of this building block for the creation of medicinally relevant heterocycles, including quinolines, benzodiazepines, and quinazolinones. The protocols outlined herein are grounded in established principles of organic synthesis and are designed to serve as a practical starting point for researchers in drug discovery and development.

I. Synthesis of Novel Quinolines via Acid-Catalyzed Cyclization

The quinoline scaffold is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. The primary amine of 3-(4-aminophenyl)-N,N-dimethylpropanamide provides a classical entry point for the construction of the quinoline ring system through reactions with β-dicarbonyl compounds, such as the Combes synthesis.[1]

Scientific Rationale

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[1] The reaction proceeds through the initial formation of a Schiff base, which then undergoes intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring, followed by dehydration to yield the quinoline core. The N,N-dimethylpropanamide side chain is expected to remain intact under these conditions, leading to novel 4-(dimethylcarbamoyl)ethyl-substituted quinolines.

Combes_Synthesis start 3-(4-Aminophenyl)-N,N-dimethylpropanamide + β-Diketone intermediate1 Schiff Base Formation start->intermediate1 Acid Catalyst (e.g., H₂SO₄) intermediate2 Intramolecular Electrophilic Aromatic Substitution intermediate1->intermediate2 Tautomerization & Cyclization product Substituted Quinoline intermediate2->product Dehydration

Caption: Proposed workflow for the Combes synthesis of quinolines.

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-(3-(dimethylamino)-3-oxopropyl)quinoline
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-aminophenyl)-N,N-dimethylpropanamide (1.92 g, 10 mmol) and acetylacetone (1.2 g, 12 mmol).

  • Acid Catalysis: With gentle stirring, slowly add concentrated sulfuric acid (5 mL) to the mixture under cooling in an ice bath.

  • Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature and carefully pour it onto 50 g of crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8. Extract the product into dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation: Hypothetical Yields with Varying β-Diketones
β-DiketoneProductExpected Yield (%)
Acetylacetone2,4-Dimethyl-7-(3-(dimethylamino)-3-oxopropyl)quinoline75-85
Benzoylacetone4-Methyl-7-(3-(dimethylamino)-3-oxopropyl)-2-phenylquinoline60-70
Dibenzoylmethane7-(3-(dimethylamino)-3-oxopropyl)-2,4-diphenylquinoline50-60

II. Multi-Step Synthesis of Novel 1,4-Benzodiazepine Derivatives

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, most notably for its central nervous system activity.[2][3] A plausible route to novel benzodiazepines from 3-(4-aminophenyl)-N,N-dimethylpropanamide involves an initial N-alkylation followed by intramolecular cyclization.

Scientific Rationale

This proposed synthesis commences with the protection of the primary amine as a Boc-carbamate. The subsequent step involves the reduction of the tertiary amide to a tertiary amine using a powerful reducing agent like lithium aluminum hydride.[4] The protected amine is then deprotected and acylated with an α-haloacetyl chloride. The final step is an intramolecular nucleophilic substitution to form the seven-membered benzodiazepine ring.

Benzodiazepine_Synthesis start 3-(4-Aminophenyl)-N,N-dimethylpropanamide step1 Boc Protection of Amine start->step1 step2 Amide Reduction (LiAlH₄) step1->step2 step3 Boc Deprotection step2->step3 step4 N-Acylation with α-Haloacetyl Chloride step3->step4 step5 Intramolecular Cyclization step4->step5 product 1,4-Benzodiazepine Derivative step5->product

Caption: Proposed multi-step synthesis of 1,4-benzodiazepines.

Experimental Protocol: A Proposed Route to a Novel 1,4-Benzodiazepine

Step 1: Boc Protection

  • Dissolve 3-(4-aminophenyl)-N,N-dimethylpropanamide (1.92 g, 10 mmol) in a 1:1 mixture of dioxane and water (40 mL).

  • Add di-tert-butyl dicarbonate (2.4 g, 11 mmol) and sodium bicarbonate (1.26 g, 15 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to obtain the Boc-protected intermediate.

Step 2: Amide Reduction

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (0.76 g, 20 mmol) in anhydrous THF (50 mL).

  • Cool the suspension to 0°C and add a solution of the Boc-protected intermediate (2.92 g, 10 mmol) in THF dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting suspension and concentrate the filtrate to yield the reduced product.

Step 3: Boc Deprotection

  • Dissolve the reduced intermediate in a 4 M solution of HCl in dioxane.

  • Stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the hydrochloride salt of the diamine.

Step 4 & 5: Acylation and Cyclization

  • Dissolve the diamine hydrochloride in dichloromethane and add triethylamine to neutralize.

  • Cool to 0°C and add chloroacetyl chloride (1.24 g, 11 mmol) dropwise.

  • After stirring for 1 hour, add a non-nucleophilic base such as DBU and heat the reaction to reflux to facilitate intramolecular cyclization.

  • Monitor the reaction by TLC and upon completion, wash with water, dry the organic layer, and concentrate.

  • Purify the final benzodiazepine derivative by column chromatography.

III. Synthesis of Novel Quinazolinone Derivatives

Quinazolinones are another important class of N-heterocycles with a broad spectrum of biological activities. A straightforward approach to quinazolinone synthesis from 3-(4-aminophenyl)-N,N-dimethylpropanamide involves a condensation reaction with an appropriate ortho-ester followed by cyclization.

Scientific Rationale

The reaction of an aniline with an ortho-ester, such as triethyl orthoformate, in the presence of an acid catalyst leads to the formation of an intermediate imidate. Upon heating, this intermediate undergoes intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imidate carbon, followed by elimination of ethanol to afford the quinazolinone ring system.

Quinazolinone_Synthesis start 3-(4-Aminophenyl)-N,N-dimethylpropanamide + Ortho-ester intermediate Imidate Formation start->intermediate Acid Catalyst product Quinazolinone Derivative intermediate->product Thermal Cyclization

Caption: Proposed synthesis of quinazolinones from 3-(4-aminophenyl)-N,N-dimethylpropanamide.

Experimental Protocol: Synthesis of 6-(3-(Dimethylamino)-3-oxopropyl)quinazolin-4(3H)-one
  • Reaction Setup: In a sealed tube, combine 3-(4-aminophenyl)-N,N-dimethylpropanamide (1.92 g, 10 mmol), triethyl orthoformate (2.22 g, 15 mmol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

  • Reaction: Heat the mixture to 140°C for 4 hours.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Purification: Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Data Presentation: Hypothetical Quinazolinone Derivatives
ReagentProductExpected Yield (%)
Triethyl orthoformate6-(3-(Dimethylamino)-3-oxopropyl)quinazolin-4(3H)-one70-80
Triethyl orthoacetate6-(3-(Dimethylamino)-3-oxopropyl)-2-methylquinazolin-4(3H)-one65-75

Conclusion

The strategic utilization of 3-(4-aminophenyl)-N,N-dimethylpropanamide as a starting material opens avenues for the synthesis of a wide range of novel heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this versatile building block. The resulting substituted quinolines, benzodiazepines, and quinazolinones, bearing a unique (dimethylcarbamoyl)ethyl side chain, are promising candidates for biological evaluation and could lead to the discovery of new therapeutic agents.

References

  • Valarmathi, A., & Latha, R. (2020). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

  • Sykes, B. M., Atwell, G. J., Denny, W. A., McLennan, D. J., & O'Connor, C. J. (1995). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2, (2), 337-344. [Link]

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Method

Application Notes and Protocols: 3-(4-Aminophenyl)-N,N-dimethylpropanamide as a Versatile Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Linker for Advanced Bioconjugates In the rapidly advancing field of bioconjugation, the choice of a chemical linker is paramount to th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Linker for Advanced Bioconjugates

In the rapidly advancing field of bioconjugation, the choice of a chemical linker is paramount to the efficacy, stability, and therapeutic index of complex biologics such as Antibody-Drug Conjugates (ADCs). The linker, a critical component connecting a biomolecule to a payload, dictates the overall properties of the conjugate.[1] We introduce 3-(4-Aminophenyl)-N,N-dimethylpropanamide as a versatile and efficient linker moiety, offering a unique combination of properties for both cleavable and non-cleavable bioconjugation strategies.

The core structure of this linker features a reactive aniline group, which serves as a key handle for conjugation, and a hydrophilic N,N-dimethylpropanamide tail. This tail is designed to be synthetically modified to incorporate a variety of bioorthogonal reactive groups, enabling conjugation to diverse biomolecules. The aniline moiety provides a nucleophilic center that can form stable amide bonds, a cornerstone of many bioconjugation strategies. Aniline-based linkers have been successfully employed in the design of sophisticated ADC linkers, highlighting their utility in this field.

This document provides a comprehensive guide to the application of 3-(4-Aminophenyl)-N,N-dimethylpropanamide in bioconjugation, with a focus on its incorporation into both cleavable and non-cleavable linker systems for the development of ADCs. Detailed protocols for the synthesis of linker-payload conjugates and their subsequent attachment to antibodies are provided, along with methods for the characterization of the final bioconjugate.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of the linker is essential for its effective application.

PropertyValueSource
Chemical Name 3-(4-Aminophenyl)-N,N-dimethylpropanamide-
Synonyms 4-Amino-N,N-dimethyl-benzenepropanamide-
CAS Number 1018284-46-2-
Molecular Formula C₁₁H₁₆N₂O-
Molecular Weight 192.26 g/mol -
Appearance (Not specified, typically a solid)-
Storage 2-8°C Refrigerator-

I. Application as a Non-Cleavable Linker

In a non-cleavable linker strategy, the linker and payload remain attached to the antibody after internalization into the target cell. The release of the active payload relies on the complete degradation of the antibody within the lysosome.[2][3] This approach often results in enhanced plasma stability of the ADC.[2] The stable amide bond formed by the aniline group of 3-(4-Aminophenyl)-N,N-dimethylpropanamide makes it an excellent candidate for this type of linker.

Workflow for Non-Cleavable Linker Conjugation

The overall workflow involves a two-stage process:

  • Synthesis of a Bifunctional Linker: The N,N-dimethylpropanamide end of the molecule is synthetically modified to introduce a reactive group for antibody conjugation, such as a maleimide or an NHS ester.

  • Two-Step Conjugation: The payload (drug) is first conjugated to the aniline group of the bifunctional linker. The resulting linker-payload conjugate is then reacted with the antibody.

non_cleavable_workflow cluster_synthesis Stage 1: Bifunctional Linker Synthesis cluster_conjugation Stage 2: Two-Step Conjugation Linker_Core 3-(4-Aminophenyl)- N,N-dimethylpropanamide Modification Synthetic Modification (e.g., add Maleimide) Linker_Core->Modification Introduce reactive group Bifunctional_Linker Bifunctional Aniline Linker Modification->Bifunctional_Linker Linker_Payload Linker-Payload Conjugate Bifunctional_Linker->Linker_Payload React with aniline Payload Payload (Drug) with Carboxylic Acid Activation EDC/NHS Activation Payload->Activation Activated_Payload NHS-activated Payload Activation->Activated_Payload Activated_Payload->Linker_Payload ADC Antibody-Drug Conjugate (Non-Cleavable) Linker_Payload->ADC React with Antibody Antibody Antibody (with Cys or Lys) Antibody->ADC

Caption: Workflow for non-cleavable ADC synthesis.

Protocol 1: Synthesis of a Maleimide-Functionalized Linker and Conjugation to a Payload

This protocol describes the synthesis of a maleimide-functionalized version of the linker, followed by its conjugation to a payload containing a carboxylic acid.

Materials:

  • 3-(4-Aminophenyl)-N,N-dimethylpropanamide

  • 6-Maleimidohexanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Payload with a carboxylic acid group (e.g., a cytotoxic drug)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Step 1: Synthesis of the Maleimide-Functionalized Linker

  • Activation of 6-Maleimidohexanoic Acid: In a round-bottom flask, dissolve 6-maleimidohexanoic acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add EDC (1.2 equivalents) portion-wise and stir the reaction at 0°C for 30 minutes, then at room temperature for 4 hours. The formation of the NHS ester can be monitored by TLC.

  • Coupling with 3-(4-Aminophenyl)-N,N-dimethylpropanamide: In a separate flask, dissolve 3-(4-Aminophenyl)-N,N-dimethylpropanamide (1 equivalent) and TEA (2 equivalents) in anhydrous DCM. Add the solution of the activated 6-maleimidohexanoic acid NHS ester dropwise to the aniline solution at room temperature. Stir the reaction overnight.

  • Purification: After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the maleimide-functionalized linker.

Step 2: Conjugation of the Maleimide-Functionalized Linker to the Payload

  • Activation of the Payload: Dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (1.5 equivalents) in anhydrous DMF. Add EDC (1.5 equivalents) and a catalytic amount of DMAP. Stir the reaction at room temperature for 2-4 hours until the activation is complete.[4]

  • Coupling with the Aniline Linker: In a separate flask, dissolve the purified maleimide-functionalized linker (1.2 equivalents) and DIPEA (3 equivalents) in anhydrous DMF. Add the activated payload solution to the linker solution and stir at room temperature overnight.

  • Purification: Purify the resulting maleimide-linker-payload conjugate by preparative HPLC to obtain the final product for antibody conjugation.

Protocol 2: Conjugation of the Maleimide-Linker-Payload to an Antibody

This protocol details the conjugation to reduced cysteine residues on an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-linker-payload conjugate (from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Quenching reagent: N-acetylcysteine

  • Size-exclusion chromatography (SEC) columns for purification

Procedure:

  • Antibody Reduction: To the antibody solution (e.g., 5-10 mg/mL in PBS), add a 10-20 fold molar excess of TCEP from a freshly prepared stock solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation Reaction: Dissolve the maleimide-linker-payload in DMSO to a final concentration of 10-20 mM. Add the desired molar excess (typically 5-10 fold) of the linker-payload solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The maleimide group reacts with the free thiols on the reduced antibody.[5]

  • Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

  • Purification: Purify the resulting ADC by size-exclusion chromatography (e.g., using a Sephadex G-25 column) to remove unreacted linker-payload, quenching reagent, and other small molecules. The purified ADC should be stored under appropriate conditions.

II. Application as a Cleavable Linker

Cleavable linkers are designed to release the payload under specific conditions within the target cell, such as the acidic environment of the lysosome or the presence of specific enzymes.[6][7] The aniline moiety of 3-(4-Aminophenyl)-N,N-dimethylpropanamide can be incorporated into a self-immolative p-aminobenzyl carbamate (PABC) system, which is often used in conjunction with a protease-cleavable dipeptide like valine-citrulline (Val-Cit).[8][9]

Workflow for Cleavable Linker Conjugation

This workflow involves the synthesis of a more complex linker-payload construct before conjugation to the antibody.

cleavable_workflow cluster_synthesis Stage 1: Linker-Payload Synthesis cluster_conjugation Stage 2: Antibody Conjugation Linker_Core 3-(4-Aminophenyl)- N,N-dimethylpropanamide (as PABC precursor) Assembly Multi-step Synthesis Linker_Core->Assembly Dipeptide Val-Cit Dipeptide Dipeptide->Assembly Maleimide_Cap Maleimide Group Maleimide_Cap->Assembly Payload Payload (Drug) Payload->Assembly Cleavable_Linker_Payload Maleimide-Val-Cit-PABC-Payload Assembly->Cleavable_Linker_Payload ADC Antibody-Drug Conjugate (Cleavable) Cleavable_Linker_Payload->ADC React with Antibody Antibody Antibody (reduced Cys) Antibody->ADC

Caption: Workflow for cleavable ADC synthesis.

Protocol 3: Synthesis of a Val-Cit-PABC Linker-Payload Conjugate

This protocol outlines the synthesis of a cleavable linker-payload construct using a derivative of the title compound as the PABC spacer. This is a complex multi-step synthesis often requiring expertise in organic chemistry.[8][10]

Conceptual Steps:

  • Synthesis of the PABC Moiety: 3-(4-Aminophenyl)-N,N-dimethylpropanamide can be conceptually viewed as a precursor to a p-aminobenzyl alcohol (PABOH) derivative. A more direct precursor, p-aminobenzyl alcohol, is typically used. The payload is attached to the PABC moiety via a carbamate linkage.

  • Dipeptide Coupling: The Fmoc-protected Val-Cit dipeptide is coupled to the aniline of the PABC-payload conjugate.[11]

  • Maleimide Functionalization: After deprotection of the N-terminus of the dipeptide, a maleimide group (e.g., maleimidocaproyl) is attached.

  • Purification: The final maleimide-Val-Cit-PABC-payload is purified by HPLC.

Note: The detailed synthesis of such a complex linker is beyond the scope of a general application note and typically requires specialized synthetic chemistry expertise.[8]

Protocol 4: Conjugation of the Cleavable Linker-Payload to an Antibody

The conjugation of the pre-formed maleimide-Val-Cit-PABC-payload to a reduced antibody follows the same procedure as outlined in Protocol 2 .

III. Characterization of the Bioconjugate

Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety. Key parameters include the drug-to-antibody ratio (DAR), purity, and stability.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is the average number of drug molecules conjugated to one antibody. It can be determined by several methods.

1. UV/Vis Spectroscopy

This is a simple and rapid method if the drug and the antibody have distinct UV absorbance maxima.[2][]

  • Principle: By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.[13]

  • Procedure:

    • Measure the UV/Vis spectrum of the purified ADC.

    • Record the absorbance at 280 nm and the λmax of the drug.

    • Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at these two wavelengths.

2. Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a powerful technique for determining the DAR distribution of ADCs, especially for cysteine-linked conjugates.[14][15]

  • Principle: The addition of hydrophobic drug-linker molecules to the antibody increases its overall hydrophobicity. HIC separates the different drug-loaded species (DAR=0, 2, 4, 6, 8 for a typical IgG1) based on their hydrophobicity.[16]

  • Typical Conditions:

    • Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from high to low salt concentration.

  • Data Analysis: The area of each peak, corresponding to a specific DAR value, is integrated. The average DAR is calculated as the weighted average of the different species.

DAR SpeciesRetention Time (Conceptual)Peak Area (%)
DAR 0Early5%
DAR 2Intermediate25%
DAR 4Intermediate45%
DAR 6Late20%
DAR 8Latest5%
Average DAR 4.0

Conclusion

3-(4-Aminophenyl)-N,N-dimethylpropanamide represents a valuable and versatile building block for the construction of advanced bioconjugates. Its aniline functionality provides a reliable handle for the formation of stable amide bonds, making it suitable for both non-cleavable and cleavable linker strategies. The protocols and workflows presented here provide a comprehensive guide for researchers to harness the potential of this linker in the development of next-generation antibody-drug conjugates and other targeted therapies. As with any bioconjugation process, optimization of reaction conditions is crucial to achieve the desired product with high yield and purity.

References

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Application

analytical techniques for quality control of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

An In-Depth Guide to the Analytical Quality Control of 3-(4-Aminophenyl)-N,N-dimethylpropanamide Introduction: The Imperative for Rigorous Quality Control In pharmaceutical development and manufacturing, the quality of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Quality Control of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

Introduction: The Imperative for Rigorous Quality Control

In pharmaceutical development and manufacturing, the quality of an active pharmaceutical ingredient (API) is fundamentally dependent on the quality of its precursors and intermediates. 3-(4-Aminophenyl)-N,N-dimethylpropanamide, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity, identity, and impurity profile directly influence the critical quality attributes (CQAs) of the final drug substance, impacting both manufacturing process reproducibility and patient safety.[1]

This guide provides a comprehensive framework of analytical techniques and detailed protocols for the robust quality control (QC) of 3-(4-Aminophenyl)-N,N-dimethylpropanamide. The methodologies are designed to be self-validating and are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific integrity.[1][2] The objective is not merely to list procedures but to explain the scientific rationale behind them, empowering researchers and drug development professionals to implement and adapt these methods with confidence.

Chromatographic Analysis: Purity, Assay, and Impurity Profiling

Chromatographic methods are the cornerstone of quality control for pharmaceutical intermediates, offering high-resolution separation for accurate quantification of the main component and related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the premier technique for assessing the purity and assay of moderately polar organic molecules like 3-(4-Aminophenyl)-N,N-dimethylpropanamide. The method separates the analyte from its impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep_std 1. Prepare Standard Solution (Accurately weigh reference standard) dissolve 3. Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) prep_std->dissolve prep_sample 2. Prepare Sample Solution (Accurately weigh test sample) prep_sample->dissolve inject 4. Inject onto HPLC System dissolve->inject Filter (0.45 µm) separate 5. Chromatographic Separation inject->separate detect 6. UV Detection separate->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate Assay & Purity (% Area Normalization or vs. Standard) integrate->calculate report 9. Generate Report calculate->report

Caption: High-level workflow for HPLC analysis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide.

Parameter Condition Rationale / Senior Scientist's Note
Instrument High-Performance Liquid Chromatograph with UV/Vis or PDA DetectorA Photodiode Array (PDA) detector is preferred as it allows for peak purity analysis and spectral identification, which is a key component of a robust specificity test.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the length and particle size ensure high efficiency and good resolution from potential impurities.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures that the primary amine group of the analyte and related basic impurities are protonated, leading to symmetrical peak shapes and reproducible retention times.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that offers low viscosity and good UV transparency.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient is essential to elute not only the main analyte but also any less polar (late-eluting) or more polar (early-eluting) impurities within a reasonable runtime. The final re-equilibration step is critical for method reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for ensuring reproducible retention times and minimizing viscosity fluctuations.
Detection Wavelength 240 nmThe aminophenyl chromophore exhibits a strong absorbance maximum around this wavelength, providing high sensitivity for both the main compound and related aromatic impurities.
Injection Volume 10 µLThis volume is a good starting point to avoid column overloading while ensuring adequate detector response.
Sample Preparation Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) Acetonitrile:Water.The diluent should be similar in composition to the initial mobile phase to prevent peak distortion.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

The control of residual solvents is a critical safety requirement mandated by ICH Q3C guidelines.[2] GC-MS is the ideal technique for this purpose due to its ability to separate and identify volatile organic compounds.

Parameter Condition Rationale / Senior Scientist's Note
Instrument Gas Chromatograph with Headspace Autosampler and Mass Spectrometric DetectorStatic headspace sampling is preferred as it introduces only the volatile components into the GC system, protecting the column and ion source from non-volatile matrix contamination.
Sample Preparation Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal.DMSO is a high-boiling, universal solvent suitable for dissolving a wide range of organic compounds and is recommended in USP <467> for residual solvent analysis.
Headspace Incubation 80 °C for 20 minutesThis temperature and time are sufficient to drive volatile solvents from the sample matrix into the headspace for injection, ensuring adequate sensitivity.
GC Column 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.32 mm ID, 1.8 µm filmThis is a standard, robust column for residual solvent analysis, providing good separation for a wide range of common manufacturing solvents.
Carrier Gas Helium, constant flow at 1.5 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 minThe program starts at a low temperature to resolve highly volatile solvents and ramps up to elute higher-boiling solvents.
MS Detector Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns that can be readily compared against established spectral libraries (e.g., NIST) for confident identification.
Mass Range Scan from m/z 35 to 350This range covers the mass fragments of most common organic solvents.

Spectroscopic Analysis: Identity and Structural Confirmation

Spectroscopic techniques provide an orthogonal confirmation of the molecule's identity by probing its fundamental chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation and confirmation.[3][4] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • Sample Preparation : Dissolve 5-10 mg of 3-(4-Aminophenyl)-N,N-dimethylpropanamide in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

  • Analysis : Acquire ¹H NMR spectrum on a 400 MHz or higher field instrument.

  • Data Interpretation :

    • Aromatic Protons : Two doublets in the ~6.5-7.5 ppm region, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

    • Amine Protons (-NH₂) : A broad singlet around 3.5-4.5 ppm (in DMSO-d₆), integrating to 2H. Its chemical shift can be variable and it may exchange with D₂O.

    • Methylene Protons (-CH₂-CH₂-) : Two triplets in the ~2.2-2.8 ppm region, integrating to 2H each. The triplet adjacent to the aromatic ring will be downfield of the triplet adjacent to the carbonyl group.

    • Dimethyl Protons (-N(CH₃)₂) : A singlet at ~2.9 ppm, integrating to 6H.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a characteristic "fingerprint" of the molecule by identifying its functional groups based on their vibrational frequencies.[5][6]

  • Sample Preparation : Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Analysis : Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation :

    • N-H Stretch (Primary Amine) : Two distinct bands in the 3300-3450 cm⁻¹ region.[5]

    • C-H Stretch (Aromatic) : Bands above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic) : Bands below 3000 cm⁻¹.

    • C=O Stretch (Tertiary Amide) : A strong, sharp absorption band around 1630-1680 cm⁻¹.[7]

    • N-H Bend (Primary Amine) : A band in the 1580-1650 cm⁻¹ region.[5]

    • C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.

    • C-N Stretch (Aromatic Amine) : A strong band around 1250-1335 cm⁻¹.[6]

Method Validation: Ensuring Trustworthy Results

An analytical method is only reliable if it is validated for its intended purpose. All QC methods must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability.[8][9][10]

Validation_Framework cluster_qualitative Qualitative (Identity) cluster_quantitative Quantitative (Assay & Impurities) center Fit for Purpose (ICH Q2(R1)) Specificity_ID Specificity center->Specificity_ID Accuracy Accuracy center->Accuracy Precision Precision (Repeatability, Intermediate) center->Precision Linearity Linearity center->Linearity Specificity_Quant Specificity center->Specificity_Quant Robustness Robustness center->Robustness Range Range Accuracy->Range Precision->Range Linearity->Range LOD Detection Limit (LOD) Range->LOD LOQ Quantitation Limit (LOQ) Range->LOQ Specificity_Quant->Accuracy Specificity_Quant->Precision Specificity_Quant->Linearity

Caption: Interrelationship of validation parameters as defined by ICH Q2(R1).

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of impurities, degradants, and matrix components.Peak purity index > 0.995 (PDA). Resolution between analyte and adjacent peaks > 2.0.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Assay : 80-120% of the test concentration. Purity : From the reporting limit to 120% of the specification.[9]
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 2.0% for assay; RSD ≤ 10.0% for impurities at the specification limit.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).RSD of results under varied conditions should remain within system suitability limits.

Conclusion

A comprehensive analytical quality control strategy for 3-(4-Aminophenyl)-N,N-dimethylpropanamide relies on the synergistic use of chromatographic and spectroscopic techniques. High-resolution HPLC provides the quantitative data for purity and assay, while GC-MS ensures safety from volatile impurities. Orthogonal spectroscopic methods like NMR and FTIR confirm the molecule's structural identity. Each of these methods must be rigorously validated according to international standards to ensure the generation of reliable, reproducible, and scientifically sound data.[11] This multi-faceted approach is fundamental to guaranteeing the quality of this critical intermediate, thereby safeguarding the integrity of the final pharmaceutical product.

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Method

Application Note: A Validated Protocol for the N-Acylation of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

Abstract This document provides a detailed, field-proven experimental procedure for the N-acylation of 3-(4-Aminophenyl)-N,N-dimethylpropanamide. N-acylated aromatic amines are pivotal structural motifs in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven experimental procedure for the N-acylation of 3-(4-Aminophenyl)-N,N-dimethylpropanamide. N-acylated aromatic amines are pivotal structural motifs in medicinal chemistry and materials science. The protocol herein emphasizes scientific integrity, safety, and reproducibility, offering researchers a self-validating system for synthesizing compounds such as N-(4-(3-(dimethylamino)-3-oxopropyl)phenyl)acetamide. The narrative explains the causality behind critical experimental choices, from reagent selection to purification strategies. It includes comprehensive methodologies for reaction monitoring, product isolation, and characterization, ensuring high purity and yield.

Introduction and Scientific Context

The N-acylation of aromatic amines is a fundamental and widely utilized transformation in organic synthesis.[1] This reaction introduces an acyl group onto a nitrogen atom, forming an amide linkage. This functional group is exceptionally stable and is a cornerstone of many pharmaceuticals, polymers, and agrochemicals. The starting material, 3-(4-Aminophenyl)-N,N-dimethylpropanamide, possesses a primary aromatic amine that is a prime candidate for nucleophilic attack on an activated carboxylic acid derivative.

The protocol detailed below utilizes acetic anhydride as the acylating agent. Acetic anhydride is chosen for its moderate reactivity, which allows for controlled reaction conditions, and its byproducts (acetic acid) are readily removed during aqueous work-up.[2][3] This method is generally preferred over acyl chlorides in many applications due to the latter's higher reactivity and the corrosive nature of the hydrogen chloride (HCl) gas byproduct.[4][5] A tertiary amine base, such as triethylamine or pyridine, is incorporated to neutralize the acid generated during the reaction, driving the equilibrium towards product formation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of an amine with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate ion as a leaving group and forming the protonated amide. A base then deprotonates the nitrogen, yielding the final N-acylated product and a corresponding ammonium salt.

N-Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ (Aromatic Amine) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Anhydride (CH₃CO)₂O (Acetic Anhydride) Anhydride->Intermediate Amide R-NH-COCH₃ (N-Acylated Product) Intermediate->Amide Collapse & Proton Transfer Acetate CH₃COO⁻ (Acetate Leaving Group) Intermediate->Acetate Base Base (e.g., Et₃N)

Caption: Nucleophilic acyl substitution mechanism for N-acylation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Required PuritySupplier Example
3-(4-Aminophenyl)-N,N-dimethylpropanamide6272-55-5192.26>98%Sigma-Aldrich
Acetic Anhydride108-24-7102.09>99% (Reagent)Fisher Scientific
Triethylamine (TEA)121-44-8101.19>99.5%Acros Organics
Dichloromethane (DCM), Anhydrous75-09-284.93>99.8%VWR Chemicals
Saturated Sodium Bicarbonate Solution (aq.)N/AN/ALab PreparedN/A
Brine (Saturated NaCl Solution, aq.)N/AN/ALab PreparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37GranularSigma-Aldrich
Ethyl Acetate141-78-688.11ACS GradeVWR Chemicals
Hexanes110-54-386.18ACS GradeFisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) and developing chamber

  • UV lamp (254 nm)

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

Detailed Experimental Protocol

Safety First: Acetic anhydride is corrosive and a lachrymator. Triethylamine is flammable and has a strong odor. Dichloromethane is a volatile solvent. All steps must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[6][7][8]

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-Aminophenyl)-N,N-dimethylpropanamide (1.0 g, 5.2 mmol).

  • Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM). Stir until all solid has dissolved.

  • Add triethylamine (1.1 mL, 7.8 mmol, 1.5 equivalents) to the solution.

  • Place the flask in an ice bath and allow the solution to cool to 0 °C with continuous stirring. This is critical to moderate the exothermic reaction upon adding the anhydride.

Step 2: N-Acylation Reaction
  • In a separate flask, prepare a solution of acetic anhydride (0.59 mL, 6.24 mmol, 1.2 equivalents) in 5 mL of anhydrous DCM.

  • Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-20 minutes. A slow addition rate is crucial to prevent a rapid temperature increase.[9]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir at room temperature for 2-4 hours.

Step 3: Reaction Monitoring
  • Monitor the reaction progress using TLC. Prepare a TLC chamber with a solvent system of 9:1 Dichloromethane:Methanol.

  • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.

  • The reaction is considered complete upon the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot.

Step 4: Aqueous Work-up and Isolation
  • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

  • Add 30 mL of deionized water and shake. Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 30 mL of 1 M HCl (to remove excess triethylamine).

    • 30 mL of saturated sodium bicarbonate solution (to remove excess acetic acid).

    • 30 mL of brine (to remove residual water).

  • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Step 5: Purification

The crude product, N-(4-(3-(dimethylamino)-3-oxopropyl)phenyl)acetamide, can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (Amine, DCM, TEA in Flask at 0°C) Acylation 2. Acylation (Dropwise addition of Acetic Anhydride) Setup->Acylation Stir 3. Reaction (Stir at RT for 2-4h) Acylation->Stir Monitor 4. Monitoring (TLC analysis) Stir->Monitor Workup 5. Aqueous Work-up (Wash with H₂O, HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry 6. Drying & Concentration (Dry with MgSO₄, Rotovap) Workup->Dry Purify 7. Purification (Recrystallization from Ethyl Acetate/Hexanes) Dry->Purify Characterize 8. Characterization (NMR, MS, IR, MP) Purify->Characterize

Caption: Step-by-step experimental workflow for N-acylation.

Expected Results and Characterization

This protocol reliably produces the target compound in high yield and purity.

ParameterExpected Value
Product Name N-(4-(3-(dimethylamino)-3-oxopropyl)phenyl)acetamide
Appearance White to off-white crystalline solid
Yield 85-95% (typical)
Melting Point To be determined experimentally
¹H NMR Expected signals: aromatic protons, acetyl methyl protons (-COCH₃), methylene protons (-CH₂CH₂-), and N,N-dimethyl protons (-N(CH₃)₂).
IR (KBr, cm⁻¹) Expected peaks: ~3300 (N-H stretch, amide), ~1660 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1610 (C=O stretch, tertiary amide).
Mass Spec (ESI+) Expected m/z: [M+H]⁺ = 235.14

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time; Inactive/degraded acetic anhydride; Insufficient base.Extend reaction time and continue monitoring by TLC. Use a fresh bottle of acetic anhydride. Ensure 1.5 equivalents of base were added.
Low Yield Product loss during aqueous work-up (emulsion formation); Inefficient crystallization.Break emulsions by adding more brine. Optimize recrystallization solvent system; ensure minimal hot solvent is used for dissolution.
Product is Oily/Gummy Impurities present (e.g., unreacted starting material, byproducts); Residual solvent.Re-purify using column chromatography (silica gel, gradient elution with DCM/Methanol). Ensure the product is thoroughly dried under high vacuum.
Multiple Spots on TLC Di-acylation (unlikely for amides but possible); Side reactions.Use milder conditions (lower temperature, less reactive acylating agent). Column chromatography is the most effective method for separating multiple products.[10]

References

  • Szostak, M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Klein, D. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. Available at: [Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. Available at: [Link]

  • ResearchGate. (2007). (PDF) Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts. ResearchGate. Available at: [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. Available at: [Link]

  • Google Patents. (1968). US3409670A - Acylation of aromatic amines. Google Patents.
  • Unknown. (2024).
  • Common Conditions. (n.d.). Amine to Amide (via Acid Chloride). Common Conditions. Available at: [Link]

  • Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide. Google Patents.
  • Shepler, B. (2019). acylation of amines. YouTube. Available at: [Link]

  • Free Chemistry Online. (2024). Acetic Acid Hazards: How to Ensure Safety Handling the Chemical. Free Chemistry Online. Available at: [Link]

  • IJCRT.org. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Available at: [Link]

  • ResearchGate. (2010). Mild and Useful Method for N-Acylation of Amines. ResearchGate. Available at: [Link]

  • Journal of the American Chemical Society. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. Available at: [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Available at: [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. National Institutes of Health. Available at: [Link]

  • VelocityEHS. (2014). Acetic Acid Hazards & Safety Information. VelocityEHS. Available at: [Link]

  • Google Patents. (n.d.). WO2013008256A1 - One pot acylation of aromatic amines. Google Patents.
  • Chemtradeasia. (2025). Safe Handling Tips for Glacial Acetic Acid. Chemtradeasia. Available at: [Link]

  • MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN103641731A - Method for producing phenylacetamide compound. Google Patents.
  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health. Available at: [Link]

  • University of Bath. (n.d.). N>-Acylation Reactions of Amines. University of Bath's research portal. Available at: [Link]

  • Google Patents. (n.d.). WO1994001394A1 - Preparation of n-aryl amides. Google Patents.
  • Unknown. (2024). Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Environments. Source Not Available.
  • Semantic Scholar. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. Available at: [Link]

  • XMB 1.9.11. (2018). Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. Powered by XMB 1.9.11. Available at: [Link]

  • ResearchGate. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation?. ResearchGate. Available at: [Link]

  • JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

Sources

Application

The Emerging Role of 3-(4-Aminophenyl)-N,N-dimethylpropanamide in Advanced Materials Science: A Technical Guide

The relentless pursuit of novel materials with tailored properties has led researchers to explore a vast chemical space. Within this landscape, 3-(4-Aminophenyl)-N,N-dimethylpropanamide is emerging as a molecule of signi...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel materials with tailored properties has led researchers to explore a vast chemical space. Within this landscape, 3-(4-Aminophenyl)-N,N-dimethylpropanamide is emerging as a molecule of significant interest. Its unique bifunctional nature, combining a reactive primary aromatic amine with a polar, aprotic N,N-dimethylpropanamide moiety, offers a versatile platform for the design of high-performance polymers and thermosets. This technical guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed, field-proven protocols and the scientific rationale behind its utilization.

Section 1: Physicochemical Profile and Strategic Advantages

Before delving into specific applications, it is crucial to understand the inherent chemical characteristics of 3-(4-Aminophenyl)-N,N-dimethylpropanamide that make it a compelling building block for new materials.

PropertyValue (Predicted/Estimated)Significance in Materials Science
Molecular Formula C₁₁H₁₆N₂OProvides the basis for stoichiometric calculations in polymer synthesis and curing reactions.
Molecular Weight 192.26 g/mol Influences the weight fraction of the monomer in a polymer and the crosslink density in thermosets.
Boiling Point > 300 °C (Estimated)A high boiling point is advantageous for high-temperature polymerization and processing, minimizing volatilization.
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO)The N,N-dimethylpropanamide group is expected to enhance solubility, facilitating solution-based polymerization and processing of otherwise intractable aromatic polymers.
Functional Groups Primary Aromatic Amine (-NH₂), Tertiary Amide (-CON(CH₃)₂)The primary amine is a versatile reactive site for polymerization and crosslinking. The tertiary amide group contributes to polarity, solubility, and can influence intermolecular interactions.

The strategic advantage of this molecule lies in its dual functionality. The aminophenyl group is a well-established precursor for robust, thermally stable polymers such as polyamides and polyimides, and an effective curing agent for epoxy resins. The N,N-dimethylpropanamide tail is hypothesized to act as an internal plasticizer or a solubilizing group, potentially disrupting chain packing to yield more processable and tougher materials compared to their more rigid, conventional counterparts.

Section 2: Application in High-Performance Polyamide Synthesis

Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength. The incorporation of 3-(4-Aminophenyl)-N,N-dimethylpropanamide as a comonomer can introduce flexibility and improve solubility without significantly compromising the desirable properties of the aromatic backbone.

Rationale for Application

The primary amine of 3-(4-Aminophenyl)-N,N-dimethylpropanamide can readily participate in polycondensation reactions with aromatic diacid chlorides to form polyamide linkages. The pendant N,N-dimethylpropanamide group is expected to increase the entropy of the polymer chains, thereby enhancing their solubility in organic solvents and potentially lowering their glass transition temperature (Tg), which can be beneficial for processing.

Experimental Workflow: Polyamide Synthesis

Polyamide_Synthesis cluster_prep Monomer Preparation cluster_reaction Polycondensation cluster_workup Polymer Isolation & Purification Monomer1 3-(4-Aminophenyl)-N,N- dimethylpropanamide Reactor Reaction Vessel (Inert Atmosphere, 0-5°C) Monomer1->Reactor Monomer2 Terephthaloyl Chloride Addition Slow Addition of Diacid Chloride Monomer2->Addition Solvent N-Methyl-2-pyrrolidone (NMP) Solvent->Reactor Stirring Mechanical Stirring Reactor->Stirring Polymerization Polymerization (Room Temp, 12-24h) Stirring->Polymerization Addition->Reactor Precipitation Precipitation in Methanol/Water Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Methanol Filtration->Washing Drying Vacuum Drying (80-100°C) Washing->Drying Epoxy_Curing Epoxy Resin Epoxy Resin Crosslinked Network Crosslinked Network Epoxy Resin->Crosslinked Network Epoxide Ring Opening APD Curing Agent APD Curing Agent APD Curing Agent->Crosslinked Network Amine Addition

Caption: Curing reaction between epoxy resin and APD.

The stoichiometry of the curing reaction is crucial for achieving optimal properties. The ideal ratio is typically one amine hydrogen equivalent for each epoxy equivalent. The Amine Hydrogen Equivalent Weight (AHEW) of 3-(4-Aminophenyl)-N,N-dimethylpropanamide is its molecular weight divided by the number of active hydrogens (which is 2), so AHEW = 192.26 / 2 = 96.13 g/equivalent .

Detailed Protocol: Curing of a Bisphenol A Epoxy Resin

Objective: To prepare and characterize a cured epoxy thermoset using 3-(4-Aminophenyl)-N,N-dimethylpropanamide as the hardener.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., Epon 828, EEW ~188 g/eq)

  • 3-(4-Aminophenyl)-N,N-dimethylpropanamide (APD)

  • Acetone (for cleaning)

Procedure:

  • Resin Preparation: Gently warm the DGEBA epoxy resin to reduce its viscosity (e.g., 50-60 °C).

  • Stoichiometric Calculation: Calculate the required amount of APD based on the Epoxy Equivalent Weight (EEW) of the resin and the AHEW of the curing agent. For a 1:1 stoichiometric ratio: Parts by weight of APD per 100 parts of resin = (AHEW / EEW) * 100 Parts by weight of APD = (96.13 / 188) * 100 ≈ 51.1 parts

  • Mixing: Add the calculated amount of APD to the pre-warmed epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the bubble-free mixture into a pre-heated mold and cure in an oven using a staged curing cycle, for example:

    • 100 °C for 2 hours

    • 150 °C for 2 hours

  • Post-Curing: For optimal properties, a post-curing step at a higher temperature (e.g., 180 °C for 1 hour) may be beneficial.

  • Cooling: Allow the cured sample to cool slowly to room temperature to avoid thermal stress.

Self-Validation: A successfully cured sample will be a hard, transparent or translucent solid that is tack-free at room temperature.

Section 4: Material Characterization

Thorough characterization is essential to understand the structure-property relationships of the newly synthesized materials.

TechniquePurpose for PolyamidePurpose for Cured Epoxy
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of amide bond formation (C=O stretch ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹).Monitoring the disappearance of the epoxide peak (~915 cm⁻¹) and the appearance of hydroxyl groups (~3400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the detailed polymer structure and confirmation of monomer incorporation.Not typically used for insoluble, crosslinked networks.
Gel Permeation Chromatography (GPC) Determination of molecular weight and molecular weight distribution of the soluble polyamide.Not applicable.
Differential Scanning Calorimetry (DSC) Measurement of the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.Determination of the glass transition temperature (Tg) and the extent of cure. [1]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and degradation temperature of the polyamide.Assessment of the thermal stability and char yield of the cured epoxy. [2]
Mechanical Testing (e.g., Tensile Testing) Measurement of tensile strength, modulus, and elongation at break of polyamide films or fibers.Determination of the mechanical properties such as tensile strength, flexural strength, and impact resistance of the cured epoxy.

Section 5: Conclusion and Future Outlook

3-(4-Aminophenyl)-N,N-dimethylpropanamide presents a promising, yet underexplored, building block for the development of advanced polymers and thermosets. The protocols outlined in this guide provide a robust starting point for researchers to investigate its potential. The unique combination of a reactive aromatic amine and a polar amide side chain offers exciting possibilities for creating materials with enhanced processability, toughness, and tailored thermal properties. Future research should focus on the systematic investigation of structure-property relationships by varying the comonomer ratios in polyamides and by exploring its use in blends with other curing agents for epoxy resins. Such studies will undoubtedly unlock the full potential of this versatile molecule in the field of materials science.

References

  • Oishi, Y., Kakimoto, M., & Imai, Y. (1987). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. Macromolecules, 20(3), 703–705. [Link]

  • Maity, T., Jana, G. K., & Mandal, B. M. (2007). Curing study of epoxy resin by new aromatic amine functional curing agents along with mechanical and thermal evaluation. Materials Science and Engineering: A, 464(1-2), 38–46.
  • Nikolic, G. S., Zlatkovic, S. V., & Stamenkovic, J. D. (2010). Characteristics of Polyamide-Epoxy Resin System. Facta Universitatis, Series: Physics, Chemistry and Technology, 8(1), 1-10.
  • Kim, J. H., Lee, J. H., & Kim, J. K. (2023). Thermal and Mechanical Characterization of Epoxy/Polyimide Blends via Postcuring Process. Polymers, 15(4), 1033. [Link]

  • Shultz, A. R. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations.
  • Cheméo. Chemical Properties of Propanamide, N,N-dimethyl- (CAS 758-96-3). [Link]

  • Lee, S., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 501. [Link]

  • Wadgaonkar, P. P., et al. (2001). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • ACS Publications. (2022).
  • Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines.
  • Chemsrc. N,N-Dimethylpropanamide | CAS#:758-96-3. [Link]

  • Singh, V., et al. (2014). Synthesis and characterization of some polyimide-epoxy composites.
  • Voitekhovich, S. V., et al. (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. Russian Chemical Bulletin, 69(2), 378-381.
  • Google Patents. CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • Liu, Y., et al. (2021). Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. Polymers, 13(16), 2758.
  • Li, Y., et al. (2022). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Polymers, 14(19), 4057. [Link]

  • CORE.
  • Ghaffari, M., & Ghassemi, H. (2013). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Polímeros, 23, 531-536.
  • PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. [Link]

  • Lawrie, K. W. M. (2007). The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5‐6), 504-504.
  • INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

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Technical Notes & Optimization

Troubleshooting

common side products in the synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

Technical Support Center: Synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide Welcome to the technical support center for the synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

Welcome to the technical support center for the synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: Why is my overall yield of 3-(4-Aminophenyl)-N,N-dimethylpropanamide consistently low?

Low yields can stem from inefficiencies in either the amide formation or the nitro reduction step. Let's break down the possibilities.

Potential Cause 1: Incomplete Amide Formation

The initial step, coupling 3-(4-nitrophenyl)propanoic acid with dimethylamine, can be incomplete. This may be due to several factors:

  • Ineffective Coupling Reagents: Standard coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can sometimes be inefficient for this specific substrate.

  • Steric Hindrance: While less of an issue with dimethylamine, steric hindrance can play a role with bulkier reagents.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to a sluggish or incomplete reaction.

Diagnostic Protocol:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting carboxylic acid.

  • Analysis of Crude Product: Before proceeding to the reduction step, analyze a small sample of your crude 3-(4-nitrophenyl)-N,N-dimethylpropanamide by ¹H NMR to check for the presence of unreacted starting material.

Solutions:

  • Alternative Coupling Reagents: Consider using more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic Anhydride).

  • Optimize Conditions: Experiment with different solvents (e.g., DMF, DCM) and temperatures. A modest increase in temperature may improve the reaction rate. Ensure your dimethylamine is in excess to drive the reaction to completion.

Potential Cause 2: Inefficient Nitro Group Reduction

The catalytic hydrogenation of the nitro group is a critical step where yield can be lost.

  • Catalyst Inactivity: The catalyst (e.g., Pd/C) may be old, poisoned, or not present in a sufficient amount.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.

  • Presence of Catalyst Poisons: Trace impurities in your starting material or solvent can poison the catalyst.

Diagnostic Protocol:

  • Monitor Hydrogen Uptake: If your reaction setup allows, monitor the consumption of hydrogen gas. A stall in uptake indicates a problem.

  • TLC/LC-MS Analysis: Check for the presence of the nitro-intermediate in the crude product after the reaction.

Solutions:

  • Fresh Catalyst: Always use fresh, high-quality catalyst.

  • Increase Catalyst Loading: A higher catalyst loading (e.g., 5-10 mol%) may be necessary.

  • Optimize Hydrogen Pressure: While atmospheric pressure can work, increasing the pressure to 50 psi or higher can significantly improve the reaction rate and completeness.

  • Purify the Intermediate: Ensure your 3-(4-nitrophenyl)-N,N-dimethylpropanamide is reasonably pure before the reduction step to avoid introducing catalyst poisons.

Q2: I see an unexpected, colored impurity in my final product. What could it be?

The appearance of color, often yellow or orange, in your final product is a common issue and typically points to the presence of azo or azoxy compounds.

Potential Cause: Incomplete Reduction and Dimerization

During the catalytic hydrogenation of the nitro group, several intermediates are formed, including nitroso and hydroxylamine species. Under certain conditions, these highly reactive intermediates can condense to form colored dimeric side products.[1]

Table 1: Common Colored Impurities and Their Characteristics

ImpurityMolecular FormulaAppearance
Azoxy DimerC₂₂H₂₈N₄O₃Pale Yellow Solid
Azo DimerC₂₂H₂₈N₄O₂Orange/Red Solid

Troubleshooting Workflow:

G start Colored Impurity Observed q1 Analyze by LC-MS and ¹H NMR start->q1 c1 Mass consistent with Azo/Azoxy Dimer? q1->c1 s1 Optimize Hydrogenation: - Increase H₂ pressure - Increase catalyst loading - Prolong reaction time c1->s1 Yes s2 Purification: - Column chromatography (silica gel) - Recrystallization c1->s2 No - Re-evaluate other possibilities end Pure, Colorless Product s1->end s2->end

Caption: Troubleshooting logic for colored impurities.

Experimental Protocol for Removal:

  • Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes, followed by a switch to a more polar solvent system like dichloromethane/methanol, can effectively separate these less polar dimers from your more polar desired product.

  • Recrystallization: If the impurity is present in small amounts, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be sufficient.

Frequently Asked Questions (FAQs)

Q: What are the most common side products I should expect during the synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide?

A: The side products largely depend on the synthetic route chosen. Assuming a two-step synthesis involving amide formation from 3-(4-nitrophenyl)propanoic acid followed by catalytic hydrogenation, the most common side products are:

  • From Amide Formation:

    • Unreacted 3-(4-nitrophenyl)propanoic acid: Due to incomplete reaction.

    • Coupling agent byproducts: For example, dicyclohexylurea (DCU) if DCC is used.

  • From Catalytic Hydrogenation:

    • Incomplete reduction intermediates: 3-(4-Nitrosophenyl)-N,N-dimethylpropanamide and 3-(4-Hydroxylaminophenyl)-N,N-dimethylpropanamide.

    • Dimeric impurities: As discussed in the troubleshooting section, azoxy and azo dimers are common.[1]

G cluster_0 Amide Formation cluster_1 Reduction 3-(4-nitrophenyl)propanoic acid 3-(4-nitrophenyl)propanoic acid 3-(4-nitrophenyl)-N,N-dimethylpropanamide 3-(4-nitrophenyl)-N,N-dimethylpropanamide 3-(4-nitrophenyl)propanoic acid->3-(4-nitrophenyl)-N,N-dimethylpropanamide  + (CH₃)₂NH  Coupling Agent Product 3-(4-Aminophenyl)-N,N- dimethylpropanamide 3-(4-nitrophenyl)-N,N-dimethylpropanamide->Product  H₂, Pd/C Side_Products Nitroso, Hydroxylamino, Azo/Azoxy Dimers 3-(4-nitrophenyl)-N,N-dimethylpropanamide->Side_Products

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

Welcome to the technical support center for the derivatization of 3-(4-Aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-(4-Aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the chemical modification of this versatile building block. The following question-and-answer format addresses common challenges and provides scientifically grounded solutions to streamline your synthetic workflows.

Introduction to Derivatization Strategies

3-(4-Aminophenyl)-N,N-dimethylpropanamide is a substituted aniline derivative. The primary aromatic amine group is a key functional handle for a variety of chemical modifications, including acylation, sulfonylation, and alkylation. The choice of derivatization strategy depends on the desired properties of the final compound. The workflow for these derivatizations generally follows a common path of reaction setup, monitoring, workup, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Select Derivatization Strategy (Acylation, Sulfonylation, Alkylation) B Choose Appropriate Reagents (Acid Chloride, Sulfonyl Chloride, Alkyl Halide) A->B C Select Solvent and Base B->C D Dissolve Starting Material C->D E Add Reagents under Controlled Conditions (e.g., Temperature, Atmosphere) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Aqueous Wash / Extraction G->H I Dry Organic Layer H->I J Purify Product (Recrystallization, Chromatography) I->J

Caption: General workflow for derivatizing 3-(4-Aminophenyl)-N,N-dimethylpropanamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Acylation Reactions

Acylation involves the formation of an amide bond by reacting the primary aromatic amine with an acylating agent. This is a common strategy to introduce a wide variety of functional groups.

Q1: What are the most common acylating agents for this reaction, and which should I choose?

A1: The most common and reactive acylating agents are acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride). Carboxylic acids can also be used, but they typically require activation with a coupling agent (e.g., DCC, EDC, HATU) or higher reaction temperatures.

  • For simple acyl groups (e.g., acetyl): Acetic anhydride is often preferred due to its lower cost and ease of handling compared to acetyl chloride.

  • For more complex acyl groups: Acyl chlorides are generally more reactive.

  • For sensitive substrates: Carboxylic acids with coupling agents offer milder reaction conditions.

Q2: Why is a base necessary for acylation with acyl halides or anhydrides?

A2: These reactions generate an acid byproduct (e.g., HCl or a carboxylic acid). A base is crucial to neutralize this acid. Without a base, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Common bases include pyridine, triethylamine (TEA), or even a weaker base like sodium acetate in aqueous conditions.[2]

Q3: My acylation reaction is sluggish or incomplete. What are the likely causes and solutions?

A3: Several factors can lead to incomplete acylation:

  • Insufficiently reactive acylating agent: If you are using a carboxylic acid without a coupling agent, the reaction will likely be very slow.

    • Solution: Switch to the corresponding acyl chloride or anhydride, or add a coupling agent like EDC or HATU.

  • Inactivated starting material: If all the starting amine has been protonated by the acid byproduct, the reaction will stop.

    • Solution: Ensure at least one equivalent of a suitable base is present. For less reactive anilines, a stronger, non-nucleophilic base may be required.

  • Steric hindrance: If the acylating agent is very bulky, the reaction may be slow.

    • Solution: Increase the reaction temperature or extend the reaction time.

Q4: I am observing multiple products in my reaction mixture. What are the possible side reactions?

A4: While the primary aromatic amine is significantly more nucleophilic than the tertiary amide in the side chain, side reactions can occur:

  • Diacylation: Under forcing conditions (high temperature, excess acylating agent), it is possible to acylate the newly formed amide, though this is generally unfavorable.

  • Side chain hydrolysis: The N,N-dimethylpropanamide side chain is an amide and can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged heating.[3]

    • Solution: Use milder conditions where possible. If strong acid or base is required for the main reaction, minimize reaction time and temperature. Monitor for the formation of 3-(4-aminophenyl)propanoic acid as a byproduct.

Section 2: Sulfonylation Reactions

Sulfonylation is the formation of a sulfonamide linkage by reacting the primary amine with a sulfonyl chloride.

Q1: What are the standard conditions for sulfonylation of an aromatic amine?

A1: The most common method is the reaction of the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride, tosyl chloride) in the presence of a base. Pyridine is often used as both the base and the solvent. Alternatively, an aqueous solution of sodium hydroxide can be used in a biphasic system (Schotten-Baumann conditions).

Q2: My sulfonylation reaction is not going to completion. How can I improve the yield?

A2: Similar to acylation, incomplete reactions can be due to:

  • Inactivated amine: The reaction produces HCl, which must be neutralized.

    • Solution: Ensure an adequate amount of base (e.g., pyridine, TEA, NaOH) is used.

  • Poor solubility: The starting material or the sulfonyl chloride may not be fully dissolved.

    • Solution: Choose a solvent in which all reactants are soluble. Dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are common choices.

Q3: Are there any specific side reactions to be aware of during sulfonylation?

A3: The primary concern is the potential for bis-sulfonylation, where the nitrogen of the initially formed sulfonamide is further reacted with another molecule of sulfonyl chloride. This is more likely to occur with an excess of the sulfonyl chloride and a strong base.

  • Solution: Use a stoichiometric amount of the sulfonyl chloride and add it slowly to the reaction mixture.

Section 3: Alkylation Reactions

Alkylation involves the formation of a new carbon-nitrogen bond at the primary amine.

Q1: What are the common methods for N-alkylation of aromatic amines?

A1: Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) is a common method. This reaction is often carried out in the presence of a weak base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to scavenge the acid byproduct. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is another powerful method for introducing alkyl groups.

Q2: I am getting a mixture of mono- and di-alkylated products. How can I control the selectivity?

A2: Over-alkylation is a common problem because the secondary amine product is often more nucleophilic than the starting primary amine.

  • Solution 1 (for direct alkylation): Use a large excess of the starting amine relative to the alkylating agent. This statistically favors the mono-alkylation product.

  • Solution 2: Use reductive amination, which is generally more selective for mono-alkylation.

  • Solution 3: Consider using a protecting group strategy. First, acylate the amine, then perform the alkylation on the amide nitrogen, followed by deprotection.

Q3: Could the tertiary amine in the side chain interfere with the alkylation reaction?

A3: Yes, the N,N-dimethyl group on the propanamide side chain is a tertiary amine and can react with alkylating agents to form a quaternary ammonium salt.

  • Solution: This is a challenging side reaction to avoid in direct alkylation. Reductive amination would be a more suitable strategy as it does not involve reactive alkyl halides. If direct alkylation is necessary, careful control of stoichiometry and reaction conditions is critical.

Experimental Protocols & Data

Protocol 1: General Procedure for N-Acetylation with Acetic Anhydride

This protocol is a starting point and may require optimization for your specific needs.

  • Dissolution: Dissolve 1.0 equivalent of 3-(4-Aminophenyl)-N,N-dimethylpropanamide in a suitable solvent (e.g., dichloromethane, ethyl acetate, or water with an acid to aid dissolution).[2]

  • Base Addition: Add 1.1 to 1.5 equivalents of a base (e.g., triethylamine if in an organic solvent, or sodium acetate if in water).

  • Acylating Agent Addition: Cool the mixture in an ice bath and add 1.1 equivalents of acetic anhydride dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • If using an organic solvent, separate the layers. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess base, then with a saturated solution of sodium bicarbonate to remove acetic acid, and finally with brine.[4]

    • If the reaction was done in water, the product may precipitate. Collect the solid by vacuum filtration.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Data Table: Influence of Solvent and Base on Acylation Yield

The following table provides literature data on the N-acetylation of various anilines, which can serve as a guide for optimizing your reaction conditions.

Starting AnilineAcylating AgentSolventBaseYield (%)Reference
AnilineAcetyl ChlorideDMFK₂CO₃/TBAB94[1]
AnilineAcetyl ChlorideCH₃CNK₂CO₃/TBAB95[1]
AnilineAcetyl ChlorideCHCl₃K₂CO₃/TBAB85[1]
4-FluoroanilineAcetyl ChlorideDMFK₂CO₃/TBAB92[1]
4-ChloroanilineAcetyl ChlorideDMFK₂CO₃/TBAB95[1]
4-MethylanilineAcetyl ChlorideDMFK₂CO₃/TBAB96[1]
4-MethoxyanilineAcetyl ChlorideDMFK₂CO₃/TBAB98[1]

TBAB: Tetrabutylammonium bromide (a phase transfer catalyst)

This data suggests that polar aprotic solvents like DMF and acetonitrile generally give high yields in the presence of a base like K₂CO₃ and a phase transfer catalyst.[1]

Reaction Schematics and Decision Making

The choice of derivatization conditions is critical and can be visualized as a decision-making process.

G cluster_acylation Acylation Options cluster_sulfonylation Sulfonylation Options cluster_alkylation Alkylation Options A Start: 3-(4-Aminophenyl)-N,N-dimethylpropanamide B Choose Derivatization Type A->B C Acylation B->C Amide D Sulfonylation B->D Sulfonamide E Alkylation B->E Substituted Amine F High Reactivity Needed? (Acyl Halide/Anhydride + Base) C->F G Mild Conditions Needed? (Carboxylic Acid + Coupling Agent) C->G H Standard Conditions (Sulfonyl Chloride + Pyridine) D->H I Biphasic Conditions (Sulfonyl Chloride + aq. NaOH) D->I J Risk of Over-alkylation? (Direct Alkylation w/ Excess Amine) E->J K Control & Selectivity Needed? (Reductive Amination) E->K L Product F->L G->L H->L I->L J->L K->L

Caption: Decision tree for selecting a derivatization strategy.

References

  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Preparation method of N,N-dimethyl propionamide. (2014). Google Patents.
  • Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]

  • Amines. (n.d.). NCERT. Retrieved from [Link]

  • Acylation of Aniline Explained. (n.d.). Pearson+. Retrieved from [Link]

  • Lawrie, K. W. M., et al. (2007). The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 504-504. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]

  • Nagy, V., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences, 24(2), 1475. Retrieved from [Link]

  • Preparation process of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine. (2009). Google Patents.
  • 24.2: Structure and Properties of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 20.7: Amide Chemistry. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • N-Dealkylation of Amines. (2022). Molecules, 27(9), 2993. Retrieved from [Link]

  • Are amines soluble in organic solvents? (2018). Quora. Retrieved from [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER, 22(10). Retrieved from [Link]

  • Synthesis of N,N-Dimethyl-4-(4-(phenylsulfonyl)phenoxy)benzenesulfonamide. (n.d.). SynArchive. Retrieved from [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). Molecules, 23(8), 1939. Retrieved from [Link]

  • Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. (2023). ResearchGate. Retrieved from [Link]

  • 23.1. Properties of amines. (n.d.). Lumen Learning. Retrieved from [Link]

  • Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. (2025). ResearchGate. Retrieved from [Link]

  • Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]

  • the hydrolysis of amides. (n.d.). Chemguide. Retrieved from [Link]

  • Acylation of Aniline. (n.d.). Pearson+. Retrieved from [Link]

  • N‐Methyl oxidation and N‐dealkylation of N,N‐dimethylaniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Friedel-Crafts acylation of anilides. (2021). Sciencemadness.org. Retrieved from [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (2011). Journal of Medicinal Chemistry, 54(9), 3295-3309. Retrieved from [Link]

  • SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. (1943). Journal of the American Chemical Society, 65(11), 2245-2247. Retrieved from [Link]

  • mechanism of amide hydrolysis. (2019). YouTube. Retrieved from [Link]

  • SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. (n.d.). INEOS OPEN. Retrieved from [Link]

  • 3-(4-Acetamidophenyl)propanal. (n.d.). PubChem. Retrieved from [Link]

  • Acetylation of aniline. (2020). YouTube. Retrieved from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The preparation method of N-phenylmaleimide. (2013). Google Patents.
  • 3-dimethylamino-N,N-dimethylpropanamide. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023). Molbank, 2023(3), M1642. Retrieved from [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). Molecules, 26(16), 4983. Retrieved from [Link]

  • Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide. (2017). Google Patents.
  • Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. (2020). Organic Chemistry Frontiers, 7(1), 107-112. Retrieved from [Link]

  • The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. (2015). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Prevention of Aminophenyl Group Oxidation

Welcome to the technical support center for managing aminophenyl groups in complex syntheses. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing aminophenyl groups in complex syntheses. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of aniline oxidation. The electron-rich nature of the aminophenyl moiety makes it highly susceptible to oxidation, which can lead to reaction discoloration, byproduct formation, and significantly reduced yields.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of protective strategies to ensure the integrity of your aminophenyl-containing molecules throughout your synthetic workflow.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing insights into the root causes and actionable solutions.

Q1: My reaction mixture is turning dark brown/black and forming a precipitate. What is happening and how can I fix it?

A: This is a classic sign of aniline oxidation. The lone pair of electrons on the nitrogen atom makes the aromatic ring highly electron-rich and prone to losing electrons, especially in the presence of air, oxidizing agents, or certain metal salts.[1] This initial oxidation can form radical cations which then couple and polymerize into complex, highly colored structures, often broadly referred to as "polyaniline" or aniline black.[2][3] Common oxidative byproducts can also include species like benzoquinones and nitrobenzenes, which are also colored.[2][4]

Immediate Actions & Preventative Solutions:

  • Assess the Reaction Environment: The primary culprit is often atmospheric oxygen. If your reaction is not already being run under an inert atmosphere, this is the first and most critical change to make.

  • Deoxygenate Solvents: Ensure all solvents are rigorously deoxygenated before use by sparging with an inert gas like argon or nitrogen for 15-30 minutes.

  • Employ Inert Atmosphere Techniques: Conduct the reaction under a positive pressure of nitrogen or argon using a Schlenk line or a balloon setup. All reagent additions should be made via syringe through a septum.[5][6]

  • Control Reaction Temperature: Oxidation reactions can be accelerated at higher temperatures. Consider running the reaction at a lower temperature if the primary reaction kinetics allow.

  • Protect the Amino Group: If the above measures are insufficient, the most robust solution is to temporarily protect the amino group. This is discussed in detail in the sections below.

Q2: My yield is low, and my TLC/LC-MS analysis shows a complex mixture of byproducts. How do I confirm oxidation and choose a solution?

A: Low yields accompanied by a smear of spots on a TLC plate or multiple unexpected peaks in an LC-MS chromatogram strongly suggest that side reactions are occurring, with oxidation being a prime suspect.

Troubleshooting & Strategic Planning:

  • Byproduct Identification: The byproducts of aniline oxidation can include dimers, quinones, azoxybenzenes, nitrosobenzenes, and nitrobenzenes.[4][7] Comparing the observed masses in your LC-MS to the expected masses of these potential byproducts can help confirm the issue.

  • pH Control: The rate of aniline oxidation can be highly dependent on the pH of the reaction medium.[1][2] In some cases, oxidation is accelerated in acidic media. If your reaction conditions are acidic, consider if buffering the system is possible without impeding the desired reaction.

  • Reagent Purity: Ensure the purity of your starting aniline. Old aniline samples can air-oxidize upon storage, appearing yellow or reddish-brown.[3] Distilling the aniline before use can remove these colored impurities.

  • Implement a Protection Strategy: If oxidation is confirmed, protecting the amine is the most reliable path forward. The choice of protecting group is critical and depends on the downstream reaction conditions. Acetylation is a common and effective method to reduce the activating nature of the amino group, thereby preventing oxidation and other side reactions like polysubstitution in electrophilic aromatic substitutions.[8]

Q3: I need to use a strong oxidizing agent in my synthesis. How do I select a robust protecting group for the aminophenyl moiety?

A: This scenario requires a protecting group that is stable to your specific oxidative conditions while being removable later under conditions that won't harm your molecule. This is where a deep understanding of protecting group stability is essential.

Solution: Selecting an Oxidatively Stable Protecting Group

The most common protecting groups for amines are carbamates (like Boc and Cbz) and amides (like Acetyl). Their stability profiles differ significantly.

  • Carbamates (Boc, Cbz): Generally offer good stability to a range of mild oxidizing agents.

  • Amides (Acetyl, Ac): The acetyl group is very robust and stable to many oxidizing conditions due to the electron-withdrawing nature of the carbonyl group, which deactivates the amine.

Below is a decision-making workflow to guide your selection process.

G start Start: Need to Protect Aminophenyl q1 What are the downstream reaction conditions? start->q1 cond_acid Strongly Acidic? q1->cond_acid Check Stability cond_base Strongly Basic? q1->cond_base Check Stability cond_red Reductive? (e.g., H2, Pd/C) q1->cond_red Check Stability pg_boc Use Boc Group (Acid Labile) cond_acid->pg_boc No pg_ac Use Acetyl Group (Acid/Base Labile) cond_acid->pg_ac Yes cond_base->pg_boc Yes cond_base->pg_ac No cond_red->pg_boc Yes pg_cbz Use Cbz Group (Hydrogenolysis) cond_red->pg_cbz No end_boc Deprotect with TFA or HCl pg_boc->end_boc end_ac Deprotect with aq. HCl or NaOH pg_ac->end_ac end_cbz Deprotect with H2, Pd/C pg_cbz->end_cbz G cluster_0 Oxidation Pathways Aniline Aniline (C₆H₅NH₂) Radical Aniline Radical Cation Aniline->Radical [O] -e⁻, -H⁺ Polymer Polyaniline (Colored Precipitate) Radical->Polymer Polymerization Products Oxidized Products (Quinones, Nitrobenzenes) Radical->Products Further Oxidation & Rearrangement

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

Welcome to the technical support center for 3-(4-Aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this compound in their synthetic protocols. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, rooted in mechanistic principles and field-proven experience.

Understanding the Challenge: The Duality of 3-(4-Aminophenyl)-N,N-dimethylpropanamide's Reactivity

3-(4-Aminophenyl)-N,N-dimethylpropanamide is a substituted aniline. While the amino group is a nucleophile, its reactivity is significantly influenced by the electronic properties of the phenyl ring and the nature of its substituents. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, which reduces its nucleophilicity compared to aliphatic amines. This inherent property can lead to sluggish or incomplete reactions, particularly in amide bond formation.

This guide will walk you through the common pitfalls and provide robust solutions to enhance the reactivity and achieve your desired synthetic outcomes.

Troubleshooting Guide: Low Yields and Incomplete Reactions

Issue 1: Standard Amide Coupling Conditions are Ineffective

Symptom: You are attempting an amide coupling reaction with 3-(4-Aminophenyl)-N,N-dimethylpropanamide and a carboxylic acid using standard coupling reagents like DCC/DMAP or EDC/HOBt, but you observe low to no product formation.

Root Cause Analysis: The reduced nucleophilicity of the aniline nitrogen in 3-(4-Aminophenyl)-N,N-dimethylpropanamide can render standard coupling conditions insufficient. The activation of the carboxylic acid may be successful, but the subsequent nucleophilic attack by the aniline is the rate-limiting step and may not proceed efficiently.

Solution Pathway:

  • Enhanced Activation Protocol: For electron-deficient or unreactive anilines, a more potent activation of the carboxylic acid is necessary. A highly effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) and a catalytic amount of hydroxybenzotriazole (HOBt).[1][2] DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction.

    dot graph TD { A[Carboxylic Acid] -- EDC/HOBt --> B{O-acylisourea intermediate}; B -- 3-(4-Aminophenyl)-N,N-dimethylpropanamide --> C[Amide Product]; subgraph "Standard Conditions (Slow)" direction LR B -- Slow --> C; end subgraph "Enhanced Activation with DMAP (Fast)" direction LR D[DMAP] -- Nucleophilic attack --> E{Acyl-DMAP intermediate}; B --> E; E -- Fast --> C; end A[Carboxylic Acid] -- "1. EDC, cat. HOBt" --> B; B -- "2. DMAP, DIPEA" --> E; E -- "3. 3-(4-Aminophenyl)-N,N-dimethylpropanamide" --> C[Amide Product]; node[shape=plaintext] caption("Figure 1: Role of DMAP in accelerating amide coupling with unreactive anilines."); } Caption: Role of DMAP in accelerating amide coupling.

    Detailed Protocol 1: EDC/DMAP/HOBt Coupling

StepReagent/ParameterMolar EquivalentsNotes
1Carboxylic Acid1.0Dissolve in an appropriate anhydrous solvent (e.g., DCM, DMF, or acetonitrile).
2EDC1.0 - 1.2Add to the carboxylic acid solution.
3HOBt0.1 - 0.2Add to the reaction mixture.
4DMAP1.0Add to the reaction mixture.
5DIPEA2.0 - 3.0Add as a non-nucleophilic base.
63-(4-Aminophenyl)-N,N-dimethylpropanamide1.0Add to the activated carboxylic acid solution.
7TemperatureRoom TemperatureStir for 12-24 hours. Monitor by TLC or LC-MS.
  • Alternative High-Activity Coupling Reagents: If the EDC/DMAP/HOBt protocol is not successful, consider using more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2] While often effective, be aware that HATU can sometimes lead to side reactions.

    dot graph TD { A[Carboxylic Acid] -- HATU --> B{Activated Ester}; B -- 3-(4-Aminophenyl)-N,N-dimethylpropanamide --> C[Amide Product]; D[Base e.g., DIPEA] -- Activates --> A; subgraph "HATU Coupling Workflow" direction LR A -- "1. HATU, Base" --> B; B -- "2. Amine" --> C; end node[shape=plaintext] caption("Figure 2: HATU-mediated amide coupling workflow."); } Caption: HATU-mediated amide coupling workflow.

  • Acyl Fluoride Intermediate Protocol: For particularly challenging cases with sterically hindered or highly electron-deficient anilines, the in-situ formation of an acyl fluoride from the carboxylic acid can be a powerful strategy.[3] Acyl fluorides are generally more reactive than the corresponding activated esters.

    Detailed Protocol 2: Acyl Fluoride-Mediated Coupling [4]

StepReagent/ParameterMolar EquivalentsNotes
1Carboxylic Acid1.3Dissolve in anhydrous CH₂Cl₂ under an inert atmosphere (Argon).
2BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate)1.5Add to the carboxylic acid solution.
3DIPEA4.5Add subsequently and stir for 30 minutes.
43-(4-Aminophenyl)-N,N-dimethylpropanamide1.0Add to the reaction mixture.
5Temperature & Time80 °C, 12 hoursHeat in a sealed vial. Caution: Heating CH₂Cl₂ above its boiling point will create overpressure.
6Work-upAs per standard proceduresCool, dilute with water, extract with EtOAc, wash with brine, dry, and concentrate. Purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: I am observing a new, unexpected byproduct in my reaction. What could it be?

A1: When using coupling reagents like HBTU or TBTU, a common side reaction with the amine is the formation of a guanidinium byproduct. This occurs when the amine attacks the coupling reagent itself instead of the activated carboxylic acid. To minimize this, ensure the carboxylic acid is fully activated before adding the amine. A stepwise addition, where the carboxylic acid and coupling reagent are pre-incubated before the amine is introduced, is recommended.

dot graph TD { A[Coupling Reagent (e.g., HBTU)] -- Amine --> B{Guanidinium Byproduct}; C[Carboxylic Acid] -- Coupling Reagent --> D{Activated Ester}; D -- Amine --> E[Desired Amide]; subgraph "Competitive Reactions" direction LR A -- "Side Reaction" --> B; D -- "Desired Reaction" --> E; end node[shape=plaintext] caption("Figure 3: Desired reaction vs. side reaction."); } Caption: Desired reaction vs. side reaction.

Q2: Could the N,N-dimethylpropanamide substituent be interfering with the reaction?

A2: The N,N-dimethylpropanamide group is an electron-withdrawing group via induction, which can further decrease the nucleophilicity of the para-amino group. However, this effect is generally less pronounced than resonance effects. The primary reason for low reactivity is the delocalization of the nitrogen lone pair into the aromatic ring.

Q3: I am trying a Friedel-Crafts acylation on the aromatic ring of 3-(4-Aminophenyl)-N,N-dimethylpropanamide and it's not working. Why?

A3: The amino group of an aniline is a strong Lewis base and will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This coordination places a positive charge on the nitrogen, transforming the activating amino group into a strongly deactivating ammonium group, which shuts down the electrophilic aromatic substitution reaction.[5] To perform a Friedel-Crafts acylation, the amino group must first be protected, for example, by acylation to form an amide.

dot graph TD { A[Aniline Derivative] -- Lewis Acid (e.g., AlCl₃) --> B{Lewis Acid-Base Complex}; B -- "Deactivated Ring" --> C[No Friedel-Crafts Reaction]; subgraph "Inhibition of Friedel-Crafts Acylation" direction LR A -- "Coordination" --> B; end node[shape=plaintext] caption("Figure 4: Inhibition of Friedel-Crafts Acylation."); } Caption: Inhibition of Friedel-Crafts Acylation.

Q4: Are there any specific solvent recommendations for reactions with this compound?

A4: For amide coupling reactions, polar aprotic solvents such as DMF, DMAc, NMP, or acetonitrile are generally suitable. In some cases, less polar solvents like DCM can also be used, especially with the EDC/DMAP/HOBt protocol. The choice of solvent can influence reaction rates, so if a reaction is sluggish, a solvent screen may be beneficial.

Q5: My reaction seems to stall at around 50% conversion, even with extended reaction times. What could be the cause?

A5: This could be due to several factors:

  • Product Inhibition: The product amide may be inhibiting the reaction.

  • Reagent Degradation: The activated species or coupling reagents may not be stable over long reaction times.

  • Equilibrium: The reaction may be reaching an equilibrium.

Troubleshooting Steps:

  • Increase Equivalents: Try using a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents.

  • Stepwise Addition: Add the coupling reagents in portions over time to maintain a sufficient concentration of the active species.

  • Temperature: Cautiously increasing the reaction temperature may help drive the reaction to completion, but be mindful of potential side reactions and reagent stability.

References

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(3), 152719. [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]

  • Reactions of N,N-Dimethylaniline (1a) with Aryl Halides 2. ResearchGate. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Fletcher, R. (2013). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. [Link]

  • Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. RSC Publishing. [Link]

  • Making N,N-dimethylaniline from aniline. Chemistry Stack Exchange. [Link]

  • Does anyone have experience with amide coupling reaction of aniline? ResearchGate. [Link]

  • Synthesis and Characterization of some Anilines Oxidative Coupling Products. ResearchGate. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ResearchGate. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

  • N,N-Dimethylaniline. PubChem. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. [Link]

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. ResearchGate. [Link]

  • Insertion of Benzene Rings into the Amide Bond: One-Step Synthesis of Acridines and Acridones from Aryl Amides. ACS Publications. [Link]

  • Propanamide, 3-(dimethylamino)-N,N-dimethyl-. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 3-(4-Aminophenyl)-N,N-dimethylpropanamide in Solution

Welcome to the technical support center for 3-(4-Aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. While specific stability data for 3-(4-Aminophenyl)-N,N-dimethylpropanamide is not extensively published, this guide is built upon established principles of chemical stability for its core functional groups: the aromatic amine and the tertiary amide.

Our approach is to anticipate potential stability issues by examining the known reactivity of these moieties. This allows us to provide robust, scientifically grounded recommendations for your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-(4-Aminophenyl)-N,N-dimethylpropanamide is developing a yellow or brownish tint over time. What is causing this discoloration?

A1: The discoloration is most likely due to the oxidation of the 4-aminophenyl group. Aromatic amines are susceptible to oxidation by atmospheric oxygen, trace metal ions, or light exposure. This process often leads to the formation of colored quinone-imine or polymeric species. The rate of oxidation is often pH-dependent, with faster degradation typically observed under neutral to alkaline conditions.[1] In acidic solutions, protonation of the amino group can offer some protection against oxidation.[1]

Q2: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis after storing the compound in an aqueous buffer. What could be the cause?

A2: This is likely due to the hydrolysis of the N,N-dimethylpropanamide's amide bond. Amide hydrolysis can be catalyzed by both acidic and basic conditions, breaking the amide bond to form 3-(4-aminophenyl)propanoic acid and dimethylamine.[2] We recommend analyzing your solution for the presence of these potential degradants.

Q3: What are the ideal storage conditions for solutions of 3-(4-Aminophenyl)-N,N-dimethylpropanamide?

A3: To minimize degradation, solutions should be stored at reduced temperatures (2-8°C), protected from light, and in a tightly sealed container to minimize exposure to air. The use of de-gassed solvents can also help to slow down oxidative degradation. For longer-term storage, consider preparing solutions fresh or storing them frozen, if solubility permits.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method can separate the parent compound from its potential degradation products. For structural elucidation of any new peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3][4]

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during experimentation.

Issue 1: Rapid Discoloration of the Solution
  • Symptoms: The solution quickly turns yellow, brown, or even purple upon preparation or during an experiment.

  • Probable Cause: Accelerated oxidation of the aromatic amine.

  • Troubleshooting Steps:

    • pH Control: If your experimental conditions allow, consider lowering the pH of the solution. Aromatic amines are generally more stable in acidic conditions.[1]

    • Inert Atmosphere: Prepare your solution in a glove box or use solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, can be effective in preventing oxidation. However, you must first verify their compatibility with your experimental system.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can sequester metal ions.

Issue 2: Unexpected pH Shift in the Solution
  • Symptoms: The pH of your buffered or unbuffered solution changes over time.

  • Probable Cause: Amide hydrolysis is occurring. The formation of 3-(4-aminophenyl)propanoic acid will decrease the pH, while the formation of dimethylamine will increase it. The net effect on pH will depend on the pKa of these species and the buffering capacity of your solution.

  • Troubleshooting Steps:

    • Buffer Selection: Use a buffer with a pKa close to your target pH and at a sufficient concentration to resist pH changes.

    • Temperature Control: Hydrolysis is temperature-dependent. Conducting experiments at the lowest feasible temperature can slow down this degradation pathway.

    • Forced Degradation Study: To confirm hydrolysis, perform a forced degradation study by intentionally exposing your compound to acidic and basic conditions and monitor for the expected degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[5][6]

Objective: To intentionally degrade 3-(4-Aminophenyl)-N,N-dimethylpropanamide under various stress conditions to identify likely degradation products.

Materials:

  • 3-(4-Aminophenyl)-N,N-dimethylpropanamide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with UV detector, LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound and 2 mL of the stock solution in an oven at 70°C for 48 hours.

  • Photostability: Expose 2 mL of the stock solution to a calibrated light source as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze alongside an unstressed control sample. Use LC-MS to identify the mass of any significant degradation products.

Expected Degradation Profile:

Stress ConditionExpected Degradation PathwayPotential Major Degradants
Acid/Base HydrolysisAmide Hydrolysis3-(4-aminophenyl)propanoic acid, Dimethylamine
Oxidation (H₂O₂)Aromatic Amine OxidationQuinone-imines, N-oxides, colored polymers
ThermalMay accelerate both hydrolysis and oxidationMixture of hydrolytic and oxidative products
PhotolyticMay induce oxidation or other radical reactionsVaries depending on wavelength and intensity

Visualizing Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 3-(4-Aminophenyl)-N,N-dimethylpropanamide based on its chemical structure.

G cluster_hydrolysis Amide Hydrolysis Pathway cluster_oxidation Oxidative Degradation Pathway parent_h 3-(4-Aminophenyl)-N,N-dimethylpropanamide hydrolysis_products 3-(4-aminophenyl)propanoic acid + Dimethylamine parent_h->hydrolysis_products  H+ or OH- / H₂O   parent_o 3-(4-Aminophenyl)-N,N-dimethylpropanamide oxidized_products Quinone-imine derivatives, N-oxides, Colored Polymers parent_o->oxidized_products  O₂ / Light / Metal Ions  

Caption: Predicted degradation pathways for 3-(4-Aminophenyl)-N,N-dimethylpropanamide.

Workflow for Stability Investigation

This workflow provides a logical sequence for assessing the stability of your compound in solution.

workflow start Start: Stability Issue Observed protocol Perform Forced Degradation Study (Protocol 1) start->protocol hplc_dev Develop Stability-Indicating HPLC Method protocol->hplc_dev lcms_id Identify Degradants using LC-MS hplc_dev->lcms_id pathway Elucidate Degradation Pathways lcms_id->pathway mitigate Implement Mitigation Strategies (pH, Temp, Inert atm.) pathway->mitigate end Stable Formulation/Protocol Achieved mitigate->end

Caption: Workflow for investigating and resolving stability issues.

References

  • Strange purple compound when oxidizing p-aminophenol. (2010). Chemistry Stack Exchange. Available at: [Link]

  • Nielsen, C. J., et al. (2012). Atmospheric Degradation of Amines (ADA). Summary report from atmospheric chemistry studies of amines, nitrosamines, nitramines and amides. ResearchGate. Available at: [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Available at: [Link]

  • LibreTexts. (2019). Amide Chemistry. Available at: [Link]

  • Gouedard, C., et al. (2002). Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon. PubMed. Available at: [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of Method Development in Stability-Indicating HPLC Method Development. Drug Delivery & Development. Available at: [Link]

  • Alsante, K. M., et al. (2010). Elucidating the pathways of degradation of denagliptin. PubMed. Available at: [Link]

  • Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Academia.edu. Available at: [Link]

  • LibreTexts. (2021). Oxidation of Amines. Available at: [Link]

  • Baertschi, S. W., et al. (2019). Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. CRC Press. Available at: [Link]

  • Orna, M. V. (1978). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chegg. (2020). Solved Save & Exit Submit Hydrolysis of amides is an | Chegg.com. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

Sources

Optimization

removing unreacted starting materials from 3-(4-Aminophenyl)-N,N-dimethylpropanamide

Welcome to the technical support center for the synthesis and purification of 3-(4-Aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(4-Aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your final product.

Introduction: Understanding the Chemistry

The synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide typically proceeds through a two-step process. The first step involves the formation of an amide bond between a derivative of 3-(4-nitrophenyl)propanoic acid and dimethylamine, yielding 3-(4-nitrophenyl)-N,N-dimethylpropanamide. The subsequent and final step is the reduction of the nitro group to an amine.

Synthesis_Pathway A 3-(4-nitrophenyl)propanoic acid or 3-(4-nitrophenyl)propanoyl chloride C 3-(4-nitrophenyl)-N,N-dimethylpropanamide A->C Amide Formation B Dimethylamine B->C D 3-(4-Aminophenyl)-N,N-dimethylpropanamide C->D Nitro Group Reduction

Caption: Figure 1: General synthetic pathway.

Consequently, the primary impurities you are likely to encounter in your crude product are unreacted starting materials from both stages of the synthesis. This guide will provide a structured approach to identifying and removing these impurities.

Physicochemical Properties of Key Compounds

A successful purification strategy is built upon understanding the distinct physical and chemical properties of the desired product and the potential impurities. The following table summarizes the key properties of the compounds involved.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
3-(4-Aminophenyl)-N,N-dimethylpropanamide C₁₁H₁₆N₂O192.26--Soluble in polar organic solvents.
3-(4-nitrophenyl)-N,N-dimethylpropanamide C₁₁H₁₄N₂O₃222.24--Soluble in polar organic solvents.
3-(4-nitrophenyl)propanoic acid C₉H₉NO₄195.17-158-161Slightly soluble in water. Soluble in ethanol, acetone.
Dimethylamine C₂H₇N45.087-93Very soluble in water; soluble in ethanol, ether.[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-(4-Aminophenyl)-N,N-dimethylpropanamide in a question-and-answer format.

FAQ 1: My final product is contaminated with a significant amount of a less polar impurity, as indicated by TLC analysis. What is it likely to be and how can I remove it?

Answer:

This less polar impurity is most likely the unreacted nitro precursor, 3-(4-nitrophenyl)-N,N-dimethylpropanamide . The nitro group makes this compound less polar than the final product, which contains a primary aromatic amine.

Troubleshooting Workflow:

Impurity_Removal_1 Start Crude Product (Mixture of amine and nitro compound) Step1 Column Chromatography Start->Step1 Primary Method Step2 Liquid-Liquid Extraction Start->Step2 Alternative Method Result Pure 3-(4-Aminophenyl)-N,N-dimethylpropanamide Step1->Result Step3 Recrystallization Step2->Step3 Step3->Result

Caption: Figure 2: Purification strategies for removing the nitro precursor.

A. Column Chromatography (Preferred Method)

Column chromatography is a highly effective method for separating compounds with different polarities.

  • Stationary Phase: Silica gel is the standard choice. Due to the basic nature of the amine product, consider using silica gel treated with a small amount of a tertiary amine like triethylamine (typically 0.1-1% in the eluent) to prevent tailing.

  • Mobile Phase (Eluent): A gradient elution is recommended. Start with a less polar solvent system and gradually increase the polarity.

    • Initial Eluent: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate (e.g., 70:30 Hexanes:Ethyl Acetate). This will elute the less polar nitro compound first.

    • Final Eluent: Gradually increase the proportion of ethyl acetate and then introduce a more polar solvent like methanol (e.g., 95:5 Ethyl Acetate:Methanol) to elute your desired amine product.

B. Liquid-Liquid Extraction

This method exploits the basicity of the aromatic amine.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated to form a water-soluble salt and move to the aqueous layer, while the neutral nitro compound will remain in the organic layer.

  • Separation: Separate the two layers.

  • Basification: Neutralize the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine salt and precipitate the free amine.

  • Final Extraction: Extract the now basic aqueous layer with an organic solvent (DCM or ethyl acetate) to recover your purified product.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the pure product.

C. Recrystallization

If the concentration of the nitro impurity is relatively low, recrystallization can be effective.

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or insoluble at all temperatures.

  • Suggested Solvents: Experiment with solvent systems such as ethanol/water, isopropanol, or ethyl acetate/hexanes.

FAQ 2: My reaction mixture contains a water-soluble acidic impurity. How do I remove it?

Answer:

This impurity is likely unreacted 3-(4-nitrophenyl)propanoic acid from the amide formation step.

Troubleshooting Workflow:

Impurity_Removal_2 Start Crude Product in Organic Solvent Step1 Basic Wash (e.g., sat. NaHCO₃ solution) Start->Step1 Aqueous Aqueous Layer (Contains deprotonated acid) Step1->Aqueous Separated Organic Organic Layer (Contains product and other impurities) Step1->Organic Separated Result Purified Organic Layer Organic->Result

Caption: Figure 3: Removal of acidic starting material.

Liquid-Liquid Extraction with a Basic Wash:

  • Dissolution: Dissolve your crude product in an organic solvent like ethyl acetate or DCM.

  • Basic Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The acidic starting material will be deprotonated to form a water-soluble salt and will partition into the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer now contains your product, free of the acidic impurity.

  • Further Purification: Proceed with the removal of other impurities as described in FAQ 1.

FAQ 3: I have a volatile, low molecular weight impurity with a characteristic fishy or ammonia-like odor. What is it and how can I get rid of it?

Answer:

This is almost certainly excess dimethylamine from the amide formation step. Due to its low boiling point (7 °C), it can often be removed by evaporation.[2]

Troubleshooting Methods:

  • Evaporation under Reduced Pressure: After the reaction is complete, concentrate the reaction mixture on a rotary evaporator. The volatile dimethylamine will be removed along with the solvent.

  • Aqueous Workup: If your reaction solvent is not water-miscible, washing the organic layer with water will effectively remove the highly water-soluble dimethylamine.[1]

  • Acidic Wash: As dimethylamine is basic, an acidic wash (as described in FAQ 1B) will also effectively remove it by forming the water-soluble dimethylammonium salt.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Purification
  • Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Acidic Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL). Collect the aqueous layers.

  • Basic Wash (to remove acidic impurities): Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL).

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) (1 x 50 mL) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the partially purified product.

  • Isolate Amine from Acidic Wash: Combine the acidic aqueous layers from step 2. Cool in an ice bath and basify with 6M NaOH until the pH is >10. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to recover any of your basic product that may have partitioned into the aqueous layer.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elute: Begin elution with a non-polar solvent mixture (e.g., 90:10 hexanes:ethyl acetate).

  • Collect Fractions: Collect fractions and monitor by TLC. The less polar nitro-precursor will elute first.

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 50:50 hexanes:ethyl acetate, then pure ethyl acetate, and finally 95:5 ethyl acetate:methanol) to elute the more polar 3-(4-Aminophenyl)-N,N-dimethylpropanamide.

  • Combine and Concentrate: Combine the pure fractions of your product and remove the solvent under reduced pressure.

Conclusion

The successful purification of 3-(4-Aminophenyl)-N,N-dimethylpropanamide hinges on a systematic approach that leverages the different physicochemical properties of the product and potential impurities. By carefully selecting the appropriate purification technique—be it extraction, chromatography, or recrystallization—and understanding the underlying chemical principles, researchers can consistently obtain a high-purity final product.

References

  • This is a placeholder for a specific synthesis reference if one were found.
  • PubChem. Dimethylamine. National Center for Biotechnology Information. [Link]

  • This is a placeholder for a specific reference on the properties of the final product if one were found.
  • This is a placeholder for a specific reference on the properties of the nitro-precursor if one were found.
  • This is a placeholder for a specific reference on purific

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

Welcome to the technical support center for the synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Overview of Synthetic Strategies

The synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide on a larger scale typically proceeds via one of two primary routes. The choice of route often depends on factors such as raw material cost, throughput requirements, and impurity profiles.

  • Amide Coupling Route: This involves the direct coupling of a 3-(4-aminophenyl)propanoic acid derivative with dimethylamine using a suitable coupling agent.

  • Nitro Reduction Route: This route starts with a 3-(4-nitrophenyl)propanoic acid derivative, which is first converted to the corresponding N,N-dimethylpropanamide, followed by the reduction of the nitro group to the desired amine.

This guide will address the potential challenges in scaling up both of these synthetic pathways.

Section 1: Troubleshooting the Amide Coupling Route

The direct formation of an amide bond is a widely used transformation, but its scale-up can present challenges related to reaction efficiency, side reactions, and purification.[1][2]

Frequently Asked Questions (FAQs)

Question 1: We are observing low yields and incomplete conversion when scaling up the amide coupling of 3-(4-aminophenyl)propanoic acid with dimethylamine using a carbodiimide coupling agent like EDC. What are the likely causes and how can we improve this?

Answer:

Low yields and incomplete conversion in carbodiimide-mediated amide couplings at scale can stem from several factors.

  • Sub-optimal Activation: The formation of the active O-acylisourea intermediate from the carboxylic acid and EDC is a critical step.[3] On a larger scale, inefficient mixing or localized concentration gradients can lead to incomplete activation. Ensure robust agitation throughout the reaction.

  • Role of Additives: To mitigate the formation of N-acylurea and improve reaction rates, the addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) is highly recommended.[4] These additives react with the O-acylisourea to form a more stable but still highly reactive activated ester, which is less prone to side reactions.[4] The general mechanism is depicted below.

Workflow for Optimizing Amide Coupling:

cluster_optimization Troubleshooting Low Yield in Amide Coupling start Low Yield Observed check_mixing Ensure Efficient Agitation start->check_mixing Initial Check add_additive Incorporate Additive (e.g., HOBt, DMAP) check_mixing->add_additive If mixing is adequate check_equivalents Optimize Stoichiometry (Slight excess of amine) add_additive->check_equivalents After additive inclusion temp_control Monitor and Control Temperature check_equivalents->temp_control solvent_choice Evaluate Solvent Polarity temp_control->solvent_choice success Improved Yield solvent_choice->success Optimization Complete

Caption: Decision workflow for troubleshooting low yields in amide coupling reactions.

ParameterRecommendationRationale
Coupling Additive Add 1.0-1.2 equivalents of HOBt.Minimizes N-acylurea formation and reduces potential racemization if chiral centers are present.[3]
Base Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).Scavenges the acid formed during the reaction without competing with the primary amine.[2]
Solvent Aprotic polar solvents like DMF or NMP are often effective.Ensures solubility of all reactants and intermediates.
Temperature Maintain temperature at 0-25 °C.Exothermic reactions can lead to side product formation at higher temperatures.

Question 2: We are observing a significant amount of a guanidinium-related impurity in our crude product. How is this formed and how can we prevent it?

Answer:

The formation of a guanidinium byproduct is a known side reaction when using certain coupling reagents, particularly those based on uronium or phosphonium salts like HATU or HBTU. This impurity arises from the reaction of the coupling reagent with the amine nucleophile.

To minimize the formation of this byproduct, the order of addition is critical. The carboxylic acid should be pre-activated with the coupling reagent before the amine is introduced. This ensures that the activated carboxylic acid species is readily available to react with the amine, outcompeting the reaction between the amine and the coupling reagent.

Recommended Order of Addition:

  • Dissolve the 3-(4-aminophenyl)propanoic acid and a non-nucleophilic base (e.g., DIPEA) in the chosen solvent.

  • Add the coupling reagent (e.g., HATU, HBTU) and allow the mixture to stir for a short period (pre-activation).

  • Slowly add the dimethylamine to the reaction mixture.

Section 2: Troubleshooting the Nitro Reduction Route

This synthetic approach is advantageous when the corresponding nitro-aromatic starting materials are readily available and cost-effective. However, scaling up the catalytic reduction of the nitro group can present its own set of challenges.

Frequently Asked Questions (FAQs)

Question 1: During the catalytic hydrogenation of 3-(4-nitrophenyl)-N,N-dimethylpropanamide, we are seeing incomplete reduction and the presence of undesired byproducts. How can we improve the selectivity and completeness of this reaction?

Answer:

Incomplete reduction and the formation of byproducts during catalytic hydrogenation are common scale-up issues. Several factors can contribute to this:

  • Catalyst Deactivation/Poisoning: The catalyst (e.g., Palladium on carbon, Raney Nickel) can be poisoned by impurities in the starting material, solvent, or hydrogen gas.[5] Sulfur-containing compounds are notorious catalyst poisons. It is crucial to use high-purity starting materials and solvents.

  • Mass Transfer Limitations: On a larger scale, the efficient transfer of hydrogen gas to the catalyst surface becomes critical. Inadequate agitation or low hydrogen pressure can lead to localized hydrogen starvation, resulting in incomplete reduction and the formation of intermediates like nitroso and hydroxylamine species.

  • Reaction Conditions: The choice of solvent, temperature, and pressure plays a significant role in the reaction outcome.

Troubleshooting Steps for Catalytic Hydrogenation:

ParameterRecommendationRationale
Catalyst Loading Typically 1-5 mol% of a suitable catalyst (e.g., 5% Pd/C).Ensure sufficient active sites for the reaction.
Hydrogen Pressure Increase hydrogen pressure (e.g., 50-100 psi).Improves hydrogen availability at the catalyst surface.
Agitation Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.Prevents settling of the catalyst and ensures uniform reaction conditions.
Solvent Protic solvents like methanol or ethanol are generally effective.They aid in proton transfer during the reduction process.
Temperature Moderate temperatures (25-50 °C) are usually sufficient.Higher temperatures can sometimes lead to over-reduction or side reactions.

Potential Impurities in Nitro Reduction:

  • Unreacted Starting Material: 3-(4-nitrophenyl)-N,N-dimethylpropanamide

  • Partially Reduced Intermediates: 3-(4-nitrosophenyl)-N,N-dimethylpropanamide, 3-(4-hydroxylaminophenyl)-N,N-dimethylpropanamide

  • Coupling Byproducts: Azoxy, azo, and hydrazo dimers can form from the condensation of partially reduced intermediates.

Question 2: After the hydrogenation reaction, we are struggling with the complete removal of the catalyst and potential metal leaching into our product. What are the best practices for this?

Answer:

Efficient removal of the heterogeneous catalyst is crucial for product purity.

  • Filtration: The most common method is filtration through a bed of a filter aid like Celite®. It is important to perform this filtration under an inert atmosphere (e.g., nitrogen or argon) as the catalyst, particularly Palladium on carbon, can be pyrophoric.

  • Metal Scavengers: If trace metal contamination is a concern, the product solution can be treated with a metal scavenger. These are materials with a high affinity for the specific metal used and can effectively reduce its concentration to acceptable levels.

Workflow for Post-Hydrogenation Work-up:

cluster_workup Post-Hydrogenation Work-up start Hydrogenation Complete inert_atmosphere Inert Atmosphere Purge start->inert_atmosphere filtration Filter through Celite® inert_atmosphere->filtration check_metal Analyze for Trace Metals (ICP-MS) filtration->check_metal scavenger Treat with Metal Scavenger check_metal->scavenger Metals out of spec end Pure Product Solution check_metal->end Metals within spec final_filtration Final Filtration scavenger->final_filtration final_filtration->end

Caption: Workflow for catalyst removal and mitigation of metal contamination.

Section 3: Purification and Quality Control

Question: What are the recommended methods for the final purification and quality control of 3-(4-Aminophenyl)-N,N-dimethylpropanamide at scale?

Answer:

  • Purification:

    • Crystallization: If the product is a solid, crystallization is often the most effective method for purification at scale. A systematic solvent screening should be performed to identify a suitable solvent or solvent system that provides good recovery and effectively rejects impurities.

    • Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option. However, care must be taken to avoid thermal degradation.

    • Chromatography: While effective at the lab scale, column chromatography is generally not cost-effective for large-scale purification of the final product but can be used for removing specific, difficult-to-remove impurities.

  • Quality Control: A robust set of analytical methods is essential to ensure the quality and consistency of the final product.

    • HPLC (High-Performance Liquid Chromatography): This is the primary technique for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point for method development.[6][7]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying unknown impurities by providing molecular weight information.[8]

    • GC-MS (Gas Chromatography-Mass Spectrometry): Can be used to detect volatile impurities and residual solvents.[9]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the structure of the final product.

    • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): To quantify trace metal residues, especially if a metal catalyst was used in the synthesis.

Potential for Nitrosamine Impurities:

Given the presence of a secondary amine (dimethylamine) and the potential for reaction with nitrosating agents, a risk assessment for the formation of N-nitrosodimethylamine (NDMA) should be conducted. NDMA is a potent genotoxic impurity, and regulatory agencies have strict limits on its presence in pharmaceutical products.[8] Analytical methods with very low detection limits (e.g., LC-MS/MS) are required for its quantification.[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

  • To a stirred solution of 3-(4-aminophenyl)propanoic acid (1.0 eq) and HOBt (1.1 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add EDC.HCl (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).

  • Perform an aqueous work-up to remove water-soluble byproducts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by crystallization or chromatography.

Protocol 2: General Procedure for Catalytic Hydrogenation

  • Charge a suitable hydrogenation reactor with 3-(4-nitrophenyl)-N,N-dimethylpropanamide and a suitable solvent (e.g., methanol, ethanol).

  • Add the hydrogenation catalyst (e.g., 5% Pd/C, 2-5 mol%) under an inert atmosphere.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by hydrogen uptake and/or HPLC.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.

References
  • Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • NMAM 9106: METHAMPHETAMINE and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction. CDC. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC - PubMed Central. [Link]

  • 3-(4-Aminophenyl)-N,N-dimethylpropanamide. PubChem. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

Welcome to the technical support center for 3-(4-Aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this bifunctional molecule. The strategic selection of a solvent is paramount in controlling reaction outcomes, minimizing side products, and ensuring the stability of this compound. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causal relationship between solvent choice and reaction outcome.

Issue 1: Low Yield or Stalled Acylation/Sulfonylation of the Primary Amine

Question: "I am attempting to acylate the primary aromatic amine of 3-(4-Aminophenyl)-N,N-dimethylpropanamide using an acyl chloride/anhydride, but I'm observing very low conversion, even with a suitable base. What could be the issue?"

Root Cause Analysis:

The nucleophilicity of the primary aromatic amine is critical for this transformation. Aromatic amines are inherently less basic and nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the phenyl ring. The choice of solvent can further suppress this reactivity.

  • Protic Solvents: Solvents like methanol, ethanol, or water can form strong hydrogen bonds with the amine's lone pair. This solvation shell effectively "cages" the lone pair, sterically hindering its approach to the electrophile and reducing its nucleophilicity.[1]

  • Acidic Impurities: The presence of acidic impurities in the solvent or reagents can protonate the amine, forming an unreactive ammonium salt.

Solutions & Protocols:

  • Switch to an Aprotic Solvent: The most effective solution is to use a polar aprotic solvent that can dissolve the starting material and reagents but does not engage in hydrogen bond donation.

    • Recommended Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).

    • Expert Insight: While DMF is an excellent solvent for solubility, ensure it is anhydrous and amine-free. Old bottles of DMF can contain dimethylamine from decomposition, which can compete in the acylation reaction. For sensitive reactions, freshly distilled or commercially available anhydrous solvents are recommended.

  • Ensure Anhydrous Conditions: Water is a competing nucleophile and can hydrolyze your acylating agent.[2][3] Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize Base Selection: The base is crucial for scavenging the acid byproduct (e.g., HCl).

    • For solvents like DCM or THF, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard.

    • In cases of persistent low reactivity, a stronger base like pyridine can be used, which can also act as a nucleophilic catalyst.

Workflow for Optimized Acylation: dot graph TD { A[Start: Low Acylation Yield] --> B{Solvent Check}; B --> C[Is the solvent protic (e.g., MeOH, H2O)?]; C -- Yes --> D[Switch to Aprotic Solvent (DCM, MeCN, THF)]; C -- No --> E{Reagent/Condition Check}; E --> F[Are reagents and solvent anhydrous?]; F -- No --> G[Use anhydrous solvents & inert atmosphere]; F -- Yes --> H{Base Optimization}; H --> I[Consider TEA, DIPEA, or Pyridine]; D --> J[Re-run Experiment]; G --> J; I --> J; J --> K[Success?]; K -- Yes --> L[End]; K -- No --> M[Contact Technical Support]; } Caption: Troubleshooting workflow for low acylation yield.

Issue 2: Observation of Colored Impurities and Product Degradation

Question: "During my reaction or workup, the solution turns yellow/brown, and I'm isolating impure material. What is causing this degradation?"

Root Cause Analysis:

Primary aromatic amines are highly susceptible to oxidation, which often produces intensely colored polymeric impurities. This process can be accelerated by:

  • Air (Oxygen): The primary culprit for oxidation.

  • Trace Metals: Metal ions can catalyze oxidation reactions. [4]* Light: Photochemical oxidation can occur.

  • Incompatible Solvents: Certain solvents, especially under heating, can promote degradation. [5] The tertiary amide group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.

Solutions & Protocols:

  • Deoxygenate Your Solvent: Before use, sparge the solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen. This is particularly crucial for reactions run at elevated temperatures.

  • Work Under an Inert Atmosphere: Maintain a positive pressure of Nitrogen or Argon throughout the experiment to prevent air from entering the reaction vessel.

  • Use High-Purity Solvents: Ensure your solvents are free from metal contaminants. Using freshly opened bottles of high-purity solvents is advisable.

  • Protect from Light: If the reaction is sensitive, wrap the flask in aluminum foil.

  • Purification Considerations: If oxidation occurs, impurities can often be removed by column chromatography. A plug of silica gel or activated carbon during workup can also help remove colored byproducts.

Issue 3: Poor Solubility of Starting Material

Question: "I'm having trouble dissolving 3-(4-Aminophenyl)-N,N-dimethylpropanamide in common non-polar aprotic solvents like DCM or THF."

Root Cause Analysis:

The molecule possesses both a polar primary amine and a polar amide group, which imparts significant polarity. While the phenyl ring and propyl chain add non-polar character, highly non-polar solvents may not be sufficient to achieve the desired concentration.

Solutions:

  • Use a More Polar Aprotic Solvent:

    • N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices for dissolving polar molecules. However, be mindful of their high boiling points, which can complicate product isolation.

    • Acetonitrile (MeCN) offers a good balance of polarity and ease of removal.

  • Solvent Mixtures: A mixture of solvents can be effective. For example, a small amount of DMF or DMSO can be added to a less polar solvent like THF to improve solubility.

  • Gentle Warming: Gently warming the mixture can increase solubility. Ensure this is done under an inert atmosphere to prevent oxidation.

Solvent Selection Guide (Qualitative)

SolventTypePolaritySuitability for AcylationNotes
Dichloromethane (DCM)AproticMediumExcellentGood general-purpose solvent.
Acetonitrile (MeCN)AproticHighExcellentGood balance of polarity and volatility.
Tetrahydrofuran (THF)AproticMediumGoodCan contain peroxides; use stabilized grade.
N,N-Dimethylformamide (DMF)AproticHighGoodHigh boiling point. Ensure purity.
Methanol (MeOH)ProticHighPoorSuppresses amine nucleophilicity.
WaterProticVery HighVery PoorRisk of reagent hydrolysis and low reactivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for long-term storage of 3-(4-Aminophenyl)-N,N-dimethylpropanamide solutions?

A1: For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place under an inert atmosphere. If a stock solution is necessary, use a polar aprotic solvent like anhydrous acetonitrile or THF. Store the solution in a sealed vial with an inert gas headspace at low temperatures (-20°C) and protected from light. Avoid storing in protic solvents or solvents that may contain reactive impurities.

Q2: Can I use protic solvents like ethanol for my reaction if my downstream application requires it?

A2: While not ideal for reactions targeting the amine's nucleophilicity, it is possible if the reaction conditions are adjusted. For example, in a reductive amination, the alcohol can serve as the solvent. However, for acylations or similar reactions, you will likely face significantly reduced reaction rates and may need to use a large excess of the acylating agent and a stronger base or catalyst system to drive the reaction to completion.

Q3: How does solvent polarity affect the reactivity of the aromatic amine?

A3: Solvent polarity has a complex effect.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): These solvents are generally ideal. They can stabilize charged intermediates and transition states that form during many reactions (e.g., SNAr, acylation) without interfering with the amine's lone pair through hydrogen bonding. This often leads to enhanced reaction rates compared to non-polar solvents.

  • Polar Protic Solvents (e.g., H₂O, EtOH): These solvents strongly solvate the amine through hydrogen bonding, which deactivates its nucleophilicity and slows down reactions where the amine acts as a nucleophile. [1]* Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is often a major issue in these solvents. If the compound and reagents are soluble, reaction rates can be reasonable, but they are generally slower than in polar aprotic solvents because non-polar solvents cannot effectively stabilize polar transition states.

Q4: My reaction involves heating. Are there any solvent-specific stability concerns?

A4: Yes. Amine degradation is often accelerated at higher temperatures. I[4][5]t is critical to use deoxygenated solvents and maintain an inert atmosphere when heating. Be cautious with solvents like THF, which can form explosive peroxides upon prolonged heating in the presence of air. Also, be aware of the boiling points to avoid pressurizing your reaction vessel. For high-temperature reactions, consider high-boiling aprotic solvents like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP), always ensuring they are of high purity.

Q5: How do I remove high-boiling solvents like DMF or DMSO after the reaction?

A5:

  • Aqueous Workup: Quench the reaction mixture in a large volume of water or brine. If your product is sufficiently non-polar, it can be extracted with a solvent like ethyl acetate or DCM. This will partition the high-boiling solvent into the aqueous layer. Multiple extractions of the aqueous layer may be necessary.

  • High-Vacuum Distillation (Kugelrohr): For thermally stable compounds, removal of DMF/DMSO under high vacuum with gentle heating is possible.

  • Lyophilization (Freeze-Drying): If the product is water-soluble and non-volatile, you can perform an aqueous workup, extract away organic impurities, and then lyophilize the aqueous layer to obtain your product.

References

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines.
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
  • The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.
  • Preparation method of N,N-dimethyl propionamide.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions.
  • Impact of Solvent on the Thermal Stability of Amines.
  • N,N-Dimethylpropanamide - Solubility of Things. Solubility of Things.
  • N-[(4-Aminophenyl)sulfonyl]-N-(3,4-dimethyl-5-isoxazolyl)acetamide. Sigma-Aldrich.
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
  • N,N-Dimethylpropanamide | CAS#:758-96-3. Chemsrc.
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • Propanamide, N,N-dimethyl- | C5H11NO | CID 12965. PubChem.
  • N,N-dimethylpropanamide. YouTube.
  • Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711. PubChem.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Synthesis of poly (amide-imide)s by polycondensation reaction of [N,N' -(4,4' -carbonyldiphtaloyl)-bis-L-amino diacid]s and 1,5-bis (4-aminophenyl) penta-1,4-dien-3-one.
  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.
  • Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • N,N-Dimethylpropylamine | C5H13N | CID 61236. PubChem.
  • 3-(4-Aminophenyl)-N,N-dimethylpropanamide | CAS 1018284-46-2. Santa Cruz Biotechnology.
  • 3-(4-Aminophenyl)-N,N-dimethylpropanamide | C11H16N2O | CID 20094447. PubChem.

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 3-(4-Aminophenyl)-N,N-dimethylpropanamide with other anilines

A Senior Application Scientist's Guide to the Comparative Reactivity of 3-(4-Aminophenyl)-N,N-dimethylpropanamide and Other Anilines For researchers, scientists, and professionals in drug development, a nuanced understan...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Comparative Reactivity of 3-(4-Aminophenyl)-N,N-dimethylpropanamide and Other Anilines

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of synthetic intermediates is paramount. Aniline and its derivatives are foundational building blocks in pharmaceutical synthesis, and their reactivity dictates reaction conditions, potential side reactions, and ultimately, the viability of a synthetic route.[1] This guide provides an in-depth comparative analysis of the reactivity of 3-(4-Aminophenyl)-N,N-dimethylpropanamide against a spectrum of other common aniline derivatives. We will dissect the electronic and structural factors governing their reactivity and provide robust experimental protocols for their quantitative comparison.

The Decisive Role of Substituents in Aniline Reactivity

The reactivity of an aniline is fundamentally governed by the availability of the nitrogen atom's lone pair of electrons. This lone pair is responsible for the molecule's basicity and nucleophilicity. However, the aniline structure is not static; the nitrogen lone pair is delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This delocalization makes the nitrogen less basic than in aliphatic amines but activates the ring towards electrophilic aromatic substitution.[2]

The true determinant of an aniline's specific reactivity profile is the nature of the substituents on the aromatic ring. These substituents modulate the electron density on the nitrogen atom and the ring through two primary mechanisms:

  • Inductive Effects: The polarization of sigma (σ) bonds due to differences in electronegativity. Electron-withdrawing groups (e.g., halogens, nitro groups) pull electron density away from the ring and the amino group, decreasing reactivity.

  • Resonance (Mesomeric) Effects: The delocalization of pi (π) electrons across the molecule. Electron-donating groups (e.g., alkyl, methoxy) push electron density into the ring, increasing reactivity.

Groups are broadly classified as either electron-donating groups (EDGs), which increase basicity and nucleophilicity, or electron-withdrawing groups (EWGs), which decrease them.[3]

Analysis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

In our target molecule, 3-(4-Aminophenyl)-N,N-dimethylpropanamide, the key substituent is the –CH₂CH₂C(=O)N(CH₃)₂ group at the para position. The amide carbonyl group is inherently electron-withdrawing. However, it is insulated from the aromatic ring by a two-carbon alkyl chain. This separation significantly dampens the resonance-withdrawing effect of the carbonyl group on the aniline ring. The primary influence of the entire propanamide substituent is a weak electron-withdrawing inductive effect. Consequently, we can predict that 3-(4-Aminophenyl)-N,N-dimethylpropanamide will be slightly less basic and nucleophilic than aniline itself, but significantly more reactive than anilines bearing potent EWGs directly conjugated with the ring (like p-nitroaniline).

G A Prepare 0.1 M Aniline Solution (in 50:50 Ethanol/Water) D Titrate Aniline with HCl (Add 0.2 mL increments of HCl, record pH after each addition) A->D B Standardize 0.1 M HCl Solution (using Tris base) B->D C Calibrate pH Meter (using pH 4, 7, 10 buffers) C->D E Plot Titration Curve (pH vs. Volume of HCl added) D->E F Determine Equivalence Point (Point of steepest slope) E->F G Determine Half-Equivalence Point (Volume at Equivalence Point / 2) F->G H Determine pKa (pH at Half-Equivalence Point) G->H

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the aniline to be tested in a 50:50 (v/v) ethanol/water solvent system to ensure solubility.

    • Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).

  • Instrument Calibration:

    • Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration:

    • Place 25.0 mL of the aniline solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized HCl solution in 0.2 mL increments, allowing the pH reading to stabilize after each addition.

    • Record the pH and the total volume of HCl added after each increment. Continue until the pH has dropped significantly and plateaus.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

    • Determine the equivalence point, which is the point of maximum slope on the curve (center of the steepest region). This can be found visually or by calculating the first derivative of the curve.

    • The pKa of the anilinium ion is equal to the pH at the half-equivalence point (the volume of HCl that is half of the volume at the equivalence point).

Protocol 2: Competitive Acylation for Relative Nucleophilicity

This experiment directly compares the nucleophilicity of two different anilines by having them compete for a limited amount of an acylating agent.

Rationale: By reacting an equimolar mixture of two anilines with a sub-stoichiometric amount of an electrophile (acetic anhydride), the more nucleophilic aniline will react faster and form a greater proportion of the corresponding acetanilide product. The product ratio, determined by HPLC, provides a direct measure of their relative reactivity.

G A Prepare Equimolar Solution (Aniline A + Aniline B in Acetonitrile) B Add Limiting Acetic Anhydride (0.5 equivalents relative to total anilines) A->B C Stir at Room Temperature (Allow reaction to proceed for 1 hour) B->C D Quench Reaction (Add a small amount of water) C->D E Analyze by HPLC (Quantify starting materials and N-acetylated products) D->E F Calculate Product Ratio ([Product A] / [Product B]) E->F G Determine Relative Reactivity (Ratio reflects relative nucleophilicity) F->G

Caption: Workflow for competitive acylation experiment.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a reaction vial, create a solution containing 1.0 mmol of 3-(4-Aminophenyl)-N,N-dimethylpropanamide and 1.0 mmol of a reference aniline (e.g., aniline or p-toluidine) in 10 mL of a suitable solvent like acetonitrile.

  • Initiation:

    • To the stirred solution, add 0.5 mmol of acetic anhydride (the limiting reagent).

  • Reaction:

    • Allow the reaction to stir at room temperature for a set period (e.g., 1 hour) to ensure partial conversion.

  • Quenching and Analysis:

    • Quench the reaction by adding a small amount of water.

    • Dilute an aliquot of the reaction mixture and analyze it by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Using calibration curves for the starting anilines and their corresponding acetanilide products, quantify the concentration of each species in the final reaction mixture.

    • The ratio of the formed acetanilide products directly reflects the relative nucleophilicity of the two starting anilines. A higher concentration of the acetanilide derived from 3-(4-Aminophenyl)-N,N-dimethylpropanamide would indicate it is more nucleophilic than the reference aniline, and vice-versa.

Conclusion

This guide establishes that the reactivity of 3-(4-Aminophenyl)-N,N-dimethylpropanamide is primarily dictated by the weak, inductively electron-withdrawing nature of its para-substituent. Its basicity and nucleophilicity are predicted to be very similar to, though slightly lower than, unsubstituted aniline. This positions it as a moderately reactive aniline, significantly more so than derivatives bearing strongly deactivating groups like nitro or halo substituents, and slightly less reactive than those with electron-donating alkyl groups.

This predictable and moderate reactivity profile makes 3-(4-Aminophenyl)-N,N-dimethylpropanamide a versatile and manageable intermediate in drug development. It is reactive enough to participate readily in common synthetic transformations such as acylations, alkylations, and amide bond formations under standard conditions, without the heightened susceptibility to over-reaction or oxidative degradation that characterizes more activated anilines. The provided experimental protocols offer a robust framework for empirically verifying these reactivity characteristics, ensuring a data-driven approach to synthetic route design and optimization.

References

  • PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Yildiz, M., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642.
  • PubChem. (n.d.). N-(4-Aminophenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • vCalc. (2021). pKa of Aniline. Retrieved from [Link]

  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Retrieved from [Link]

  • ResearchGate. (2011). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

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  • Filo. (2025). Although N, N-dimethylaniline is extremely reactive toward electrophilic.... Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

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  • Chemistry Stack Exchange. (2016). Making N,N-dimethylaniline from aniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Retrieved from [Link]

  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Retrieved from [Link]

  • MDPI. (2020). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from [Link]

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  • ResearchGate. (2016). Reactions of aniline with different substituents. Reproduced with.... Retrieved from [Link]

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  • NIH. (n.d.). Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. Retrieved from [Link]

  • Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • ResearchGate. (2018). Dielectric relaxation studies of ternary liquid mixtures of aniline and substituted anilines with acetonitrile in the microwave region. Retrieved from [Link]

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  • PubChem. (n.d.). N,N-Dimethylpropylamine. National Center for Biotechnology Information. Retrieved from [Link]

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Comparative

A Definitive Guide to the Structural Validation of 3-(4-Aminophenyl)-N,N-dimethylpropanamide using 2D NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment ca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological, toxicological, and clinical research. This guide provides an in-depth, field-proven methodology for the structural validation of 3-(4-Aminophenyl)-N,N-dimethylpropanamide (CAS: 1018284-46-2, Molecular Formula: C₁₁H₁₆N₂O)[1][2], a compound representative of small molecules featuring both aliphatic and aromatic moieties.

While techniques like mass spectrometry confirm molecular weight and elemental composition, they fall short of defining atomic connectivity and isomerism. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a synergistic suite of two-dimensional (2D) experiments, offers an unparalleled, non-destructive view of the molecular framework in solution.[3][4][5] This guide moves beyond a simple recitation of steps to explain the causal logic behind the experimental choices, demonstrating how a multi-pronged NMR approach creates a self-validating system for absolute structural confidence.

The Analytical Imperative: Why 1D NMR Is Not Enough

The initial step in any NMR analysis is the acquisition of 1D proton (¹H) and carbon-13 (¹³C) spectra.[6] For 3-(4-Aminophenyl)-N,N-dimethylpropanamide, the ¹H NMR would reveal signals for the aromatic protons, two methylene (-CH₂-) groups, and two N-methyl (-NCH₃) groups. However, 1D NMR alone presents critical ambiguities:

  • Connectivity: How is the propanamide chain connected to the aminophenyl ring?

  • Substitution Pattern: While the splitting pattern might suggest a para substitution on the benzene ring, it can be difficult to confirm definitively without further evidence, especially with potential signal overlap.

  • Assignment: Unambiguously assigning each signal to its specific atom in the structure is challenging and often relies on empirical predictions, which are not a substitute for experimental proof.

To overcome these limitations, we employ a logical sequence of 2D NMR experiments that systematically build the molecular structure piece by piece.

The 2D NMR Toolkit: A Synergistic Approach to Structure Elucidation

Our strategy relies on three core 2D NMR experiments: COSY, HSQC, and HMBC. Each provides a unique piece of the structural puzzle, and together, they offer a comprehensive and cross-validated confirmation of the molecular architecture.[7]

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Cross-Validation P1D ¹H & ¹³C NMR (Initial Hypothesis) COSY COSY (¹H-¹H Connectivity) P1D->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Bonds) P1D->HSQC Links protons to carbons HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC Defines fragments HSQC->HMBC Assigns protonated carbons Final Unambiguous Structure Confirmation HMBC->Final Connects all fragments

Caption: Logical workflow for 2D NMR structural validation.

COSY (Correlation Spectroscopy): Mapping the Proton Network
  • Expertise & Experience: The COSY experiment is the logical starting point as it identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[8][9] This allows us to trace out the proton-proton connectivity within distinct molecular fragments, or "spin systems."

  • Application to Target Molecule: For 3-(4-Aminophenyl)-N,N-dimethylpropanamide, we expect the COSY spectrum to reveal two primary spin systems:

    • The Propanamide Chain: A cross-peak will appear between the two methylene groups (-CH₂-CH₂-), confirming their adjacent positions.

    • The Aromatic Ring: The characteristic AA'BB' system of a 1,4-disubstituted (para) benzene ring will show a strong cross-peak between the ortho and meta protons, confirming this substitution pattern.[10]

  • Trustworthiness: The presence of these correlations provides the first layer of experimental proof, assembling fragments of the molecule based on direct proton-proton interactions.[11]

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
  • Expertise & Experience: The HSQC experiment is a highly sensitive technique that maps every proton directly to the carbon atom it is attached to.[12][13][14] This creates an unambiguous link between the ¹H and ¹³C spectra. An edited HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, providing the same information as a DEPT-135 experiment but with superior sensitivity.[15]

  • Application to Target Molecule: The HSQC spectrum will show a correlation peak for every C-H bond:

    • The two aromatic proton signals will correlate to their respective carbon signals.

    • The two methylene proton signals will correlate to their distinct carbon signals.

    • The N,N-dimethyl proton signal (a singlet integrating to 6H) will correlate to a single carbon signal, confirming the presence of two equivalent methyl groups.

  • Trustworthiness: This experiment validates the carbon assignments for all protonated carbons, eliminating guesswork based on chemical shift prediction alone.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Final Structure
  • Expertise & Experience: The HMBC experiment is arguably the most powerful tool for final structure elucidation. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[15][16][17] This is the crucial experiment that connects the molecular fragments identified by COSY and assigns the non-protonated (quaternary) carbons.

  • Application to Target Molecule: HMBC is the key to connecting the propanamide chain to the aromatic ring and assigning the carbonyl and substituted aromatic carbons. We anticipate the following key correlations:

    • Connecting the Chain to the Ring: The protons of the methylene group adjacent to the aromatic ring will show a correlation to the quaternary aromatic carbon C1.

    • Identifying the Amide Group: The protons of the methylene group adjacent to the carbonyl will show a 2-bond correlation to the carbonyl carbon. The N-methyl protons will show a 3-bond correlation to the same carbonyl carbon.

    • Confirming Quaternary Carbons: The aromatic protons will show correlations to the quaternary carbons C1 and C4, confirming their positions.

  • Trustworthiness: The network of long-range correlations provides a rigid, cross-validated framework of the entire molecule. Observing these specific long-range connections is definitive proof of the proposed structure.[18]

G cluster_mol Key HMBC Correlations cluster_labels Correlations mol A A: H8 to C1, C2, C6 B B: H7 to C1, C=O C C: H11 to C=O

Caption: Key HMBC correlations confirming the molecular backbone.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed for a standard modern NMR spectrometer (e.g., 400-600 MHz).

Sample Preparation
  • Weigh approximately 5-10 mg of 3-(4-Aminophenyl)-N,N-dimethylpropanamide.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to prevent poor spectral quality.[18]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup & 1D NMR Acquisition
  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Good shimming is critical for high-quality 2D spectra.

  • Acquire a standard 1D ¹H spectrum. This is essential to check sample purity and to determine the correct spectral width for the 2D experiments.[19]

  • Acquire a 1D ¹³C spectrum. While not strictly necessary if an HSQC is planned, it is good practice for initial assessment.

2D NMR Data Acquisition
  • General Principle: All 2D experiments are a series of 1D experiments with an incremented delay time, which adds the second frequency dimension.[20]

  • COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Set the spectral width in both dimensions to encompass all proton signals. Acquire a sufficient number of scans per increment for good signal-to-noise.

  • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2). Set the ¹H dimension (F2) as determined from the proton spectrum. Set the ¹³C dimension (F1) to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

  • HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Set the dimensions similarly to the HSQC. The long-range coupling delay is a key parameter; a value optimized for ~8 Hz is a good starting point for detecting typical 2 and 3-bond couplings.[18]

Data Processing
  • Apply a window function (e.g., sine-bell) to the Free Induction Decay (FID) in both dimensions.

  • Perform a Fourier Transform in both dimensions.

  • Phase the spectrum (if applicable; many modern experiments are magnitude mode).

  • Calibrate the axes using the residual solvent signal as a reference.

Data Analysis and Comparison

The power of this approach lies in the integrated analysis of all spectra. The data below is a prediction based on the known structure and typical chemical shifts.

Atom(s)Predicted ¹H δ (ppm), Mult.Predicted ¹³C δ (ppm)COSY Correlations with:HSQC CorrelationKey HMBC Correlations with:
Aromatic (C2, C6) ~7.0, d~129H3/H5YesC4, C1, C8
Aromatic (C3, C5) ~6.6, d~114H2/H6YesC1, C4
-CH₂- (C8) ~2.7, t~35H7YesC1, C2, C6, C7, C=O
-CH₂- (C7) ~2.4, t~30H8YesC8, C=O
N(CH₃)₂ (C11) ~2.9, s (6H)~36NoneYesC=O
-NH₂ ~5.0, s (2H)-NoneNoC4, C3, C5
C=O (C9) -~172-NoH7, H8, H11
Aromatic C1 -~128-NoH2, H6, H8
Aromatic C4 -~146-NoH3, H5, -NH₂

Analysis Walkthrough:

  • The COSY spectrum confirms the -CH₂-CH₂- fragment (H7↔H8) and the para-substituted ring (H2/H6↔H3/H5).

  • The HSQC spectrum links each of these proton signals to their corresponding carbon signals (H7→C7, H8→C8, etc.), providing confirmed assignments for all protonated carbons.

  • The HMBC spectrum provides the final, definitive connections:

    • The correlation from H8 to C1 links the propyl chain to the aromatic ring.

    • Correlations from both H7 and H11 to the carbonyl carbon at ~172 ppm confirm the propanamide structure.

    • Correlations from the aromatic protons to the quaternary carbons C1 and C4 confirm the substitution pattern and complete the assignment of the aromatic ring.

Compared to a technique like X-ray crystallography, which requires a suitable single crystal and provides only solid-state information, 2D NMR validates the structure in a biologically relevant solution state. It provides a far more detailed and robust confirmation than mass spectrometry alone.

Conclusion

The structural validation of a novel chemical entity is a non-negotiable standard in modern chemical and pharmaceutical science.[6] By employing a logical and synergistic workflow of COSY, HSQC, and HMBC experiments, researchers can move beyond prediction and assumption to achieve unambiguous, experimentally-driven structural confirmation. This multi-faceted approach, where each experiment cross-validates the others, ensures the highest level of scientific integrity and provides the trustworthy foundation necessary for advancing drug discovery and development programs.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • ResearchGate. (2017). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. Retrieved from [Link]

  • YouTube. (2020). Introduction to HMBC. Retrieved from [Link]

  • ACS Publications. (2022). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

  • RSC Publishing. (2021). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

  • YouTube. (2022). 2D-COSY NMR spectrum | How to read COSY Spectrum?. Retrieved from [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • University of Maryland, Baltimore. (2022). Manualy Setting up 2D experiments. Nuclear Magnetic Resonance Facility. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. Retrieved from [Link]

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Validation

cross-reactivity studies of antibodies raised against haptens with this compound

An In-Depth Technical Guide to Comparative Cross-Reactivity Studies of Anti-Hapten Antibodies This guide provides a comparative analysis of key methodologies for evaluating the cross-reactivity of anti-hapten antibodies....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Comparative Cross-Reactivity Studies of Anti-Hapten Antibodies

This guide provides a comparative analysis of key methodologies for evaluating the cross-reactivity of anti-hapten antibodies. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that each described workflow is a self-validating system grounded in established scientific principles.

The Imperative of Cross-Reactivity Profiling

Haptens, by their nature, present a small, specific epitope for antibody recognition.[3] The immune response generates antibodies that ideally bind this epitope with high affinity. However, other molecules present in a biological sample may share structural motifs with the target hapten. The potential for an antibody to bind these off-target molecules is termed cross-reactivity.[4][5] Rigorous and quantitative assessment of this cross-reactivity is not merely a quality control step but a fundamental component of antibody validation, ensuring the trustworthiness of the data generated.

The selection of compounds to test for cross-reactivity is a critical first step. This panel should include known metabolites of the target hapten, structurally analogous compounds, and any other molecules that are likely to be present in the intended sample matrix and could potentially interfere with the assay.

Comparative Methodologies for Cross-Reactivity Assessment

The choice of methodology for assessing cross-reactivity depends on the desired balance of throughput, quantitative detail, and the intended application of the antibody. Here, we compare the industry's most trusted and robust techniques.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

The competitive ELISA is the gold-standard for high-throughput screening of anti-hapten antibody specificity. Its ubiquity stems from its sensitivity, scalability, and cost-effectiveness. The assay relies on the principle of competition: the hapten in the sample (or a potential cross-reactant) competes with a fixed amount of a hapten-protein conjugate for a limited number of antibody binding sites.[6] The resulting signal is inversely proportional to the concentration of the free hapten.

This protocol describes a self-validating workflow for determining cross-reactivity. The inclusion of standards, controls, and a systematic dilution series for test compounds is essential for generating reliable data.

Competitive_ELISA_Workflow Indirect Competitive ELISA Workflow cluster_setup Step 1: Plate Preparation cluster_competition Step 2: Competitive Reaction cluster_detection Step 3: Signal Generation & Detection A Coat microtiter plate wells with hapten-carrier protein conjugate (e.g., Hapten-BSA). B Incubate overnight at 4°C. A->B C Wash wells 3x with wash buffer (e.g., PBS-T). B->C D Block non-specific sites with 200 µL blocking buffer (e.g., 5% BSA in PBS). C->D E Incubate for 1-2 hours at 37°C. D->E F Wash wells 3x with wash buffer. E->F G Prepare serial dilutions of target hapten (standard curve) and potential cross-reactants. H In separate tubes, pre-incubate the anti-hapten primary antibody with standards or cross-reactants. G->H I Add 100 µL of the antibody-analyte mixtures to the coated and blocked wells. H->I J Incubate for 1-2 hours at 37°C. I->J K Wash wells 5x with wash buffer. J->K L Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-Goat anti-Mouse IgG). M Incubate for 1 hour at 37°C. L->M N Wash wells 5x with wash buffer. M->N O Add 100 µL of TMB substrate solution. N->O P Incubate in the dark until sufficient color develops (15-30 min). O->P Q Stop reaction with 50 µL of stop solution (e.g., 2N H₂SO₄). P->Q R Read absorbance at 450 nm. Q->R

Caption: Workflow for an indirect competitive ELISA to assess antibody cross-reactivity.

The core output of this assay is a set of dose-response curves. By fitting this data to a four-parameter logistic model, we can determine the IC50 value—the concentration of an analyte that produces 50% of the maximum inhibition.[7] A lower IC50 value signifies a higher binding affinity of the antibody for that compound.

Cross-reactivity is quantified using a straightforward ratio of IC50 values.[8]

% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100

Table 1: Example Cross-Reactivity Profile for an Anti-Cortisol Antibody

CompoundIC50 (nM)% Cross-Reactivity
Cortisol (Target) 5.2 100%
Prednisolone10.848.1%
Corticosterone45.511.4%
Progesterone870.20.6%
Testosterone> 10,000< 0.05%

Expertise in Action: The data in Table 1 clearly demonstrates the antibody's high specificity for cortisol. While it shows significant cross-reactivity with prednisolone, which is structurally very similar, its binding to other steroids like progesterone and testosterone is negligible. This quantitative profile is essential for determining if the antibody is suitable for measuring cortisol in samples where these other hormones might be present.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) offers a more sophisticated, real-time, and label-free analysis of molecular interactions.[9] This technique provides not only equilibrium affinity data but also kinetic information—the rates of association (kₐ) and dissociation (kₑ).[10] This deeper level of characterization is invaluable for selecting antibodies for applications where binding kinetics are critical.

In a typical SPR experiment for hapten cross-reactivity, the anti-hapten antibody is immobilized on a sensor chip surface, and solutions containing the target hapten and potential cross-reactants are injected over the surface.[11]

SPR_Workflow SPR Workflow for Cross-Reactivity cluster_immobilization Step 1: Ligand Immobilization cluster_kinetics Step 2: Kinetic Analysis cluster_analysis Step 3: Data Fitting and Analysis A Activate sensor chip surface (e.g., CM5 chip via EDC/NHS chemistry). B Inject anti-hapten antibody to achieve desired immobilization level. A->B C Deactivate remaining active esters with ethanolamine. B->C D Inject a concentration series of the target hapten (analyte) over the surface. E Monitor association in real-time (association phase). D->E F Inject running buffer to monitor dissociation in real-time (dissociation phase). E->F G Regenerate the surface to remove all bound analyte. F->G H Repeat steps D-G for each potential cross-reacting compound. G->H I Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir). J Determine kinetic constants (kₐ, kₑ) and the equilibrium dissociation constant (Kₑ = kₑ/kₐ) for each compound. I->J K Calculate % Cross-Reactivity based on Kₑ values. J->K

Caption: Workflow for assessing antibody cross-reactivity using Surface Plasmon Resonance (SPR).

The primary output of an SPR experiment is a sensorgram, a plot of binding response over time.[9] The equilibrium dissociation constant (Kₑ) is the most common metric for affinity, where a smaller Kₑ value indicates a stronger binding interaction.

Cross-reactivity can be calculated based on the affinity constants:

% Cross-Reactivity = (Kₑ of Target Hapten / Kₑ of Cross-Reactant) x 100

Table 2: Example SPR Kinetic and Affinity Data for an Anti-Digoxin Antibody

Compoundkₐ (1/Ms)kₑ (1/s)Kₑ (M)% Cross-Reactivity
Digoxin (Target) 1.2 x 10⁵ 2.5 x 10⁻⁴ 2.1 x 10⁻⁹ 100%
Digitoxin1.1 x 10⁵8.8 x 10⁻⁴8.0 x 10⁻⁹26.3%
Ouabain3.4 x 10⁴7.1 x 10⁻³2.1 x 10⁻⁷1.0%
ProgesteroneNo BindingNo BindingN/A< 0.01%

Authoritative Grounding: SPR provides a more complete picture than ELISA.[12] For instance, while two compounds might have similar affinities (Kₑ), they could have vastly different on-rates and off-rates. An antibody with a very slow off-rate (low kₑ) for its target might be preferred for assays requiring high stability, a detail that an endpoint IC50 measurement would miss.

Western Blotting: A Qualitative Assessment

While not suitable for precise quantification of cross-reactivity, Western Blotting is a powerful tool for assessing an antibody's specificity in a complex biological matrix.[13][14] It can quickly reveal if an antibody binds to unintended proteins.

  • Prepare Lysates: Obtain protein lysates from cells or tissues known to express or not express proteins structurally similar to the hapten-carrier conjugate.

  • SDS-PAGE: Separate the lysates by gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block: Block the membrane to prevent non-specific binding.[15]

  • Incubate: Probe the membrane with the anti-hapten primary antibody.

  • Detect: Use an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate to visualize the bands.[16]

Trustworthiness in Practice: A highly specific anti-hapten antibody will produce a single, strong band at the molecular weight of its target hapten-carrier protein. The presence of multiple unexpected bands would indicate significant cross-reactivity with other proteins in the lysate, potentially disqualifying the antibody for use in that context.

Conclusion

Validating an anti-hapten antibody requires a multi-faceted, data-driven approach. Competitive ELISA serves as an essential high-throughput method for initial screening and quantitative ranking of cross-reactants based on IC50 values. For a more profound understanding of the binding dynamics, SPR is unparalleled, delivering high-resolution kinetic and affinity data that can be critical for drug development and advanced diagnostics. Finally, Western Blotting provides an indispensable qualitative check of specificity within a complex biological environment.

By judiciously selecting and combining these methodologies, researchers can build a comprehensive cross-reactivity profile, ensuring that their chosen antibody is a specific, reliable, and trustworthy tool for their critical research and development needs.

References

  • Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. (2016). National Institutes of Health (NIH). [Link]

  • Methods and applications of noncompetitive hapten immunoassays. (2024). RSC Publishing. [Link]

  • Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. (2020). PubMed. [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

Introduction 3-(4-Aminophenyl)-N,N-dimethylpropanamide is a key intermediate in the synthesis of various pharmacologically active compounds and a valuable building block in medicinal chemistry and materials science. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Aminophenyl)-N,N-dimethylpropanamide is a key intermediate in the synthesis of various pharmacologically active compounds and a valuable building block in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and a tertiary amide, allows for diverse functionalization, making it a versatile scaffold for drug discovery and development. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of two plausible synthetic routes to 3-(4-Aminophenyl)-N,N-dimethylpropanamide. The first is a well-established, linear approach starting from 3-(4-nitrophenyl)propanoic acid. The second is a proposed convergent route utilizing modern cross-coupling chemistry, offering a different strategic approach. We will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, cost-effectiveness, and scalability.

Route 1: Linear Synthesis from 3-(4-Nitrophenyl)propanoic Acid

This classical and straightforward approach involves a two-step sequence: the formation of the N,N-dimethylamide from 3-(4-nitrophenyl)propanoic acid, followed by the reduction of the nitro group to the desired primary amine.

Causality Behind Experimental Choices

The choice of a linear synthesis starting from the nitro-substituted precursor is logical due to the commercial availability and relatively low cost of 3-(4-nitrophenyl)propanoic acid. The nitro group is a robust functional group that is stable to the conditions of amide formation, making it an ideal precursor for the final amine. The subsequent reduction of the nitro group is a high-yielding and well-understood transformation.

Experimental Workflow

Route 1 A 3-(4-Nitrophenyl)propanoic Acid B 3-(4-Nitrophenyl)propanoyl Chloride A->B SOCl2, reflux C 3-(4-Nitrophenyl)-N,N-dimethylpropanamide B->C Dimethylamine, Et3N, DCM D 3-(4-Aminophenyl)-N,N-dimethylpropanamide C->D H2, Pd/C, EtOH

Caption: Linear synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(4-Nitrophenyl)-N,N-dimethylpropanamide

  • Mechanistic Insight: The synthesis of the amide proceeds via an acyl substitution reaction. Thionyl chloride (SOCl₂) is employed to convert the carboxylic acid into a more reactive acyl chloride. The lone pair of electrons on the nitrogen of dimethylamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Subsequent elimination of a chloride ion and deprotonation yields the tertiary amide.[1][2]

  • Protocol:

    • To a solution of 3-(4-nitrophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) is added thionyl chloride (1.2 eq) dropwise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours. The progress of the reaction can be monitored by TLC.

    • The excess thionyl chloride and DCM are removed under reduced pressure to yield the crude 3-(4-nitrophenyl)propanoyl chloride.

    • The crude acyl chloride is dissolved in anhydrous DCM (10 mL/g of starting acid) and cooled to 0 °C.

    • A solution of dimethylamine (2.2 eq, as a solution in THF or as a gas) and triethylamine (1.5 eq) in anhydrous DCM is added dropwise to the acyl chloride solution.

    • The reaction mixture is stirred at room temperature for 3 hours.

    • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 3-(4-nitrophenyl)-N,N-dimethylpropanamide, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide

  • Mechanistic Insight: The reduction of the aromatic nitro group to a primary amine is a classic transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this purpose.[3][4] The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the palladium surface, followed by a series of reduction steps.

  • Protocol:

    • 3-(4-Nitrophenyl)-N,N-dimethylpropanamide (1.0 eq) is dissolved in ethanol (20 mL/g of amide).

    • 10% Palladium on carbon (Pd/C, 10 mol%) is added to the solution.

    • The reaction mixture is subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.

    • The reaction progress is monitored by TLC until the starting material is completely consumed.

    • The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield 3-(4-Aminophenyl)-N,N-dimethylpropanamide.

Route 2: Proposed Convergent Synthesis via Suzuki Coupling

This proposed route offers a more convergent approach, assembling the molecule from two key fragments. This strategy involves the synthesis of a suitable boronic acid derivative and its subsequent palladium-catalyzed cross-coupling with an appropriate amide-containing coupling partner.

Causality Behind Experimental Choices

A convergent synthesis can offer advantages in terms of overall yield and flexibility. By building the molecule from two smaller, more readily available fragments, the number of linear steps is reduced, which can lead to a higher overall yield. This approach also allows for the late-stage introduction of diversity, which is beneficial in a drug discovery context. The Suzuki coupling is a robust and versatile C-C bond-forming reaction with a broad substrate scope and high functional group tolerance.

Proposed Experimental Workflow

Route 2 cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 4-Bromoaniline A2 4-Bromo-N-Boc-aniline A1->A2 Boc2O, Et3N A3 (4-(N-Boc-amino)phenyl)boronic acid A2->A3 1. n-BuLi 2. B(OiPr)3 3. H3O+ C 3-(4-(N-Boc-amino)phenyl)-N,N-dimethylpropanamide A3->C Pd(PPh3)4, Na2CO3, Toluene/H2O B1 3-Bromopropanoic acid B2 3-Bromo-N,N-dimethylpropanamide B1->B2 1. SOCl2 2. Dimethylamine B2->C Pd(PPh3)4, Na2CO3, Toluene/H2O D 3-(4-Aminophenyl)-N,N-dimethylpropanamide C->D TFA, DCM

Caption: Convergent synthesis via Suzuki coupling.

Discussion of Proposed Steps
  • Fragment A Synthesis: The synthesis of (4-(N-Boc-amino)phenyl)boronic acid would start from the readily available 4-bromoaniline. The amine would first be protected with a Boc group to prevent side reactions. The boronic acid could then be prepared via a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.

  • Fragment B Synthesis: 3-Bromo-N,N-dimethylpropanamide can be synthesized from 3-bromopropanoic acid by first converting the carboxylic acid to the acyl chloride with thionyl chloride, followed by reaction with dimethylamine.

  • Suzuki Coupling: The key step is the palladium-catalyzed Suzuki coupling of the two fragments. This reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate in a biphasic solvent system (e.g., toluene/water).

  • Deprotection: The final step would be the removal of the Boc protecting group under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM, to yield the target compound.

Comparative Analysis

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Synthesis (Proposed)
Starting Materials 3-(4-Nitrophenyl)propanoic acid4-Bromoaniline, 3-Bromopropanoic acid
Number of Steps 24 (including protection/deprotection)
Overall Yield Potentially lower due to linear nature.Potentially higher due to convergent strategy.
Scalability High, well-established reactions.Potentially more challenging to scale up due to the use of organometallic reagents and palladium catalysts.
Cost-Effectiveness Generally high due to inexpensive reagents and catalysts.Can be more expensive due to the cost of the palladium catalyst and ligands.
Purification Generally straightforward.May require more complex purification to remove catalyst residues.
Flexibility Limited for derivatization.Allows for late-stage diversification by using different boronic acids or amide fragments.

Conclusion

Both the linear and the proposed convergent synthetic routes offer viable pathways to 3-(4-Aminophenyl)-N,N-dimethylpropanamide.

Route 1 is a robust and reliable method that is well-suited for large-scale production due to its simplicity, use of inexpensive reagents, and well-understood reaction mechanisms. Its linear nature, however, may result in a lower overall yield compared to a convergent approach.

Route 2 , while currently theoretical for this specific target, presents an attractive alternative, particularly for research and development where flexibility and the ability to generate analogs are paramount. The convergent strategy has the potential for a higher overall yield. However, the cost of the palladium catalyst and the potential challenges in removing metal impurities are important considerations for large-scale applications.

The choice between these two routes will ultimately depend on the specific needs of the researcher or organization, balancing factors such as scale, cost, and the need for synthetic flexibility.

References

  • CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. (URL: [Link])

  • The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide - ResearchGate. (URL: [Link])

  • CN103570577A - Preparation method of N,N-dimethyl propionamide - Google P
  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor - MIT Open Access Articles. (URL: [Link])

  • WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google P
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Validation

A Cost-Benefit Analysis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide in Synthesis: A Guide for Researchers

In the landscape of drug discovery and development, the strategic selection of building blocks is paramount to the efficiency and economic viability of a synthetic campaign. This guide offers a comprehensive cost-benefit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the strategic selection of building blocks is paramount to the efficiency and economic viability of a synthetic campaign. This guide offers a comprehensive cost-benefit analysis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide, a versatile bifunctional molecule, for researchers, scientists, and drug development professionals. By examining its synthesis, performance in amide bond formation, and comparing it with commercially available alternatives, this document provides a framework for informed decision-making in the laboratory.

Introduction to 3-(4-Aminophenyl)-N,N-dimethylpropanamide: A Molecule of Interest

3-(4-Aminophenyl)-N,N-dimethylpropanamide is a unique building block that incorporates a primary aromatic amine and a tertiary amide within a flexible propyl chain. This distinct arrangement makes it an attractive synthon for introducing a hydrophilic, non-ionizable linker into a molecule, a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and membrane permeability. The aromatic amine serves as a handle for further functionalization, most notably through amide bond formation, a cornerstone of pharmaceutical synthesis.

Synthetic Accessibility and Cost Analysis

A key consideration for any building block is its accessibility and cost. While not as readily available as simpler anilines, 3-(4-Aminophenyl)-N,N-dimethylpropanamide can be synthesized through a straightforward, multi-step sequence. A plausible and cost-effective synthetic route, derived from established chemical transformations, is outlined below.

Proposed Synthetic Pathway

The synthesis commences with the commercially available 3-(4-nitrophenyl)propanoic acid. This starting material undergoes amidation with dimethylamine, followed by the reduction of the nitro group to the desired primary amine.

Synthetic_Pathway cluster_reagents A 3-(4-Nitrophenyl)propanoic acid B N,N-Dimethyl-3-(4-nitrophenyl)propanamide A->B Amidation C 3-(4-Aminophenyl)-N,N-dimethylpropanamide B->C Nitro Reduction reagent1 Dimethylamine, Coupling Agent (e.g., EDC/HOBt) reagent2 Reduction (e.g., H2, Pd/C or Fe/HCl)

Caption: Proposed synthetic route for 3-(4-Aminophenyl)-N,N-dimethylpropanamide.

Cost-Benefit Analysis of the Synthetic Route

To provide a practical cost estimation, we have compiled the approximate costs of the necessary starting materials and reagents. These prices are based on commercially available listings from bulk suppliers and are subject to variation.

ReagentMolecular Weight ( g/mol )PurityEstimated Cost (USD/kg)
3-(4-Nitrophenyl)propanoic acid195.1798%150 - 250
Dimethylamine (40% in water)45.0840%20 - 40
EDC Hydrochloride191.7098%300 - 500
Hydroxybenzotriazole (HOBt)135.1397%100 - 150
Palladium on Carbon (10%)-10%2000 - 3000
Iron Powder55.85>98%10 - 20
Hydrochloric Acid (37%)36.4637%5 - 10

Note: Prices are estimates for bulk quantities and can vary based on supplier and market conditions.

The overall cost of in-house synthesis will also depend on labor, equipment, and purification costs. While the initial investment in establishing the synthesis may be considerable, for large-scale applications, it can be more economical than purchasing the final compound from specialized chemical suppliers, where the price can be significantly higher due to limited commercial availability.

Performance in Amide Synthesis: A Comparative Perspective

The primary utility of 3-(4-Aminophenyl)-N,N-dimethylpropanamide lies in its application as a nucleophile in amide coupling reactions. The reactivity of the aniline moiety is a critical factor in its performance. Electron-donating groups on the aniline ring generally increase nucleophilicity, while electron-withdrawing groups decrease it.[1] The alkylamide substituent at the para position is weakly electron-donating, suggesting a moderate reactivity for the amino group.

To provide a comparative context, we will consider alternative bifunctional linkers that are commercially available and commonly employed in drug discovery.

Alternative Linkers for Comparison
Alternative LinkerStructureKey Features
4-AminophenolAromatic amine with a phenolic hydroxyl group. The hydroxyl group can be a site for further functionalization or can influence solubility and hydrogen bonding.
4-Aminobenzoic acidAromatic amine with a carboxylic acid group. Offers a different point of attachment and can impart acidic properties.
1,4-PhenylenediamineContains two primary aromatic amines, allowing for the potential of cross-linking or polymerization.
Experimental Considerations and Performance Data

A general protocol for the amide coupling of an aniline derivative is provided below, which can be adapted for 3-(4-Aminophenyl)-N,N-dimethylpropanamide.

Amide_Coupling_Workflow cluster_reagents Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Amide_Product Amide Product Activated_Ester->Amide_Product Amine 3-(4-Aminophenyl)-N,N- dimethylpropanamide Amine->Amide_Product Nucleophilic Attack Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Base Base (e.g., DIPEA)

Caption: General workflow for amide coupling using a coupling reagent.

Experimental Protocol: Amide Coupling with 3-(4-Aminophenyl)-N,N-dimethylpropanamide

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM) at 0 °C, add the coupling reagent (e.g., EDC·HCl, 1.1 eq) and an additive (e.g., HOBt, 1.1 eq). Stir the mixture for 30-60 minutes to form the activated ester.

  • Amine Addition: Add a solution of 3-(4-Aminophenyl)-N,N-dimethylpropanamide (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Expected Performance and Comparison:

Based on the electronic properties of the aminophenyl moiety, the reactivity of 3-(4-Aminophenyl)-N,N-dimethylpropanamide is expected to be comparable to or slightly higher than that of aniline. In comparison to the alternatives:

  • vs. 4-Aminophenol: The phenolic hydroxyl group of 4-aminophenol can sometimes interfere with the coupling reaction, requiring protection, which adds extra steps and cost. 3-(4-Aminophenyl)-N,N-dimethylpropanamide avoids this complication.

  • vs. 4-Aminobenzoic acid: The carboxylic acid group of 4-aminobenzoic acid is significantly deactivating, making the amino group less nucleophilic and requiring more forcing reaction conditions for amide coupling.

  • vs. 1,4-Phenylenediamine: The presence of two primary amines in 1,4-phenylenediamine can lead to di-acylation, which may be undesirable depending on the synthetic goal. Selective mono-acylation can be challenging to achieve with high yield.

Green Chemistry and Sustainability Considerations

In modern drug development, the principles of green chemistry are increasingly important. The synthesis and use of any chemical should be evaluated for its environmental impact.[3]

  • Atom Economy: The proposed synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide involves a reduction step, which typically has a high atom economy. The amide formation step, if using a coupling reagent, will generate stoichiometric byproducts. Catalytic amidation methods, though less common for anilines, would offer a greener alternative.

  • Solvent Choice: The choice of solvents for both the synthesis and the subsequent coupling reactions should be carefully considered. Greener solvents such as 2-MeTHF or cyclopentyl methyl ether (CPME) are preferable to halogenated solvents like DCM or polar aprotic solvents like DMF, which have toxicity concerns.

  • Waste Reduction: The use of catalytic reduction methods for the nitro group, such as hydrogenation with a recyclable catalyst (e.g., Pd/C), is preferable to stoichiometric metal reductants (e.g., Fe, Sn) which generate large amounts of metal waste.

Conclusion and Recommendations

3-(4-Aminophenyl)-N,N-dimethylpropanamide presents itself as a valuable and versatile building block for drug discovery and development. Its unique combination of a reactive aromatic amine and a hydrophilic, non-ionizable side chain offers distinct advantages in modulating the properties of lead compounds.

Cost-Benefit Summary:

  • Cost: While not as cheap as simple anilines, the in-house synthesis of 3-(4-Aminophenyl)-N,N-dimethylpropanamide can be economically viable for large-scale applications, avoiding the high cost of purchasing from specialized suppliers.

  • Benefits:

    • Provides a flexible and hydrophilic linker.

    • The tertiary amide is metabolically more stable than an ester.

    • Avoids the potential complications of protecting and deprotecting other functional groups present in alternative linkers like 4-aminophenol.

    • Offers predictable reactivity in amide coupling reactions.

Recommendations for Researchers:

For research and development scientists, the choice of whether to synthesize or purchase 3-(4-Aminophenyl)-N,N-dimethylpropanamide will depend on the scale of the project and the available resources. For initial screening and small-scale synthesis, purchasing may be more practical. However, for lead optimization and scale-up campaigns, establishing an in-house synthesis is a cost-effective strategy.

When incorporating this building block, we recommend exploring modern coupling reagents that are effective for less reactive anilines, such as HATU or COMU, to ensure high conversion and minimize side reactions. Furthermore, adopting greener synthetic practices, such as the use of catalytic reduction and environmentally benign solvents, will not only reduce the environmental footprint but can also lead to more efficient and cost-effective processes in the long run.

By carefully considering the synthetic accessibility, cost, and performance characteristics outlined in this guide, researchers can make informed decisions about the utility of 3-(4-Aminophenyl)-N,N-dimethylpropanamide in their synthetic endeavors, ultimately accelerating the drug discovery and development process.

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